SCD1 inhibitor-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16FN7O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]-5-oxo-1,2,4-triazol-4-yl]-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16FN7O2/c20-15-5-3-13(4-6-15)11-27-19(29)26(12-23-27)17-8-16(24-25-17)18(28)22-10-14-2-1-7-21-9-14/h1-9,12H,10-11H2,(H,22,28)(H,24,25) |
InChI Key |
FAIXKYSRYKWWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=NN2)N3C=NN(C3=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Stearoyl-CoA Desaturase-1 (SCD1) Inhibition in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][3] This conversion is fundamental for the formation of complex lipids such as triglycerides and cholesterol esters, and for maintaining cellular membrane fluidity.[2][3] Upregulation of SCD1 activity is strongly associated with various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, as well as several types of cancer.[2][4][5] Consequently, SCD1 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the role of SCD1 in lipid metabolism, with a focus on the effects of its inhibition. It summarizes quantitative data on the efficacy of representative SCD1 inhibitors, details key experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: SCD1 as a Central Regulator of Lipid Homeostasis
SCD1, an enzyme primarily located in the endoplasmic reticulum, introduces a double bond at the delta-9 position of saturated fatty acyl-CoAs, converting substrates like palmitoyl-CoA (16:0) and stearoyl-CoA (18:0) into palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively.[6] These MUFAs are the preferred substrates for the synthesis of neutral storage lipids.[7] By controlling the ratio of SFAs to MUFAs, SCD1 plays a gatekeeper role in partitioning fatty acids towards either storage or oxidation.[7] Inhibition of SCD1 shifts this balance, leading to an accumulation of SFAs and a decrease in MUFAs. This alteration has profound effects on cellular metabolism, including enhanced fatty acid oxidation, reduced lipogenesis, and improved insulin sensitivity.[4][7][8]
Quantitative Effects of SCD1 Inhibition
The development of small molecule inhibitors targeting SCD1 has allowed for the pharmacological investigation of its role in various disease models. The following tables summarize the quantitative data for representative SCD1 inhibitors, demonstrating their potency and effects on lipid metabolism.
Table 1: In Vitro Potency of SCD1 Inhibitors
| Inhibitor | Assay System | Species | IC50 | Reference |
| CAY10566 | Enzymatic Assay | Mouse | 4.5 nM | [9][10][11] |
| Enzymatic Assay | Human | 26 nM | [9][10][11] | |
| Cellular Assay (HepG2) | Human | 6.8 - 7.9 nM | [9][10][11] | |
| A939572 | N/A | N/A | Potent inhibitor | [12] |
| Aramchol | N/A | Human | Partial inhibitor | [13] |
| Sterculic Acid | Cellular Assay (HepG2) | Human | EC50 of 247 nM | [14] |
Table 2: In Vivo Effects of SCD1 Inhibitors on Lipid Metabolism and Related Parameters
| Inhibitor | Animal Model | Treatment | Key Findings | Reference |
| CAY10566 | High-Fat Diet (HFD)-fed mice | 2.5 mg/kg, oral, twice daily | Significantly decreased hepatic steatosis and lipid droplet accumulation. | [15] |
| Aramchol | NASH rat model (MCD diet) | 30 or 100 mg/kg/day, oral | High dose decreased liver triglycerides by 80% and attenuated AST and ALT by 86% and 78%, respectively. | |
| Phase 2b clinical trial (NASH patients) | 600 mg/day for 52 weeks | NASH resolution in 16.7% of patients vs 5% in placebo. Fibrosis improvement in 29.5% vs 17.5% in placebo. | [13] | |
| Antisense Oligonucleotide (ASO) | LDLr-/-Apob100/100 mice | N/A | Prevented diet-induced obesity and insulin resistance. Reduced epididymal fat pad mass by ~85%. | [16] |
| Compound 68 | HFD-fed rats | 0.2 mg/kg, oral, for 4 weeks | 24% reduction in body weight gain. | [1] |
Signaling Pathways Modulated by SCD1 Inhibition
SCD1 inhibition impacts several key signaling pathways that regulate cellular energy status and lipid metabolism. A primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central energy sensor.
The SCD1-AMPK-Lipophagy Pathway
Inhibition of SCD1 leads to an increase in the AMP/ATP ratio, which activates AMPK.[17] Activated AMPK then promotes catabolic processes like fatty acid oxidation and autophagy of lipid droplets (lipophagy), while suppressing anabolic pathways such as lipogenesis. This coordinated response helps to alleviate cellular lipid overload and improve metabolic health.[15]
Caption: SCD1 inhibition activates the AMPK pathway, promoting lipophagy and fatty acid oxidation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the efficacy and mechanism of action of SCD1 inhibitors.
SCD1 Activity Assay in Liver Microsomes
This protocol measures the enzymatic activity of SCD1 by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.
Caption: Workflow for determining SCD1 enzymatic activity in liver microsomes.
Protocol Details:
-
Microsome Isolation: Liver microsomes are prepared by differential centrifugation of liver homogenates.[1]
-
Reaction Mixture: The assay is typically conducted at 23°C with approximately 100 µg of microsomal protein, 3 µM [14C]stearoyl-CoA as the substrate, and 2 mM NADH as a cofactor. The SCD1 inhibitor is added at various concentrations.[1]
-
Incubation and Termination: The reaction proceeds for 5 minutes and is stopped by adding 2.5 M KOH in 75% ethanol, followed by saponification at 85°C for 1 hour.[1]
-
Extraction and Analysis: After cooling, the mixture is acidified with formic acid, and the fatty acids are extracted. The radiolabeled stearate and oleate are then separated and quantified, typically by high-performance liquid chromatography (HPLC), to determine the conversion rate.[1]
Fatty Acid Composition Analysis by Gas Chromatography (GC)
This method is used to determine the relative amounts of different fatty acids in a biological sample, allowing for the calculation of the desaturation index (e.g., C18:1/C18:0 ratio), a surrogate marker of SCD1 activity.
Protocol Details:
-
Lipid Extraction: Total lipids are extracted from tissues or cells using a solvent mixture, such as chloroform:methanol (2:1, v/v), often following the Bligh and Dyer method.
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with a reagent like 14% boron trifluoride in methanol. FAMEs are more volatile and suitable for GC analysis.
-
GC Analysis: The FAMEs are separated on a capillary column in a gas chromatograph. The retention time of each FAME is used for identification by comparison to known standards. A flame ionization detector (FID) is commonly used for quantification.[16][18]
In Vivo Model: High-Fat Diet (HFD)-Induced Obesity in Mice
This is a standard preclinical model to evaluate the efficacy of SCD1 inhibitors in a context of metabolic disease.
Protocol Details:
-
Animal Model: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.[19][20]
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks (typically 8-16 weeks) to induce obesity, insulin resistance, and hepatic steatosis.[6][19]
-
Inhibitor Administration: The SCD1 inhibitor is typically administered orally (e.g., by gavage or in the diet) daily.[9]
-
Outcome Measures:
Quantification of Hepatic Steatosis by Oil Red O Staining
This histological technique is used to visualize and quantify neutral lipid accumulation in the liver.
Caption: Workflow for Oil Red O staining to quantify hepatic lipid accumulation.
Protocol Details:
-
Sample Preparation: Frozen liver sections or cultured hepatocytes are fixed with 4% paraformaldehyde.[8][22]
-
Staining: The fixed samples are incubated with a working solution of Oil Red O, a lysochrome diazo dye that stains neutral triglycerides and lipids.[7][8]
-
Visualization: After washing, the lipid droplets appear as red-orange structures under a light microscope.[8]
-
Quantification: For a quantitative assessment, the stained dye can be extracted from the cells using isopropanol, and the absorbance is measured spectrophotometrically at approximately 510 nm.[22]
Conclusion
The inhibition of SCD1 represents a compelling strategy for the treatment of metabolic diseases. By shifting the balance of fatty acid metabolism from storage to oxidation, SCD1 inhibitors have demonstrated robust efficacy in preclinical models of obesity, NAFLD, and insulin resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. While the translation of systemic SCD1 inhibitors to the clinic has been met with some challenges, the development of liver-specific inhibitors and combination therapies holds significant promise for the future. Continued research into the intricate roles of SCD1 in metabolic and signaling pathways will be crucial for realizing the full therapeutic potential of targeting this key enzyme.
References
- 1. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Loss of stearoyl–CoA desaturase-1 function protects mice against adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 5. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skin-specific Deletion of Stearoyl-CoA Desaturase-1 Alters Skin Lipid Composition and Protects Mice from High Fat Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. CAY10566 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diet-induced obesity murine model [protocols.io]
- 15. pubcompare.ai [pubcompare.ai]
- 16. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 17. SCD1 regulates the AMPK/SIRT1 pathway and histone acetylation through changes in adenine nucleotide metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SCD1 activity in muscle increases triglyceride PUFA content, exercise capacity, and PPARδ expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.8. Cellular Oil Red O Staining and Lipid Content [bio-protocol.org]
The Core of Lipid Regulation: An In-depth Technical Guide to SCD1 Inhibitor-3 and Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1) stands as a critical enzymatic control point in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). This conversion is fundamental to cellular processes ranging from membrane fluidity and lipid-based signaling to the regulation of metabolic homeostasis. The dysregulation of SCD1 activity is implicated in a host of pathological conditions, including metabolic diseases like obesity and type II diabetes, as well as various cancers. Consequently, the inhibition of SCD1 has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of SCD1 inhibitor-3, a potent and orally active inhibitor of SCD1, and its impact on fatty acid synthesis, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
This compound: Mechanism of Action and Efficacy
This compound is a small molecule antagonist of Stearoyl-CoA Desaturase 1. By binding to the enzyme, it blocks the conversion of saturated fatty acyl-CoAs, primarily palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), into their monounsaturated counterparts, palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. This inhibition leads to a shift in the cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs, which in turn triggers a cascade of downstream cellular events.
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in preclinical models. The following tables summarize the key quantitative findings:
| Parameter | Species | Dose | Time Point | Result | Reference |
| Plasma C16:1/C16:0 Triglycerides Desaturation Index | Lewis Rats | 5 mg/kg (oral) | 4 hours | 54% reduction | [1] |
| Plasma Triglycerides Desaturation Index | Lewis Rats | 2-10 mg/kg (oral) | 4 hours | Dose-responsive reduction | [1] |
Table 1: In Vivo Efficacy of this compound
Key Signaling Pathways Modulated by SCD1 Inhibition
The inhibition of SCD1 reverberates through several critical signaling networks that govern cellular metabolism and proliferation.
Transcriptional Regulation of SCD1
The expression of the SCD1 gene is tightly controlled by key transcription factors that sense cellular lipid levels. Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) are master regulators of lipogenesis and play a pivotal role in upregulating SCD1 expression.[2][3][4]
Caption: Transcriptional activation of SCD1 by LXR and SREBP-1c.
Downstream Effects of SCD1 Inhibition
By altering the cellular SFA/MUFA ratio, SCD1 inhibitors can impact downstream signaling pathways, including the AKT and Wnt/β-catenin pathways, which are crucial for cell survival and proliferation.[5][6][7] The accumulation of SFAs can also induce endoplasmic reticulum (ER) stress.[6]
Caption: Downstream signaling consequences of SCD1 inhibition.
Experimental Protocols
SCD1 Activity Assay in Cell Lysates
This protocol measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated product, providing a direct assessment of SCD1 enzymatic activity.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
[14C]-Stearoyl-CoA or [14C]-Palmitoyl-CoA
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1.5 mM NADH, 2.5 mM ATP, 0.5 mM Coenzyme A, and 1 mM DTT)
-
This compound or other test compounds
-
Lipid extraction solvents (e.g., Chloroform:Methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Heptane:Isopropyl ether:Acetic acid, 60:40:4 v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Culture cells to near confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Lyse cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a microcentrifuge tube, combine a standardized amount of cell lysate protein with the reaction buffer.
-
Add the [14C]-labeled saturated fatty acyl-CoA to initiate the reaction.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).
-
Extract the lipids using a chloroform:methanol mixture.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the saturated and monounsaturated fatty acids.
-
Visualize the spots (e.g., with iodine vapor) and scrape the corresponding silica gel into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate SCD1 activity as the percentage of monounsaturated fatty acid product formed relative to the total amount of substrate and product.
Analysis of Cellular Fatty Acid Profile by Gas Chromatography (GC)
This protocol allows for the comprehensive analysis of the fatty acid composition of cells, revealing the impact of SCD1 inhibition on the relative abundance of different fatty acid species.[8][9]
Materials:
-
Cell pellets from cultured cells treated with this compound or vehicle.
-
Methanol containing 14% Boron Trifluoride (BF3)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a fused silica capillary column).
-
Fatty acid methyl ester (FAME) standards.
Procedure:
-
Harvest and wash cultured cells.
-
To the cell pellet, add methanol containing 14% BF3 and hexane.
-
Incubate at 100°C for 1 hour to simultaneously extract and methylate the fatty acids.
-
Cool the samples to room temperature and add a saturated NaCl solution to separate the phases.
-
Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Concentrate the extract under a stream of nitrogen.
-
Inject an aliquot of the FAME extract into the GC-FID.
-
Separate the FAMEs based on their chain length and degree of saturation using an appropriate temperature program.
-
Identify the individual fatty acid peaks by comparing their retention times to those of the FAME standards.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas.
-
Calculate the desaturation index (e.g., the ratio of 18:1 to 18:0) to assess the in-cell activity of SCD1.
Experimental Workflow Overview
The following diagram illustrates a general workflow for evaluating the efficacy of an SCD1 inhibitor.
Caption: General workflow for assessing SCD1 inhibitor efficacy.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of fatty acid metabolism and its role in health and disease. Its ability to potently and selectively inhibit SCD1 provides a means to dissect the intricate signaling networks governed by the balance of saturated and monounsaturated fatty acids. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers and drug development professionals to explore the therapeutic potential of targeting SCD1. As our understanding of the multifaceted roles of SCD1 continues to expand, so too will the opportunities for innovative therapeutic interventions based on its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver X receptor activation increases hepatic fatty acid desaturation by the induction of SCD1 expression through an LXRα-SREBP1c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. mdpi.com [mdpi.com]
- 8. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
The Therapeutic Potential of Stearoyl-CoA Desaturase-1 (SCD1) Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearoyl-CoA Desaturase-1 (SCD1), a central enzyme in lipid metabolism, has emerged as a compelling therapeutic target in oncology. SCD1 catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Cancer cells exhibit a heightened dependence on de novo lipogenesis, and the increased MUFA content contributes to membrane fluidity, cell signaling, and overall tumor progression. Inhibition of SCD1 disrupts these processes, leading to cancer cell apoptosis and suppression of tumor growth. This technical guide provides an in-depth overview of the therapeutic potential of SCD1 inhibitors in cancer, focusing on key compounds, their mechanisms of action, quantitative efficacy data, and detailed experimental protocols. While direct anti-cancer data for "SCD1 inhibitor-3" (also known as ML-270 or compound 17a) is limited in publicly available literature, this guide will focus on well-characterized SCD1 inhibitors to illustrate the target's potential.
Introduction: SCD1 in Cancer Biology
Cancer cells reprogram their metabolism to support rapid proliferation and survival. One of the key metabolic alterations is an increase in de novo fatty acid synthesis. SCD1 is frequently overexpressed in a wide range of human cancers, including those of the lung, liver, breast, prostate, and kidney.[1][2] This overexpression correlates with tumor aggressiveness and poor patient prognosis. The products of SCD1 activity, MUFAs like oleic acid and palmitoleic acid, are essential for cancer cells as they are incorporated into phospholipids for membrane biogenesis, stored as triglycerides for energy, and participate in oncogenic signaling pathways.
Inhibition of SCD1 leads to a depletion of MUFAs and an accumulation of SFAs, which has several anti-cancer effects:
-
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: The accumulation of SFAs disrupts the ER membrane, leading to the unfolded protein response (UPR) and ultimately, apoptotic cell death.[2][3]
-
Inhibition of Oncogenic Signaling: SCD1 activity is linked to major cancer-promoting pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin signaling cascades.[2] Inhibition of SCD1 can attenuate these pathways.
-
Suppression of Cancer Stem Cells: Emerging evidence suggests that SCD1 is critical for the maintenance and survival of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and metastasis.
Quantitative Data on SCD1 Inhibitors in Cancer Models
Several small molecule inhibitors of SCD1 have been developed and evaluated in preclinical cancer models. Below is a summary of their in vitro and in vivo activities.
Table 1: In Vitro Efficacy of SCD1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 | Reference |
| A939572 | Renal Cell Carcinoma | Caki-1 | 65 nM | [4] |
| Renal Cell Carcinoma | A498 | 50 nM | [4] | |
| Renal Cell Carcinoma | Caki-2 | 65 nM | [4] | |
| Renal Cell Carcinoma | ACHN | 6 nM | [4] | |
| Human Pluripotent Stem Cells | - | 6.3 nM | [5] | |
| Mouse SCD1 | - | <4 nM | [6][7] | |
| Human SCD1 | - | 37 nM | [6][7] | |
| CAY10566 | Mouse SCD1 | - | 4.5 nM | [8][9] |
| Human SCD1 | - | 26 nM | [8][9] | |
| Hepatocellular Carcinoma | HepG2 | 7.9 nM | [8][9] | |
| MF-438 | Rat SCD1 | - | 2.3 nM | [10][11][12] |
| Melanoma | Mel 66, M14, A375 | 7 nM - 50 µM (7 days) | [13] | |
| Colon Cancer | HT-29 | 0.06 µM (72 hours) | [13] | |
| Lung Cancer Spheroids | Pe o/11, NCI-H460 | <1 µM | [14] | |
| T-3764518 | SCD | - | 4.7 nM | [15] |
Table 2: In Vivo Efficacy of SCD1 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| A939572 | Renal Cell Carcinoma (A498 xenograft) | Athymic nude mice | 30 mg/kg, p.o., twice daily | ~20-30% reduction in tumor volume (monotherapy) | [4][7] |
| Renal Cell Carcinoma (A498 xenograft) | Athymic nude mice | 30 mg/kg A939572 (p.o.) + 10 mg/kg Temsirolimus (i.p.) | >60% reduction in tumor volume (combination therapy) | [4][16] | |
| Gastric Cancer (GA16 xenograft) | Mice | 100 mg/kg, twice daily for 21 days | Delayed tumor growth | [17] | |
| CAY10566 | Akt-driven tumors | Mice | 2.5 mg/kg, p.o., twice daily | Mean tumor volume 0.5-fold of control | [8][9] |
| Ras-driven tumors | Mice | 2.5 mg/kg, p.o., twice daily | Mean tumor volume 0.67-fold of control | [8][9] | |
| T-3764518 | Colorectal Cancer (HCT-116 xenograft) | Mouse | Not specified | Slowed tumor growth | [18][19] |
| Mesothelioma (MSTO-211H xenograft) | Mouse | Not specified | Slowed tumor growth | [18][19] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of SCD1 inhibitors are mediated through the modulation of several critical signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival in cancer. SCD1 inhibition has been shown to suppress this pathway.[2]
Caption: SCD1 inhibition suppresses the PI3K/Akt/mTOR pathway.
Endoplasmic Reticulum (ER) Stress Pathway
The accumulation of saturated fatty acids resulting from SCD1 inhibition triggers ER stress and the unfolded protein response (UPR), leading to apoptosis.
Caption: SCD1 inhibition induces ER stress-mediated apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SCD1 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of SCD1 inhibitors on cancer cell viability and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
SCD1 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[21]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[21]
-
Prepare serial dilutions of the SCD1 inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][23]
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21][22]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]
-
Read the absorbance at 570 nm using a microplate reader.[20][21]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To measure the activity of caspases 3 and 7, key executioner caspases in apoptosis, following treatment with an SCD1 inhibitor.
Materials:
-
Cancer cell lines of interest
-
White-walled 96-well plates
-
SCD1 inhibitor
-
Caspase-Glo® 3/7 Assay kit (Promega)
Procedure:
-
Seed cells in a white-walled 96-well plate at an appropriate density in 100 µL of medium.
-
Treat cells with the SCD1 inhibitor at various concentrations and include a vehicle control.
-
Incubate for the desired time period to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[24][25]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[24][25]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for Signaling Pathway Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K/Akt/mTOR) affected by SCD1 inhibition.
Materials:
-
Cancer cells treated with SCD1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[26]
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[26]
-
Incubate the membrane with the primary antibody overnight at 4°C.[26]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an SCD1 inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
SCD1 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of the mice. For some cell lines, mixing with Matrigel may improve tumor take rate.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the SCD1 inhibitor to the treatment group according to the predetermined dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²) / 2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion and Future Directions
The inhibition of SCD1 represents a promising therapeutic strategy for a variety of cancers. The preclinical data for several SCD1 inhibitors demonstrate potent anti-proliferative and pro-apoptotic effects in vitro and significant tumor growth inhibition in vivo. The mechanism of action, involving the induction of ER stress and the suppression of key oncogenic signaling pathways, provides a strong rationale for their clinical development. While some SCD1 inhibitors have entered clinical trials for metabolic diseases, their evaluation in oncology is still in the early stages.[27] Future research should focus on identifying predictive biomarkers of response to SCD1 inhibitors, exploring rational combination therapies to enhance efficacy and overcome potential resistance mechanisms, and developing next-generation inhibitors with improved tumor-targeting properties to minimize potential side effects.
References
- 1. mayo.edu [mayo.edu]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A939572 | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 8. CAY10566 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MF-438 | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MF-438 | SCD1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 14. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In vitro and in vivo antitumor activities of T-3764518, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. chondrex.com [chondrex.com]
- 24. ulab360.com [ulab360.com]
- 25. promega.com [promega.com]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SCD1 Inhibitor-3 for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Stearoyl-CoA Desaturase 1 (SCD1) as a Therapeutic Target
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily located in the endoplasmic reticulum.[1] It plays a pivotal role by catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), specifically converting saturated fatty acids (SFAs) like palmitic acid (C16:0) and stearic acid (C18:0) into palmitoleic acid (C16:1) and oleic acid (C18:1), respectively.[2][3] This conversion is fundamental for numerous cellular functions, including the synthesis of complex lipids such as triglycerides and phospholipids, maintaining cell membrane fluidity, and participating in lipid signaling pathways.[1][2][4]
In various metabolic diseases, including obesity, type II diabetes, and non-alcoholic fatty liver disease (NAFLD), SCD1 activity is often upregulated.[1] This increased activity leads to excessive lipid accumulation, insulin resistance, and inflammation, making SCD1 an attractive therapeutic target.[1][5][6] The inhibition of SCD1 is being explored as a strategy to reduce lipid synthesis, enhance insulin sensitivity, and promote weight loss.[1]
SCD1 Inhibitor-3: A Potent and Orally Active Compound
This compound (also referred to as ML-270) is a potent, safe, and orally active inhibitor of the SCD1 enzyme.[7][8] It is utilized in research for metabolic diseases, as well as for studies on skin conditions and cancer.[7][8] By blocking SCD1 activity, this inhibitor effectively reduces the synthesis of MUFAs from SFAs.[1] This action leads to an accumulation of SFAs and a decrease in MUFAs, which significantly impacts cellular metabolic processes.[1]
Mechanism of Action and Downstream Effects
The primary mechanism of SCD1 inhibitors is the blockage of the SCD1 enzyme's catalytic activity.[1] This can occur through competitive or non-competitive binding to the enzyme, preventing the desaturation of SFAs.[1] The resulting alteration in the SFA/MUFA ratio triggers several downstream cellular events:
-
Altered Lipid Metabolism: Inhibition of SCD1 leads to decreased synthesis of triglycerides and cholesterol esters, reducing lipid storage.[2][4]
-
Induction of Cellular Stress: An accumulation of SFAs can induce endoplasmic reticulum (ER) stress and activate apoptotic pathways.[4]
-
Impact on Signaling Pathways: SCD1 activity influences major signaling pathways such as AMPK/ACC and SIRT1/PGC1α.[5] Its inhibition can, therefore, modulate these pathways, which are central to energy homeostasis.
-
Cell Death Mechanisms: SCD1 inhibition has been linked to the induction of apoptosis and ferroptosis, another form of programmed cell death.[4]
Below is a diagram illustrating the central role of SCD1 in cellular metabolism and the consequences of its inhibition.
Caption: Mechanism of SCD1 and its inhibition by this compound.
Quantitative Data on this compound Efficacy
The primary method to quantify the in vivo activity of SCD1 inhibitors is by measuring the plasma desaturation index (DI), which is the ratio of a MUFA to its corresponding SFA (e.g., C16:1/C16:0 or C18:1/C18:0). A reduction in this index indicates successful inhibition of the SCD1 enzyme.
| Compound | Species | Dose (p.o.) | Time Point | Effect on Plasma C16:1/C16:0 Triglyceride DI | Reference |
| This compound | Lewis Rat | 5 mg/kg | 4 hours | 54% reduction | [7][8] |
| This compound | Lewis Rat | 2-10 mg/kg | 4 hours | Dose-responsive reduction | [7][8] |
Experimental Protocols
In Vivo Assessment of SCD1 Inhibition in Rodents
This protocol outlines the methodology for evaluating the efficacy of an orally administered SCD1 inhibitor by measuring the plasma desaturation index.
Objective: To determine the in vivo potency of this compound by quantifying the change in the plasma triglyceride desaturation index.
Materials:
-
This compound
-
Vehicle solution (e.g., appropriate for oral gavage)
-
Male Lewis rats
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Equipment for lipid extraction and gas chromatography-mass spectrometry (GC-MS)
Procedure:
-
Animal Acclimation: Acclimate male Lewis rats to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Dosing:
-
Prepare a solution of this compound in a suitable vehicle at the desired concentrations (e.g., for doses of 2, 5, and 10 mg/kg).
-
Administer the compound or vehicle control to the rats via oral gavage (p.o.).
-
-
Blood Collection:
-
At a predetermined time point post-dosing (e.g., 4 hours), collect blood samples from the animals.
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma from the blood cells.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Lipid Analysis:
-
Extract total lipids from the plasma samples.
-
Separate the triglyceride fraction from the total lipids.
-
Prepare fatty acid methyl esters (FAMEs) from the triglyceride fraction.
-
Analyze the FAMEs using GC-MS to determine the relative amounts of C16:0 and C16:1 fatty acids.
-
-
Data Analysis:
-
Calculate the desaturation index (DI) as the ratio of the peak area of C16:1 to C16:0.
-
Compare the DI of the treated groups to the vehicle control group to determine the percentage of inhibition.
-
Below is a workflow diagram for this experimental protocol.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 3. mayo.edu [mayo.edu]
- 4. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Dehydrogenase | TargetMol [targetmol.com]
discovery and synthesis of novel SCD1 inhibitors
An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.
Introduction: SCD1 as a Therapeutic Target
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily located in the endoplasmic reticulum. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), mainly oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) counterparts, stearoyl-CoA and palmitoyl-CoA, respectively[1][2][3]. This conversion is vital for numerous cellular functions, including the synthesis of complex lipids like phospholipids, triglycerides, and cholesterol esters, which are essential for membrane fluidity, energy storage, and cellular signaling[1][4].
The expression of SCD1 is tightly controlled by various factors, including hormones and transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor α (PPARα)[5]. Dysregulation of SCD1 activity and expression has been implicated in a range of human diseases. Elevated SCD1 levels are associated with metabolic disorders like obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia[5][6][7]. Furthermore, many types of cancer cells exhibit heightened SCD1 expression, which correlates with increased proliferation, survival, and poor patient prognosis[1][8][9]. This reliance of cancer cells on de novo lipogenesis makes SCD1 a compelling target for anticancer therapy[1][10].
Inhibiting SCD1 disrupts the balance between SFAs and MUFAs, leading to an accumulation of SFAs. This can induce endoplasmic reticulum stress and apoptosis in cancer cells, which are particularly vulnerable to this metabolic shift[10][11]. Consequently, the development of small-molecule SCD1 inhibitors has become a significant focus of research for treating metabolic diseases and cancer[4][5].
SCD1 Signaling and Metabolic Pathways
SCD1 acts as a central hub in cellular metabolism, integrating signals from various pathways to regulate the balance between lipid storage and oxidation. Its activity directly influences membrane composition and the generation of lipid signaling molecules, thereby affecting downstream pathways crucial for cell growth and survival.
Caption: SCD1 integrates upstream nutritional and hormonal signals to regulate lipid metabolism and downstream cellular processes.
Discovery of Novel SCD1 Inhibitors
The search for SCD1 inhibitors has employed a variety of strategies, from high-throughput screening of large compound libraries to structure-based drug design. The overall goal is to identify potent, selective, and bioavailable compounds with favorable safety profiles.
High-Throughput Screening (HTS)
Initial discovery efforts relied heavily on HTS to identify novel chemical scaffolds. Various assay formats have been developed to enable the screening of millions of compounds.
-
Scintillation Proximity Assay (SPA): An HTS-compatible SPA was developed using the binding of a tritiated azetidine compound to recombinant SCD1. A screen of 1.6 million compounds identified approximately 7,700 initial hits, which were then confirmed using an enzyme activity assay[12].
-
Mass Spectrometry-Based Assays: The Agilent RapidFire/MS system provides a label-free HTS alternative, directly measuring the conversion of the SFA substrate to the MUFA product. This method overcomes the challenges of traditional radiometric assays and offers high throughput, with sample processing speeds of 6 to 10 seconds per sample[13].
Caption: A typical workflow for the discovery and development of novel SCD1 inhibitors, from initial screening to clinical evaluation.
Lead Optimization and Structure-Activity Relationship (SAR)
Once initial hits are identified, medicinal chemistry efforts focus on optimizing their properties through SAR studies. The goal is to improve potency, selectivity, and pharmacokinetic (PK) profiles while minimizing off-target effects. Inhibitors are often categorized as either systemic or liver-targeted[5].
-
Systemic Inhibitors: These compounds distribute throughout the body. While effective, they have been associated with adverse effects in skin and eyes in preclinical models, prompting the development of tissue-selective inhibitors[5].
-
Liver-Targeted Inhibitors: To mitigate side effects, research has shifted towards creating inhibitors that selectively accumulate in the liver, a primary site of SCD1 activity. This is often achieved by incorporating moieties like a tetrazole acetic acid side chain[5].
Quantitative Data on Novel SCD1 Inhibitors
The following tables summarize publicly available data for representative SCD1 inhibitors, showcasing their potency and in vivo activity.
Table 1: In Vitro Potency of Selected SCD1 Inhibitors
| Compound Name/ID | Scaffold Class | Assay Type | IC₅₀ (nM) | Reference |
| SCD1 inhibitor-1 (Cpd 48) | Thiazole-4-acetic acid | Recombinant human SCD1 | 8.8 | [14] |
| T-3764518 (Cpd 1o) | 4,4-Disubstituted piperidine | SCD1 Binding Affinity | <10 (Kᵢ) | [15][16] |
| A939572 | N/A | N/A | N/A (Potent inhibitor) | [1] |
| MK-8245 | Isoxazole | N/A | N/A (Potent inhibitor) | [17] |
| Compound 3j | Thiazole | Human HepG2 cell assay | 1 | [18] |
| Compound 17m | Benzo-fused spirocyclic oxazepine | N/A | Single-digit nM potency | [19] |
Table 2: In Vivo Efficacy of Selected SCD1 Inhibitors
| Compound Name/ID | Animal Model | Dose | Key Outcome | Reference |
| T-3764518 (Cpd 1o) | 786-O Mouse Xenograft | 1 mg/kg, bid | Significant tumor growth suppression | [15] |
| T-3764518 (Cpd 1o) | HCT116 Mouse Xenograft | 0.3 mg/kg, bid | Significant PD marker reduction | [15] |
| SCD1 inhibitor-1 (Cpd 48) | High-fat diet mice | 3-10 mg/kg (oral, 43 days) | Improved glucose tolerance, decreased body weight | [14] |
| A939572 | Gastric/Colorectal Cancer Xenograft | N/A | Significantly reduced tumor volume | [1] |
| Compound 3j | High-fat diet mice | 0.2 mg/kg (oral, 4 weeks) | 24% prevention of body weight gain | [18] |
| BZ36 | Prostate Cancer Xenograft | N/A | Abrogated tumor growth | [1][3] |
Synthesis of Novel SCD1 Inhibitors
The chemical synthesis of SCD1 inhibitors varies widely depending on the core scaffold. A practical, kilogram-scale synthesis has been reported for the clinical candidate MK-8245, highlighting a scalable route for drug development.
Key Synthetic Strategy for MK-8245: The synthesis of MK-8245 involves several key steps designed for efficiency and scalability without the need for chromatography[17][20].
-
Addition-Elimination: An efficient reaction between a piperidine fragment and a 3-bromoisoxaline forms a key intermediate.
-
Oxidation: An iodine-mediated oxidation converts the isoxaline to the corresponding isoxazole core.
-
Tetrazole Formation: A safe and scalable protocol was developed for the formation of the tetrazole ring, a common feature in liver-targeted inhibitors[17][20].
Detailed Experimental Protocols
Protocol: High-Throughput Scintillation Proximity Assay (SPA)
This protocol is based on the method developed for discovering small-molecule SCD1 inhibitor leads[12].
-
Preparation: Recombinant human SCD1 is prepared from a crude lysate of Sf9 cells. A tritiated azetidine compound, [(3)H]AZE, is used as the radioligand. Glass microsphere scintillant beads are used to capture the hydrophobic enzyme.
-
Assay Plate Setup: The assay is performed in 1536-well plates.
-
Reaction Mixture: Add SCD1 lysate, [(3)H]AZE, and the test compounds (e.g., at a concentration of 11 µM) to the wells.
-
Incubation: Incubate the plates to allow for binding between the ligand, enzyme, and test compounds.
-
Bead Addition: Add the glass microsphere scintillant beads. The hydrophobic beads will bind to the SCD1 enzyme.
-
Detection: When the [(3)H]AZE ligand is bound to the SCD1 captured on the bead, the tritium is close enough to the scintillant to produce a light signal, which is measured by a scintillation counter.
-
Data Analysis: Inhibitors will disrupt the binding of [(3)H]AZE to SCD1, resulting in a decreased signal. Calculate the percent inhibition for each compound relative to controls. A Z' factor of >0.5 (0.8 reported) indicates a robust assay[12].
Protocol: Cell-Based SCD1 Activity Assay (LC/MS Method)
This protocol measures the direct enzymatic activity within cells and is adapted from methods using HepG2 cells[2][18].
-
Cell Culture: Culture HepG2 cells to confluence in 24- or 96-well plates. HepG2 cells endogenously express human SCD1.
-
Inhibitor Treatment: Pre-incubate the cells with the test inhibitor compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).
-
Substrate Addition: Add a deuterium-labeled or ¹⁴C-labeled saturated fatty acid substrate (e.g., [¹⁴C]-stearic acid or D3-stearic acid) to the cell culture medium.
-
Incubation: Incubate for 4-6 hours to allow the cells to uptake the substrate and convert it to its monounsaturated product (e.g., [¹⁴C]-oleic acid).
-
Lipid Extraction: Wash the cells and perform a total lipid extraction using a solvent system like hexane:isopropanol.
-
Analysis:
-
For LC/MS: Separate the fatty acids using liquid chromatography and measure the abundance of the labeled substrate and its corresponding labeled product by mass spectrometry[2].
-
For Radiometric Assay: Separate the resulting methyl esters of the fatty acids by thin-layer chromatography (TLC) and quantify the radioactive spots for the substrate and product using a PhosphorImager[3].
-
-
Calculation: Determine SCD1 activity by calculating the ratio of the product to the total substrate plus product (e.g., [¹⁴C-Oleate] / ([¹⁴C-Oleate] + [¹⁴C-Stearate])). Calculate the IC₅₀ value for the inhibitor from a dose-response curve[18].
Protocol: In Vivo Pharmacodynamic Assay (Desaturation Index)
This protocol is used to confirm the in vivo efficacy of an SCD1 inhibitor in animal models, typically mice[15][19].
-
Animal Model: Use an appropriate mouse model, such as diet-induced obese mice or mice bearing tumor xenografts.
-
Compound Administration: Administer the SCD1 inhibitor orally or via another relevant route at various doses.
-
Sample Collection: At a specified time point after dosing (e.g., 6-24 hours), collect plasma or liver tissue samples.
-
Lipid Analysis: Extract total lipids from the samples and analyze the fatty acid composition, typically by gas chromatography-mass spectrometry (GC-MS).
-
Calculate Desaturation Index (DI): The DI is a biomarker of SCD1 activity. It is calculated as the ratio of the primary product to the primary substrate. For SCD1, this is typically the ratio of Oleate (18:1) to Stearate (18:0).
-
DI = [Oleic Acid (C18:1)] / [Stearic Acid (C18:0)]
-
-
Data Analysis: A dose-dependent reduction in the plasma or liver desaturation index indicates effective in vivo target engagement by the inhibitor[5].
References
- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 6. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in stearoyl-CoA desaturase 1 inhibitors for dyslipidemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mayo.edu [mayo.edu]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of liver-targeted inhibitors of stearoyl-CoA desaturase (SCD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Effects of SCD1 Inhibitor-3
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of Stearoyl-CoA Desaturase 1 (SCD1) inhibitor-3, a potent and orally active inhibitor of SCD1. It explores the compound's mechanism of action and its profound effects on critical cellular signaling pathways implicated in cancer and metabolic diseases. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and development applications.
Introduction to SCD1 and its Inhibition
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme located in the endoplasmic reticulum that plays a pivotal role in lipid metabolism.[1][2] It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid, from their saturated fatty acid (SFA) precursors, stearic acid and palmitic acid.[1][2] This conversion is essential for maintaining the proper balance of fatty acids, which influences cell membrane fluidity, energy storage, and the generation of lipid signaling molecules.[1]
Elevated SCD1 expression is a hallmark of numerous cancers and metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD).[1][3] Cancer cells, in particular, exhibit a heightened dependence on de novo lipogenesis and MUFAs for rapid proliferation, membrane synthesis, and signaling.[1][4] Consequently, SCD1 has emerged as a promising therapeutic target.
SCD1 inhibitor-3 (also known as ML-270) is a safe, potent, and orally bioavailable small molecule inhibitor of SCD1.[5][6][7] By blocking SCD1 activity, this compound disrupts lipid homeostasis, leading to a cascade of effects on cellular signaling pathways that can suppress tumor growth and ameliorate metabolic dysfunction.[1][8]
Core Mechanism of Action
The primary mechanism of this compound is the direct blockage of the SCD1 enzyme's catalytic activity.[9] This inhibition prevents the desaturation of SFAs into MUFAs, leading to two major downstream cellular consequences:
-
Depletion of MUFAs: Reduced levels of oleic and palmitoleic acid impact the synthesis of complex lipids like phospholipids and triglycerides, altering cell membrane integrity and lipid signaling.[1][10]
-
Accumulation of SFAs: The buildup of substrates like stearic acid and palmitic acid can induce cellular stress and lipotoxicity.[1]
This fundamental shift in the intracellular fatty acid pool is the trigger for the diverse effects on the signaling pathways detailed below.
Caption: Core mechanism of this compound action.
Quantitative Data Summary
The efficacy of SCD1 inhibitors can be quantified through various in vitro and in vivo assays. The tables below summarize key quantitative data for this compound and other representative research compounds.
Table 1: In Vivo Efficacy of this compound
| Compound | Dosage | Administration | Model | Effect | Reference |
|---|---|---|---|---|---|
| This compound | 5 mg/kg | Oral (p.o.), 4 hours | Lewis Rats | 54% reduction in plasma C16:1/C16:0 triglycerides desaturation index. | [5][6] |
| this compound | 2-10 mg/kg | Oral (p.o.), 4 hours | Lewis Rats | Dose-responsive reduction in plasma triglycerides desaturation index. |[6] |
Table 2: Comparative IC₅₀ Values of Various SCD1 Inhibitors
| Compound | Target | IC₅₀ | Assay Condition | Reference |
|---|---|---|---|---|
| A939572 | SCD1 | ~4 nmol/L | FaDu human cancer cells | [11] |
| T-3764518 | SCD1 | 4.7 nM | Enzymatic assay | [8][12] |
| CAY10566 | Mouse SCD1 | 4.5 nM | Enzymatic assay | [7][13] |
| CAY10566 | Human SCD1 | 26 nM | Enzymatic assay | [13] |
| CAY10566 | SCD1 | 7.9 nM | HepG2 cells (cellular activity) | [7] |
| MK-8245 | Human SCD1 | 1 nM | Enzymatic assay |[8] |
Effects on Cellular Signaling Pathways
Endoplasmic Reticulum (ER) Stress and Apoptosis
The accumulation of SFAs following SCD1 inhibition disrupts the lipid bilayer of the endoplasmic reticulum, leading to ER stress and activation of the Unfolded Protein Response (UPR).[3][4] Chronic ER stress is a potent trigger for apoptosis (programmed cell death), a key mechanism for the anti-cancer effects of SCD1 inhibitors.[3][11] In many cancer cells, this process involves caspase-3-dependent apoptosis.[11] Furthermore, the apoptotic response can be mediated by an increase in intracellular ceramide biosynthesis, a class of pro-apoptotic lipid molecules.[4]
Caption: SFA-induced ER stress and apoptosis pathway.
AMPK Signaling Pathway
SCD1 inhibition can activate adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Activation of AMPK occurs via phosphorylation at its Thr172 residue.[4] Once active, AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the enzyme responsible for producing malonyl-CoA.[4] This action suppresses further fatty acid synthesis, potentially as a protective mechanism to prevent excessive SFA accumulation.[4]
Caption: Activation of the AMPK signaling cascade.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical pro-survival and proliferation signaling axis frequently hyperactivated in cancer. SCD1 activity is linked to the maintenance of AKT signaling.[4] Studies have shown that SCD1 knockdown or inhibition can impair the phosphorylation of AKT, thereby inhibiting the pathway.[4] This effect may be mediated by changes in the lipid composition of the cell membrane, which affects receptor tyrosine kinase signaling upstream of AKT. The combination of SCD1 inhibitors with mTOR inhibitors (like temsirolimus) has been shown to produce synergistic anti-tumor effects, highlighting the importance of this pathway.[3]
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Detailed Experimental Protocols
SCD1 Activity Assay (Cell-Based)
This protocol measures the conversion of a labeled SFA to a MUFA within intact cells.
-
Cell Culture: Plate cancer cells (e.g., FaDu, HCT116) in appropriate media and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours).
-
Labeling: Add a labeled SFA, such as deuterated stearic acid, to the culture medium and incubate for 4-6 hours.
-
Lipid Extraction: Wash cells with PBS, scrape, and perform a total lipid extraction using a solvent system like chloroform:methanol (2:1).
-
Analysis: Dry the lipid extract, saponify, and methylate the fatty acids. Analyze the resulting fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS).
-
Quantification: Determine the ratio of labeled oleic acid to labeled stearic acid. SCD1 activity is expressed as the percentage of conversion relative to the vehicle-treated control.[11]
Western Blotting for Signaling Proteins
This protocol assesses changes in the phosphorylation state of key signaling proteins.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT, anti-PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity relative to loading controls (e.g., β-actin or GAPDH).
Cell Viability Assay
This protocol measures the effect of the inhibitor on cell proliferation and survival.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach.
-
Treatment: Add a serial dilution of this compound to the wells. For rescue experiments, co-treat with exogenous fatty acids like oleate.[10]
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a cell viability assay.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that functions by disrupting cellular lipid homeostasis. Its primary inhibitory action on SCD1 triggers a cascade of downstream effects on major signaling pathways, including the induction of ER stress-mediated apoptosis and the suppression of the pro-survival AKT/mTOR axis. The ability of SCD1 inhibitors to selectively target the metabolic vulnerabilities of cancer cells and to correct lipid imbalances in metabolic diseases underscores their significant potential in drug development. This guide provides the foundational technical information required for researchers to effectively design experiments and interpret data related to the cellular impact of SCD1 inhibition.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mayo.edu [mayo.edu]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Preclinical Profile of SCD1 Inhibitor-3 (ML-270): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Dysregulation of SCD1 activity has been implicated in a range of pathological conditions, including metabolic diseases, dermatological disorders, and oncology. SCD1 inhibitor-3 (ML-270) has emerged as a potent and orally bioavailable small molecule inhibitor of SCD1, showing promise in preclinical studies. This technical guide provides a comprehensive overview of the available preclinical data for ML-270, including its in vivo pharmacodynamics, and outlines key experimental methodologies.
Core Data Summary
In Vivo Pharmacodynamics
The primary in vivo preclinical data for ML-270 demonstrates its ability to modulate lipid metabolism in a dose-dependent manner. In a study involving Lewis rats, oral administration of ML-270 led to a significant reduction in the plasma desaturation index, a key biomarker of SCD1 activity.
| Species | Dose (Oral) | Duration | Pharmacodynamic Effect | Reference |
| Lewis Rat | 5 mg/kg | 4 hours | 54% reduction in plasma C16:1/C16:0 triglycerides desaturation index. | [1] |
| Lewis Rat | 2-10 mg/kg | 4 hours | Dose-responsive reduction in plasma triglycerides desaturation index. | [1] |
Experimental Protocols
While specific, detailed experimental protocols for the discovery and complete preclinical characterization of ML-270 are not extensively available in the public domain, this section outlines a general methodology for assessing SCD1 inhibition based on the available information and standard practices in the field.
In Vivo Desaturation Index Assay
This assay measures the ratio of a monounsaturated fatty acid to its saturated precursor in plasma or tissue, providing a direct readout of SCD1 activity in vivo.
Protocol:
-
Animal Dosing: Administer ML-270 or vehicle control orally to a cohort of preclinical models (e.g., Lewis rats) at desired doses.
-
Sample Collection: At specified time points post-dosing, collect blood samples via appropriate methods (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Extraction: Extract total lipids from the plasma using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the FAMEs by GC-MS to separate and quantify individual fatty acid species, specifically the C16:1 (palmitoleate) and C16:0 (palmitate) triglycerides.
-
Data Analysis: Calculate the desaturation index as the ratio of the peak area of C16:1 to C16:0. Compare the desaturation index between the ML-270-treated and vehicle-treated groups to determine the percent inhibition.
Signaling Pathways and Experimental Workflows
SCD1-Mediated Lipid Metabolism
SCD1 plays a central role in the conversion of SFAs to MUFAs, which are essential components of complex lipids such as triglycerides and phospholipids. Inhibition of SCD1 is expected to decrease the cellular pool of MUFAs, leading to an accumulation of SFAs. This shift in the SFA/MUFA ratio can impact various cellular processes.
Caption: Mechanism of SCD1 inhibition by ML-270.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of an SCD1 inhibitor like ML-270 typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
Caption: Standard preclinical development workflow for an SCD1 inhibitor.
Conclusion
This compound (ML-270) demonstrates clear in vivo pharmacodynamic activity, effectively reducing the plasma desaturation index in a dose-dependent manner in preclinical models. This activity underscores its potential as a therapeutic agent for diseases driven by aberrant lipid metabolism. Further publication of detailed in vitro, pharmacokinetic, and efficacy data will be crucial for its continued development and translation to the clinic. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of ML-270 and other novel SCD1 inhibitors.
References
A Technical Guide to Stearoyl-CoA Desaturase-1 (SCD1) Inhibition in Non-Alcoholic Fatty Liver Disease
Executive Summary: Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, yet no pharmacotherapies are currently approved for its treatment. Stearoyl-CoA Desaturase-1 (SCD1), the rate-limiting enzyme in the synthesis of monounsaturated fatty acids from saturated fatty acids, has emerged as a critical node in the pathogenesis of NAFLD. Upregulated hepatic SCD1 activity promotes de novo lipogenesis and triglyceride accumulation, hallmarks of hepatic steatosis. Consequently, inhibiting SCD1 is a promising therapeutic strategy. This guide provides a technical overview of the role of SCD1 in NAFLD, the mechanisms of action of specific inhibitors, a summary of preclinical and clinical data, and detailed experimental protocols relevant to the field.
Introduction: The Role of Stearoyl-CoA Desaturase-1 (SCD1) in NAFLD
Stearoyl-CoA Desaturase-1 (SCD1) is an iron-containing, endoplasmic reticulum-bound enzyme that catalyzes the introduction of a double bond at the delta-9 position of saturated fatty acyl-CoAs.[1] Its primary substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. These monounsaturated fatty acids (MUFAs) are the preferred substrates for the synthesis of complex lipids, including triglycerides (TGs), cholesterol esters, and phospholipids.[1]
In the context of NAFLD, hepatic SCD1 expression and activity are frequently upregulated.[2] This increased activity contributes directly to hepatic steatosis by providing a steady supply of MUFAs for TG synthesis and subsequent storage in lipid droplets.[3] Studies in both animal models and humans have shown a strong correlation between hepatic SCD1 activity, the fatty acid desaturation index (the ratio of MUFA to saturated fatty acid, e.g., 18:1/18:0), and the severity of liver fat accumulation.[4] Genetic inactivation or pharmacological inhibition of SCD1 has been shown to protect against diet-induced obesity, hepatic steatosis, and insulin resistance, validating it as a key therapeutic target.[4]
Therapeutic Strategy: Targeting SCD1 for NAFLD Treatment
The inhibition of SCD1 presents a multifaceted approach to treating NAFLD. By blocking the conversion of saturated fatty acids (SFAs) to MUFAs, SCD1 inhibitors can:
-
Reduce De Novo Lipogenesis: Limiting the availability of MUFAs, the primary building blocks for TGs, directly curtails lipid synthesis and accumulation in the liver.[3]
-
Increase Fatty Acid Oxidation: A shift in the cellular SFA/MUFA balance can activate signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, that promote the burning of fatty acids for energy.[5]
-
Improve Insulin Sensitivity: Reduced hepatic lipid accumulation (lipotoxicity) can alleviate insulin resistance, a common comorbidity of NAFLD.[6]
Several small molecule inhibitors targeting SCD1 have been developed, ranging from systemically active compounds to liver-targeted agents designed to minimize potential side effects.[3][4]
Mechanisms of Action of SCD1 Inhibitors
SCD1 inhibition impacts multiple cellular pathways to ameliorate hepatic steatosis. Beyond the primary effect on lipid synthesis, distinct signaling axes are modulated by different inhibitors.
Canonical Pathway: Inhibition of De Novo Lipogenesis
The fundamental mechanism of all SCD1 inhibitors is the direct blockade of the enzymatic conversion of SFAs to MUFAs. This limits the substrate pool for diacylglycerol acyltransferase (DGAT) and other enzymes responsible for assembling TGs, thereby reducing their storage in lipid droplets.
SCD1-AMPK-Lipophagy Pathway Modulation (CAY10566)
Studies using the SCD1 inhibitor CAY10566 have revealed a connection between SCD1 activity and autophagy of lipid droplets (lipophagy). Inhibition of SCD1 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][5] Activated AMPK then promotes lipophagy, a process where lipid droplets are engulfed by autophagosomes and degraded in lysosomes, releasing free fatty acids for oxidation.[5] This provides a secondary mechanism for clearing accumulated fat from hepatocytes.
SCD1-ATF3 Signaling Axis (E6446)
The novel inhibitor E6446 was found to alleviate NAFLD by targeting the liver-adipose axis through the SCD1-Activating Transcription Factor 3 (ATF3) signaling pathway.[7][8] Inhibition of SCD1 by E6446 suppresses this signaling cascade, leading to a reduction in both hepatic lipogenesis and adipogenic differentiation.[7][9] This suggests a broader regulatory role for SCD1 in coordinating lipid metabolism across different tissues.
Preclinical and Clinical Evidence
A growing body of evidence from in vitro, animal, and human studies supports the efficacy of SCD1 inhibition for NAFLD.
Preclinical Data Summary
The table below summarizes key quantitative data for several SCD1 inhibitors investigated in preclinical models of NAFLD and related metabolic diseases.
| Inhibitor | Model System | Key Quantitative Finding(s) | Reference(s) |
| E6446 | Recombinant SCD1 Protein | Binding Affinity (KD): 4.61 µM | [7][8] |
| In vitro (Cell-based) | IC50: 0.98 µM | [3] | |
| HFD-fed Mice | Significantly decreased hepatic steatosis and lipid droplet accumulation. | [7] | |
| CAY10566 | Mouse SCD1 Enzyme Assay | IC50: 4.5 nM | [10] |
| Human SCD1 Enzyme Assay | IC50: 26 nM | [10] | |
| HepG2 Cells | IC50: 6.8 - 7.9 nM | [10] | |
| HFD-fed Mice | Significantly ameliorated hepatic steatosis and increased AMPK phosphorylation. | [2][5] | |
| GSK993 | Zucker (fa/fa) Rats | Marked reduction in hepatic lipids and significant improvement in glucose tolerance. | [6] |
Clinical Trial Data: Aramchol
Aramchol, a partial, liver-targeted SCD1 inhibitor, is one of the few candidates to be evaluated in human clinical trials for NASH, the progressive form of NAFLD.
| Trial | Population | Dosage | Key Quantitative Finding(s) | Reference(s) |
| Phase 2 | NAFLD Patients | 300 mg/day for 3 months | 12.5% average decrease in liver fat vs. 6.4% increase in placebo group. | [11][12] |
| ARREST (Phase 2b) | NASH Patients | 400 mg & 600 mg/day for 52 weeks | NASH Resolution: 16.7% in 600 mg group vs. 5% in placebo group. | [13] |
| Fibrosis Improvement (≥1 stage): 29.5% in 600 mg group vs. 17.5% in placebo group. | [13] | |||
| Liver Fat: Did not meet prespecified significance for reduction (-3.1% vs. placebo, P=0.066). | [13] |
Key Experimental Protocols
Reproducible and relevant experimental models are crucial for investigating SCD1 inhibitors. The following sections detail common protocols.
In Vivo: High-Fat Diet (HFD) Induced NAFLD Mouse Model
This is the most common method for inducing a translatable NAFLD/NASH phenotype in rodents.
-
Animal Strain: C57BL/6J mice are widely used due to their susceptibility to diet-induced obesity and metabolic syndrome.[14]
-
Diet Composition: A typical diet consists of 40-60% of calories from fat (often lard or palm oil), 20-22% from fructose or sucrose, and 2% cholesterol.[15] This composition effectively induces steatosis, inflammation, and fibrosis.
-
Duration: Steatosis can develop within 8-12 weeks. Longer-term feeding (24-52 weeks) is required to induce more advanced features like steatohepatitis (NASH) and fibrosis.[14][16]
-
Inhibitor Administration: Test compounds (e.g., E6446, CAY10566) are typically administered via oral gavage daily or mixed into the diet for a specified treatment period (e.g., 4-8 weeks).[5][17]
-
Endpoint Analysis: Livers are harvested for histological analysis (H&E for steatosis, Sirius Red for fibrosis), measurement of hepatic triglyceride content, and gene/protein expression analysis (e.g., Western blot for SCD1, p-AMPK). Blood is collected to measure serum markers like ALT and AST.
In Vitro: Palmitate-Induced Hepatocyte Steatosis Model
This model is used to study the direct effects of inhibitors on liver cells.
-
Cell Lines: Primary mouse hepatocytes or human hepatoma cell lines like HepG2 and Huh-7 are commonly used.[5][18]
-
Induction Protocol: Cells are incubated with a saturated fatty acid, typically sodium palmitate (e.g., 400 µM), for 16-24 hours.[5][19] Palmitate is often conjugated to bovine serum albumin (BSA) to aid solubility and cellular uptake.
-
Inhibitor Treatment: Cells are pre-treated with the SCD1 inhibitor (e.g., CAY10566 at a concentration range of 1-10 µM) for a short period (e.g., 1-2 hours) before co-incubation with palmitate.[5][18]
-
Endpoint Analysis: Lipid accumulation is visualized and quantified using Oil Red O staining. Cell lysates are analyzed for triglyceride content and protein expression (e.g., SCD1, AMPK, LC3) via Western blot.
Biomarker Analysis: Fatty Acid Desaturation Index
The ratio of SCD1's product to its substrate (e.g., C18:1/C18:0 or C16:1/C16:0) in plasma, liver, or other tissues serves as a direct pharmacodynamic biomarker of target engagement.[4] These ratios can be precisely measured using gas chromatography-mass spectrometry (GC-MS) on total lipid extracts. A significant decrease in the desaturation index in the inhibitor-treated group compared to the vehicle group confirms SCD1 inhibition.
Challenges and Future Directions
While SCD1 inhibition is a highly promising strategy, several challenges remain. Systemic inhibition of SCD1 can lead to adverse effects in preclinical models, including skin and eye abnormalities, due to the importance of MUFAs in sebaceous gland function and membrane integrity.[3][4] This has driven the development of liver-selective inhibitors to confine the therapeutic effect to the target organ and improve the safety profile.[3]
Furthermore, while SCD1 inhibition effectively reduces steatosis, its long-term effects on inflammation and fibrosis—the drivers of NASH progression—require further elucidation. The clinical trial results for Aramchol suggest that benefits for NASH resolution and fibrosis may occur even without a statistically significant reduction in overall liver fat, highlighting the complexity of the disease.[13] Future research will focus on optimizing the therapeutic window, exploring combination therapies (e.g., with anti-inflammatory agents), and developing more potent, liver-targeted inhibitors.[4]
Conclusion
SCD1 is a pivotal enzyme in the pathogenesis of NAFLD, making it a compelling target for therapeutic intervention. A range of inhibitors has demonstrated robust efficacy in reducing hepatic steatosis in preclinical models through diverse mechanisms, including direct inhibition of lipogenesis and induction of lipid clearance pathways like lipophagy. Early clinical data with the partial inhibitor Aramchol provides validation for this approach in humans. The continued development of potent and liver-selective SCD1 inhibitors holds significant promise for the future treatment of non-alcoholic fatty liver disease.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of stearoyl-CoA desaturase 1 improves insulin sensitivity in insulin-resistant rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel SCD1 inhibitor alleviates nonalcoholic fatty liver disease: critical role of liver-adipose axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel SCD1 inhibitor alleviates nonalcoholic fatty liver disease: critical role of liver-adipose axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of Aramchol in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis [termedia.pl]
- 12. Effects of Aramchol in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Diet-Induced Models of Non-Alcoholic Fatty Liver Disease: Food for Thought on Sugar, Fat, and Cholesterol [mdpi.com]
- 17. identification-of-novel-scd1-inhibitor-alleviates-nonalcoholic-fatty-liver-disease-critical-role-of-liver-adipose-axis - Ask this paper | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Lynchpin of Cancer Cell Viability: A Technical Guide to the Role of Stearoyl-CoA Desaturase 1 (SCD1) in Tumor Survival and Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a central enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). This enzymatic activity is not merely a housekeeping function; it is a critical nexus for cancer cells, supporting their relentless proliferation, survival, and adaptation to the tumor microenvironment. Elevated SCD1 expression is a common feature across a multitude of cancers and is frequently correlated with poor patient prognosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted roles of SCD1 in cancer biology, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to support ongoing research and drug development efforts.
The Core Function of SCD1: A Gateway to Oncogenic Lipid Metabolism
SCD1 is an integral membrane protein located in the endoplasmic reticulum. Its primary function is the introduction of a double bond in the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. This conversion is fundamental to maintaining the cellular balance between SFAs and MUFAs, a ratio that is tightly regulated and profoundly impactful on cellular function.
SCD1's Contribution to Cancer Cell Survival and Proliferation
The increased demand for lipids in rapidly dividing cancer cells for membrane biogenesis, energy storage, and signaling elevates the importance of SCD1. Its role extends beyond simply providing building blocks; the products of SCD1 activity and the enzyme itself are active participants in oncogenic signaling pathways.
Promotion of Cell Proliferation:
-
Membrane Fluidity and Integrity: By increasing the MUFA content of cellular membranes, SCD1 ensures the appropriate fluidity required for the function of membrane-bound proteins, including growth factor receptors.
-
Signaling Pathway Activation: SCD1-derived MUFAs are implicated in the activation of pro-proliferative signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.
Enhancement of Cell Survival:
-
Lipotoxicity Prevention: An accumulation of SFAs can be toxic to cells, inducing endoplasmic reticulum (ER) stress and apoptosis. SCD1 protects cancer cells from this lipotoxicity by converting excess SFAs into MUFAs.
-
Resistance to Apoptosis: SCD1 activity has been shown to suppress apoptosis through various mechanisms, including the inhibition of pro-apoptotic proteins and the modulation of survival signaling pathways.
Quantitative Data on SCD1 in Cancer
The following tables summarize key quantitative data regarding SCD1 expression, the efficacy of its inhibitors, and its impact on cellular processes in cancer.
Table 1: SCD1 Expression in Various Cancer Types (TCGA Data Summary)
| Cancer Type | SCD1 mRNA Expression Level (Compared to Normal Tissue) | Reference |
| Stomach Adenocarcinoma (STAD) | Upregulated | [1] |
| Colon Adenocarcinoma (COAD) | Upregulated | [1] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Upregulated | [1] |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Upregulated | [1] |
| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | [2] |
| Lung Adenocarcinoma (LUAD) | Downregulated | [1] |
| Breast Invasive Carcinoma (BRCA) | Downregulated | [1] |
Note: Data is a summary from TCGA database analysis and may vary based on specific subtypes and patient populations.
Table 2: IC50 Values of SCD1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| A939572 | Mouse SCD1 | - | <4 | [3][4] |
| A939572 | Human SCD1 | - | 37 | [3][4] |
| A939572 | Renal Cell Carcinoma | ACHN | 6 | [3] |
| A939572 | Renal Cell Carcinoma | A498 | 50 | [3] |
| A939572 | Renal Cell Carcinoma | Caki-1 | 65 | [3] |
| A939572 | Renal Cell Carcinoma | Caki-2 | 65 | [3] |
| MF-438 | Rat SCD1 | - | 2.3 | [5][6][7] |
| MF-438 | Lung Cancer | Spheroids | <1000 | [8] |
| CAY10566 | Mouse SCD1 | - | 4.5 | [9][10] |
| CAY10566 | Human SCD1 | - | 26 | [9][10] |
| CAY10566 | Hepatocellular Carcinoma | HepG2 | 7.9 | [10] |
Table 3: Quantitative Effects of SCD1 Inhibition on Cancer Cell Processes
| Process | Cancer Type | Method of Inhibition | Quantitative Effect | Reference |
| Apoptosis | Lung Adenocarcinoma | shRNA knockdown of SCD1 | 15.6% apoptotic cells (vs. 3.4% in control) | [11] |
| Apoptosis | Various | SCD1 inhibitors | Dose-dependent increase in PARP cleavage | [12] |
| Tumor Growth | Renal Cell Carcinoma Xenograft | A939572 (30mg/kg) | ~20-30% reduction in tumor volume (monotherapy) | [3] |
| Tumor Growth | Renal Cell Carcinoma Xenograft | A939572 + Temsirolimus | >60% reduction in tumor volume | [3] |
Table 4: Quantitative Lipidomic and Protein Changes Following SCD1 Inhibition
| Analyte | Cancer Type | Method of Inhibition | Quantitative Change | Reference |
| Oleate/Stearate Ratio | Tumors | CAY10566 | Significant reduction in oleate levels | [13] |
| Phospho-AKT (Ser473) | TSC2-/- MEFs | SCD1 inhibitor/siRNA | Decrease in phosphorylation | [14] |
| β-catenin | Breast Cancer | siRNA against SCD1 | Reduction in nuclear localization and transactivation | [15] |
Key Signaling Pathways Regulated by SCD1
SCD1 is intricately linked with major signaling networks that govern cancer cell growth and survival.
-
PI3K/AKT/mTOR Pathway: SCD1 activity is often upregulated downstream of AKT signaling. Furthermore, SCD1-produced MUFAs can, in turn, sustain AKT activation, creating a positive feedback loop that promotes cell growth, proliferation, and survival. Inhibition of SCD1 can lead to decreased phosphorylation of AKT.[14]
-
Wnt/β-catenin Pathway: SCD1 has been shown to be a downstream target of the Wnt/β-catenin signaling pathway. Moreover, SCD1-mediated lipid modifications can stabilize β-catenin, leading to its nuclear accumulation and the transcription of target genes involved in proliferation and stemness.[15]
Experimental Protocols for Studying SCD1 Function
This section provides detailed methodologies for key experiments used to investigate the role of SCD1 in cancer.
Experimental Workflow for Assessing SCD1 Inhibition
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
SCD1 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SCD1 inhibitor for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Colony Formation Assay
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell proliferation and survival.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
SCD1 inhibitor
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-buffered saline)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow the cells to adhere and then treat with the SCD1 inhibitor at various concentrations.
-
Incubate the plates for 1-3 weeks, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 15-20 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Protocol 3: Western Blot Analysis of SCD1 and Downstream Signaling Proteins
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Materials:
-
Cancer cell lysates (from cells treated with or without SCD1 inhibitor/siRNA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SCD1, anti-phospho-AKT, anti-AKT, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Conclusion and Future Directions
SCD1 stands out as a critical enzyme that fuels the survival and proliferation of cancer cells through its integral role in lipid metabolism and its influence on key oncogenic signaling pathways. The wealth of preclinical data, including the potent anti-tumor effects of SCD1 inhibitors in various cancer models, strongly supports its continued investigation as a therapeutic target.
Future research should focus on:
-
Identifying predictive biomarkers: Determining which patient populations are most likely to respond to SCD1-targeted therapies.
-
Combination therapies: Exploring synergistic combinations of SCD1 inhibitors with other targeted agents or standard-of-care chemotherapies to overcome resistance and enhance efficacy.
-
Clinical translation: Advancing the development of SCD1 inhibitors with favorable pharmacokinetic and safety profiles into clinical trials.
The in-depth understanding of SCD1's function in cancer, facilitated by the methodologies and data presented in this guide, will be instrumental in the development of novel and effective anti-cancer strategies.
References
- 1. Stearoyl-CoA desaturase 1 (SCD1) facilitates the growth and anti-ferroptosis of gastric cancer cells and predicts poor prognosis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MF-438 | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAY10566 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SCD1 is associated with tumor promotion, late stage and poor survival in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decreasing stearoyl‐CoA desaturase‐1 expression inhibits β‐catenin signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of SCD1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Its upregulation is implicated in a range of pathologies, including metabolic diseases, such as obesity and diabetes, and various cancers.[1][2] This central role in disease progression has made SCD1 a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of small molecule SCD1 inhibitors, details common experimental protocols for their evaluation, and illustrates the key signaling pathways modulated by SCD1 activity.
Introduction to Stearoyl-CoA Desaturase 1 (SCD1)
SCD1 is an integral membrane protein located in the endoplasmic reticulum.[3] It introduces a cis-double bond at the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[4] The products of SCD1 are essential components for the synthesis of more complex lipids like triglycerides, cholesterol esters, and membrane phospholipids.[4] By modulating the ratio of SFAs to MUFAs, SCD1 plays a pivotal role in membrane fluidity, cellular signaling, and energy storage.[3]
The inhibition of SCD1 leads to an accumulation of SFAs and a depletion of MUFAs, which can trigger cellular stress, particularly in highly lipogenic cancer cells, leading to apoptosis.[1][3] The crystal structure of mammalian SCD1 reveals a unique fold with a substrate-binding tunnel that provides a structural basis for its catalytic activity and a blueprint for rational inhibitor design.[5]
Structure-Activity Relationship (SAR) of Key SCD1 Inhibitor Scaffolds
The development of SCD1 inhibitors has led to the discovery of several potent chemical scaffolds. The SAR for these series is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Piperidine-Aryl Urea Derivatives
This class of inhibitors is among the most well-characterized. A-939572 is a benchmark compound from this series, demonstrating potent, orally bioavailable SCD1 inhibition.[1][6] The general structure consists of a substituted piperidine core linked via a urea bridge to an aryl group.
Key SAR Insights:
-
The 4-phenoxy substituent on the piperidine ring is critical for potent activity. Halogen substitution, particularly a chlorine at the 2-position of the phenoxy ring, is often optimal.[7]
-
The urea linker is a key hydrogen-bonding feature.
-
Substitutions on the terminal aryl ring are generally well-tolerated and can be modified to tune physicochemical properties. A methyl-carbamoyl group at the meta-position, as seen in A-939572, confers high potency.[6]
| Compound | Core Scaffold | R Group (Aryl) | hSCD1 IC₅₀ (nM) | mSCD1 IC₅₀ (nM) | Reference(s) |
| A-939572 | Piperidine-Aryl Urea | 3-(methylcarbamoyl)phenyl | 37 | <4 | [8][9] |
| CAY10566 | Piperidine-Aryl Urea | (structure specific) | 26 | 4.5 | [1][10] |
Thiazole and Thiadiazole Derivatives
This class features a central thiazole or thiadiazole ring, often incorporating piperidine and pyridazine moieties. These compounds, including MF-438, are known for their high potency and good metabolic stability.[11][12]
Key SAR Insights:
-
The thiadiazole ring is often superior to oxadiazole or triazole moieties for potency.[13]
-
A piperidine ether linkage to a pyridazine ring system generally provides high efficacy.[13]
-
The trifluoromethylphenyl group attached to the piperidine ether is a common feature in potent analogs, suggesting a critical interaction within a hydrophobic pocket of the enzyme.[4]
| Compound | Core Scaffold | Key Features | rSCD1 IC₅₀ (nM) | hSCD1 IC₅₀ (nM) | HepG2 Cellular IC₅₀ (nM) | Reference(s) |
| MF-438 | Thiadiazole-Pyridazine | 2-(trifluoromethyl)phenoxy on piperidine | 2.3 | - | - | [11][14] |
| Cpd. 3j | Thiazole Analog | Optimization of MF-152 | - | - | 1 | [15] |
| MK-8245 | Liver-targeted | (structure specific) | 3 | 1 | - | [10][16] |
Spirocyclic Derivatives
Spirocyclic scaffolds, such as benzo-fused spirocyclic oxazepines, offer a rigid and three-dimensional structure that can be optimized for potent SCD1 inhibition and favorable pharmacokinetics.[5][13]
Key SAR Insights:
-
The spirocyclic core provides a rigid framework for orienting key substituents.
-
Substitutions on the piperidine nitrogen of the spiro-system are tolerant and can be used to modulate potency and PK properties. Glycine amides and heterocycle-linked amides have shown single-digit nanomolar potency.[5]
-
Introduction of a 5-carboxy-2-thiazole substructure can improve liver targeting.[5]
| Compound Class | Core Scaffold | Key SAR Observations | Potency Range (IC₅₀) | Reference(s) |
| Benzo-fused Spirocyclic | Spiro-oxazepine-piperidine | Substituents on piperidine N tune potency; heterocycles enhance activity. | Single-digit nM | [5][13] |
| Spiro-chromane | Spiro-chromane-piperidine | Fluorine on chromane ring improves potency; oxo-chromane reduces it. | Potent | [13] |
Benzimidazole Derivatives
Virtual screening and subsequent chemical optimization have identified benzimidazole-carboxamides as a potent class of SCD1 inhibitors.[17][18]
Key SAR Insights:
-
This scaffold was identified via ligand-based virtual screening, highlighting the utility of computational methods in inhibitor discovery.[18]
-
These compounds can exhibit selectivity for human SCD1 over other isoforms.[19]
-
Optimization of this series led to compounds like SAR224 with good in vitro properties and demonstrated in vivo efficacy.[18]
| Compound | Core Scaffold | Key Features | Potency | Reference(s) |
| SAR224 | Benzimidazole-carboxamide | Optimized from virtual screening hit | Potent, with in vivo activity | [18] |
| Series | 2-Aryl Benzimidazoles | Show selectivity for hSCD1 over hSCD5 | Potent | [19] |
Signaling Pathways Involving SCD1
SCD1 activity is intricately linked with several major signaling pathways that are fundamental to cell growth, proliferation, and metabolism. Inhibition of SCD1 can therefore have profound downstream effects.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism and survival. Evidence suggests a bidirectional relationship with SCD1. SCD1 can be a downstream target of this pathway, while loss of SCD1 activity can, in turn, downregulate PI3K-AKT signaling.[14][20]
Wnt/β-catenin Pathway
SCD1-produced MUFAs, such as oleic acid, can stabilize β-catenin, a key effector of the Wnt signaling pathway, by preventing its proteasomal degradation.[11] Consequently, inhibiting SCD1 can suppress Wnt/β-catenin signaling, which is often hyperactivated in cancer.[8][11]
Autophagy Regulation
SCD1 plays a complex role in autophagy. It can regulate this cellular degradation and recycling process through its role in lipogenesis and the formation of lipid rafts, which in turn impacts the AKT-FOXO1 signaling axis.[20] Inhibition of SCD1 has been shown to increase autophagic activity in certain cellular contexts.[20]
Experimental Protocols
Evaluating the efficacy and mechanism of SCD1 inhibitors requires a suite of specialized biochemical and cell-based assays.
General Experimental Workflow
A typical workflow for screening and characterizing SCD1 inhibitors involves progressing from in vitro enzymatic assays to cell-based models and finally to in vivo pharmacodynamic and efficacy studies.
In Vitro SCD1 Enzyme Activity Assay (Microsomal Assay)
This assay directly measures the ability of a compound to inhibit SCD1 enzymatic activity in a subcellular fraction.
Objective: To determine the IC₅₀ value of an inhibitor against isolated SCD1 enzyme.
Methodology:
-
Preparation of Microsomes: Prepare liver microsomes from rats or from cells overexpressing the SCD1 enzyme. These microsomes contain the endoplasmic reticulum where SCD1 is located.[9]
-
Reaction Mixture: Prepare a reaction buffer containing the liver microsomes, a source of electrons (e.g., NADH or NADPH), and the test inhibitor at various concentrations (typically in DMSO).
-
Initiation: Start the reaction by adding a radiolabeled substrate, such as [¹⁴C]-Stearoyl-CoA or [³H]-Stearoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination and Saponification: Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the fatty acyl-CoAs to free fatty acids.
-
Extraction: Acidify the mixture and extract the free fatty acids using an organic solvent (e.g., hexane).
-
Analysis: Separate the substrate ([¹⁴C]-stearic acid) from the product ([¹⁴C]-oleic acid) using thin-layer chromatography (TLC) on silver nitrate-impregnated plates or by HPLC.[21]
-
Quantification: Quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or scintillation counting.
-
Calculation: Calculate the percent inhibition at each compound concentration relative to a vehicle control (DMSO) and determine the IC₅₀ value by non-linear regression.
Cell-Based SCD1 Activity Assay
This assay measures the inhibition of SCD1 within a live-cell context, providing information on cell permeability and target engagement. Human hepatoma (HepG2) cells are commonly used as they express SCD1.[9]
Objective: To determine the EC₅₀ value of an inhibitor in a cellular environment.
Methodology:
-
Cell Culture: Plate HepG2 cells in multi-well plates and grow to confluence.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (or vehicle control) for a specified time (e.g., 1-4 hours).[9]
-
Substrate Addition: Add a stable isotope-labeled saturated fatty acid, such as Deuterium-[d₃₅]-stearic acid, to the culture medium.
-
Incubation: Incubate the cells for an additional period (e.g., 4-24 hours) to allow for substrate uptake and conversion.
-
Lipid Extraction: Wash the cells with PBS, then lyse the cells and perform a total lipid extraction using a solvent system like chloroform:methanol (Folch method).
-
Saponification and Derivatization: Saponify the extracted lipids to free fatty acids and then derivatize them to fatty acid methyl esters (FAMEs) for analysis.
-
LC-MS/MS Analysis: Quantify the amount of labeled substrate (d₃₅-stearic acid) and the labeled product (d₃₃-oleic acid) using liquid chromatography-mass spectrometry (LC-MS/MS). The mass difference reflects the desaturation.
-
Calculation: Calculate the desaturation index (DI) as the ratio of product to the sum of product and substrate ([d₃₃-oleic acid] / ([d₃₃-oleic acid] + [d₃₅-stearic acid])). Determine the EC₅₀ value by plotting the percent inhibition of the DI against the inhibitor concentration.
Conclusion
The structure-activity relationships of SCD1 inhibitors are well-defined across several potent chemical scaffolds. Piperidine-aryl ureas, thiazoles, and spirocyclic compounds represent mature series from which potent and orally bioavailable inhibitors have been developed. Understanding the key molecular interactions and the downstream effects on critical signaling pathways like PI3K/AKT/mTOR and Wnt/β-catenin is essential for the continued development of these agents. The robust in vitro and cell-based assays described herein provide a clear framework for identifying and characterizing novel inhibitors. As research progresses, the focus will likely shift towards optimizing tissue-selectivity, particularly for liver-targeted inhibitors, to maximize therapeutic benefit while minimizing potential mechanism-based side effects.[13][22]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A939572 | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 3. MF-438 | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of liver-targeted inhibitors of stearoyl-CoA desaturase (SCD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Thiazole analog as stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 14. selleckchem.com [selleckchem.com]
- 15. SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Benzimidazole-carboxamides as potent and bioavailable stearoyl-CoA desaturase (SCD1) inhibitors from ligand-based virtual screening and chemical optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Aryl benzimidazoles: human SCD1-specific stearoyl coenzyme-A desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Impact of SCD1 Inhibition on Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is fundamental for maintaining the fluidity and integrity of cellular membranes.[1][2] The inhibition of SCD1 has emerged as a promising therapeutic strategy, particularly in oncology, due to its role in cancer cell proliferation and survival.[3][4] A key consequence of SCD1 inhibition is the alteration of the cellular lipid profile, leading to an accumulation of SFAs and a depletion of MUFAs. This shift directly impacts the biophysical properties of cell membranes, most notably a decrease in membrane fluidity.[5][6] This technical guide provides an in-depth analysis of the effects of SCD1 inhibitors on membrane fluidity, detailing the experimental protocols used for its measurement and the signaling pathways implicated in this process.
Core Mechanism: From Enzyme Inhibition to Altered Membrane Dynamics
SCD1 inhibitors function by blocking the catalytic activity of the SCD1 enzyme, thereby preventing the desaturation of SFAs like palmitic acid (16:0) and stearic acid (18:0) into their monounsaturated counterparts, palmitoleic acid (16:1) and oleic acid (18:1), respectively.[7] This enzymatic blockade leads to a significant change in the composition of cellular membranes, with an increased incorporation of SFAs into the phospholipid bilayer. The straight, rigid nature of SFAs allows for tighter packing of phospholipids, resulting in a more ordered and less fluid membrane state.[5] This decrease in membrane fluidity can have profound effects on various cellular functions, including signal transduction, nutrient transport, and susceptibility to cellular stress.[2]
Quantitative Analysis of Membrane Fluidity Changes
The alteration of membrane fluidity upon treatment with SCD1 inhibitors can be quantified using various biophysical techniques. While specific quantitative data is often presented in graphical form within research publications, the following tables summarize the expected outcomes and, where available, reported values for commonly used SCD1 inhibitors.
Table 1: Effect of SCD1 Inhibitor CAY10566 on Membrane Fluidity
| Parameter | Method | Cell Line | Treatment | Observed Change | Reference |
| Mobile Fraction | FRAP | Mouse Embryo | CAY10566 | Qualitative decrease in recovery | [8] |
| Recovery Half-Time (t½) | FRAP | Mouse Embryo | CAY10566 | Expected to increase | Inferred from[8] |
| Generalized Polarization (GP) Value | Laurdan Imaging | MCF7 | 1 nM CAY10566 | Qualitative observation of altered lipid domains | [9] |
Table 2: Effect of SCD1 Silencing on Membrane Fluidity
| Parameter | Method | Cell Line | Treatment | Quantitative Change | Reference |
| Fluorescence Polarization (P) | DPH | U87 (liposomes) | siRNA against SCD1 | P = ~0.24 at 25°C (vs. ~0.21 in control) | [10] |
Table 3: Expected Changes in Membrane Fluidity Parameters with SCD1 Inhibition
| Parameter | Method | Expected Change with SCD1 Inhibition | Rationale |
| Fluorescence Anisotropy (r) | DPH/TMA-DPH | Increase | Reduced rotational mobility of the probe in a more viscous membrane. |
| Generalized Polarization (GP) | Laurdan | Increase | Blue shift in emission spectrum indicating a more ordered, less polar environment. |
| Diffusion Coefficient (D) | FRAP | Decrease | Slower lateral diffusion of membrane components in a less fluid bilayer. |
| Mobile Fraction (Mf) | FRAP | Decrease | A larger proportion of membrane components may become immobile due to increased lipid packing. |
Experimental Protocols
Measurement of Membrane Fluidity using Fluorescence Anisotropy with DPH
This protocol describes the measurement of steady-state fluorescence anisotropy using the lipophilic probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess changes in membrane fluidity in cells treated with an SCD1 inhibitor.
Materials:
-
Cells of interest
-
SCD1 inhibitor (e.g., CAY10566, MF-438, A939572)
-
DPH (1,6-diphenyl-1,3,5-hexatriene)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorometer equipped with polarizers
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates.
-
Treat cells with the desired concentrations of the SCD1 inhibitor or vehicle (DMSO) for a specified time (e.g., 24-48 hours).
-
-
Labeling with DPH:
-
Prepare a stock solution of DPH in DMSO (e.g., 2 mM).
-
Dilute the DPH stock solution in serum-free medium to a final working concentration (e.g., 2 µM).
-
Wash the treated cells twice with PBS.
-
Incubate the cells with the DPH working solution for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Anisotropy Measurement:
-
Wash the cells twice with PBS to remove excess DPH.
-
Add PBS to each well.
-
Measure fluorescence anisotropy using a fluorometer with excitation at ~360 nm and emission at ~430 nm.
-
Acquire the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the following formula:
-
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Where G is the G-factor of the instrument, determined using a solution of free DPH.
-
-
Expected Outcome: An increase in the fluorescence anisotropy value (r) is indicative of decreased membrane fluidity.
Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
This protocol outlines the use of the fluorescent probe Laurdan to measure changes in membrane lipid order through the calculation of the Generalized Polarization (GP) value.
Materials:
-
Cells of interest
-
SCD1 inhibitor
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
DMSO
-
PBS
-
Cell culture medium
-
Fluorescence microscope or spectrofluorometer with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with the SCD1 inhibitor as described in the fluorescence anisotropy protocol.
-
-
Labeling with Laurdan:
-
Prepare a stock solution of Laurdan in DMSO (e.g., 10 mM).
-
Dilute the Laurdan stock solution in serum-free medium to a final working concentration (e.g., 5-10 µM).
-
Wash the cells twice with PBS.
-
Incubate the cells with the Laurdan working solution for 30-60 minutes at 37°C in the dark.
-
-
Laurdan GP Measurement:
-
Wash the cells twice with PBS.
-
For microscopy:
-
Image the cells using an excitation wavelength of ~350-400 nm.
-
Simultaneously acquire images at two emission wavelengths: ~440 nm (ordered phase) and ~490 nm (disordered phase).
-
Calculate the GP value for each pixel using the formula:
-
GP = (I440 - I490) / (I440 + I490)
-
-
-
For spectrofluorometry:
-
Acquire the emission spectrum from 400 nm to 550 nm with an excitation wavelength of ~350 nm.
-
Calculate the GP value using the intensities at 440 nm and 490 nm.
-
-
Expected Outcome: An increase in the GP value indicates a more ordered, less fluid membrane.
Measurement of Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)
This protocol describes the use of FRAP to measure the lateral diffusion of a fluorescently labeled membrane component as an indicator of membrane fluidity.
Materials:
-
Cells expressing a fluorescently tagged membrane protein (e.g., GFP-tagged transmembrane protein) or labeled with a fluorescent lipid analog.
-
SCD1 inhibitor
-
Confocal laser scanning microscope with FRAP capabilities
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Treat cells with the SCD1 inhibitor or vehicle.
-
-
FRAP Experiment:
-
Identify a region of interest (ROI) on the plasma membrane of a cell.
-
Acquire a few pre-bleach images of the ROI.
-
Use a high-intensity laser to photobleach the fluorescence within the ROI.
-
Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the recovery curve.
-
Determine the mobile fraction (Mf) and the half-time of recovery (t½).
-
Expected Outcome: A decrease in the mobile fraction and an increase in the recovery half-time indicate reduced membrane fluidity.
Signaling Pathways and Logical Relationships
The inhibition of SCD1 and the subsequent decrease in membrane fluidity have significant implications for cellular signaling. Two key pathways affected are the AKT and EGFR signaling cascades. The following diagrams, generated using the DOT language, illustrate the logical relationships within these pathways.
SCD1 Inhibition and the AKT-FOXO1 Signaling Pathway
SCD1 inhibition leads to the disruption of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids. This disruption impairs the proper localization and activation of key signaling molecules, including the serine/threonine kinase AKT.
Caption: SCD1 inhibition disrupts lipid rafts, leading to decreased AKT activation and subsequent FOXO1-mediated apoptosis.
SCD1 Inhibition and the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase whose activity is influenced by the membrane environment. Changes in membrane fluidity due to SCD1 inhibition can alter the mobility of EGFR and its downstream signaling components.
References
- 1. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. CAY10566 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Stearoyl-CoA Desaturase-1 (SCD1): A Core Technical Guide for Researchers
Introduction
Stearoyl-CoA Desaturase-1 (SCD1) is an integral membrane enzyme located in the endoplasmic reticulum that plays a pivotal role in lipid metabolism.[1][2] It is the rate-limiting enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily catalyzing the synthesis of oleate (18:1) and palmitoleate (16:1) from stearoyl-CoA and palmitoyl-CoA, respectively.[2][3] This function places SCD1 at a critical metabolic nexus, influencing membrane fluidity, lipid-based signaling, and the formation of complex lipids like triglycerides and cholesterol esters.[1][4] Due to its significant role in various pathologies, including metabolic diseases and cancer, SCD1 has emerged as a major therapeutic target for drug development.[5][6][7] This guide provides a comprehensive overview of the foundational research on SCD1, detailing its function, regulation, and involvement in disease, along with key experimental protocols for its study.
Molecular Biology and Function
Enzymatic Reaction and Mechanism
SCD1 catalyzes the insertion of a cis double bond at the delta-9 position of fatty acyl-CoA substrates.[2][8] This desaturation is a complex redox reaction requiring molecular oxygen and a flow of electrons from NAD(P)H.[1][3] The electrons are transferred through a short electron transport chain consisting of cytochrome b5 reductase and the electron acceptor cytochrome b5 before reaching the di-iron center within the SCD1 enzyme.[1][3] The overall reaction is as follows:
Stearoyl-CoA + 2 ferrocytochrome b₅ + O₂ + 2 H⁺ ⇌ Oleoyl-CoA + 2 ferricytochrome b₅ + 2 H₂O[1]
Structure and Subcellular Localization
SCD1 is an integral protein anchored in the membrane of the endoplasmic reticulum (ER).[2][3] The enzyme's structure features four transmembrane domains.[1] Both the amino (N-terminus) and carboxyl (C-terminus) termini are located in the cytosol, along with catalytically critical histidine motifs that coordinate the iron within the active site.[1] This localization is crucial for its access to lipid substrates within the ER membrane.
Substrate Specificity
The preferred substrates for SCD1 are the saturated fatty acyl-CoAs, palmitoyl-CoA (16:0) and stearoyl-CoA (18:0).[2] These are converted to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[2][4] Oleate is the most abundant MUFA synthesized and is a primary component of triglycerides in human adipose tissue.[3][4]
Regulation of SCD1 Expression
SCD1 expression is tightly controlled by a complex interplay of transcriptional, hormonal, and nutritional factors, reflecting its central role in maintaining metabolic homeostasis.
Transcriptional Regulation
Several key transcription factors govern SCD1 gene expression:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c is strongly induced by insulin and high-carbohydrate diets, leading to the upregulation of SCD1.[2][3][9]
-
Liver X Receptor (LXR): LXRs are nuclear receptors that respond to cholesterol levels and can activate SREBP-1c, thereby inducing SCD1 expression.[2]
-
Carbohydrate Response Element-Binding Protein (ChREBP): Activated by high glucose levels, ChREBP also contributes to the induction of SCD1 expression in response to carbohydrate feeding.[3]
Hormonal and Nutritional Signals
-
Insulin: A potent activator of SCD1 transcription in the liver, primarily acting through the induction of SREBP-1c.[4][9][10]
-
Leptin: This adipocyte-derived hormone, which signals satiety, inhibits SCD1 expression, consistent with its role in reducing lipogenesis.[4][8][11]
-
Dietary Factors: High-carbohydrate diets strongly induce SCD1 expression.[1][12] Conversely, polyunsaturated fatty acids (PUFAs), particularly from the (n-3) and (n-6) families, are known to suppress SCD1 gene expression.[12]
Physiological and Pathophysiological Roles
Alterations in SCD1 activity are implicated in a wide spectrum of human diseases, from metabolic syndrome to cancer.
Metabolic Homeostasis and Disease
SCD1 is a critical regulator of systemic metabolism.[3] Elevated SCD1 activity is associated with obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[5][6][13] Studies on SCD1 knockout mice have been particularly revealing. These mice exhibit:
-
Reduced adiposity and resistance to diet-induced obesity.[1][2][8]
-
Decreased hepatic triglycerides and cholesterol esters.[8]
-
Increased energy expenditure.[10]
Inhibition of SCD1 is therefore considered an attractive therapeutic strategy for metabolic syndrome.[5] However, the resulting accumulation of SFAs can have pro-inflammatory effects, which is an important consideration for drug development.[5]
Role in Cancer
A growing body of evidence indicates that cancer cells reprogram their lipid metabolism to support rapid proliferation, and SCD1 is a key player in this process.[7][14]
-
Expression: SCD1 expression is elevated in numerous human cancers, including those of the liver, prostate, breast, and kidney, and often correlates with cancer aggressiveness and poor patient outcomes.[5][7][15]
-
Function: The MUFAs produced by SCD1 are essential for cancer cells. They are incorporated into membrane phospholipids to maintain fluidity for signaling and proliferation and also serve as building blocks for energy-storing lipids.[7][16]
-
Signaling: SCD1 activity influences key oncogenic signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways.[7][16][17][18] Inhibition of SCD1 can impair cancer cell proliferation, induce apoptosis (programmed cell death), and reduce tumor growth in preclinical models.[5][7]
Inflammation and Skin Health
Mice with a global deletion of SCD1 exhibit significant skin abnormalities, including atrophic sebaceous glands, dry skin, and alopecia (hair loss).[5][19] This is due to a deficiency in the triglycerides and wax esters necessary for normal skin barrier function.[20] While SCD1 inhibition is beneficial for metabolic diseases, its role in inflammation is complex. The accumulation of SFA substrates resulting from SCD1 blockade can activate inflammatory pathways.[5]
SCD1 as a Therapeutic Target
Given its central role in disease, SCD1 is a compelling target for pharmacological intervention.
Rationale for Inhibition
Inhibiting SCD1 aims to reduce the de novo synthesis of MUFAs, thereby counteracting the metabolic dysregulation seen in obesity and diabetes and depriving cancer cells of the lipids they need to grow.[5][7][21] In cancer, SCD1 inhibition can lead to an accumulation of toxic SFAs, triggering ER stress and apoptosis specifically in malignant cells.[7][22]
Overview of SCD1 Inhibitors
Numerous small-molecule SCD1 inhibitors have been developed and are broadly categorized as systemic or liver-targeted.[23] Natural products like sterculic acid have also been identified as SCD1 inhibitors.[23][24] Several potent and selective inhibitors have been tested in preclinical models, including:
-
A939572: A widely studied inhibitor that has been shown to reduce the proliferation of various cancer cells.[7]
-
MF-438: A potent inhibitor with good metabolic stability.[24]
-
Aramchol: A partial hepatic SCD1 inhibitor that has shown promise in clinical trials for non-alcoholic steatohepatitis (NASH).[23]
A phase 1 clinical trial is testing a novel SCD1 inhibitor, MTI-301, for safety in cancer patients.[25]
Data Presentation: Quantitative Summaries
Table 1: Relative SCD1 Expression in Various Tissues (Mouse Models)
| Tissue | Relative SCD1 Expression Level | Reference |
| Subcutaneous White Adipose Tissue (scWAT) | High | [26] |
| Brown Adipose Tissue (BAT) | High | [26][27] |
| Liver | High (especially with high-carb diet) | [12][27] |
| Skin (Sebaceous Glands) | High | [12][19] |
| Gonadal White Adipose Tissue (gWAT) | Low | [26] |
| Brain | Very Low | [1][27] |
| Skeletal Muscle | Low | [27][28] |
Table 2: Key Phenotypic Characteristics of Global SCD1 Knockout (SCD1-/-) Mice
| Phenotype | Observation in SCD1-/- Mice | Reference |
| Body Composition | Reduced adiposity, leaner phenotype | [8][20] |
| Metabolism | Resistant to diet-induced obesity, increased energy expenditure | [10][20] |
| Glucose Homeostasis | Increased insulin sensitivity | [1][8] |
| Serum Lipids | Reduced triglycerides (TAG) and cholesterol | [29] |
| Gene Expression (Liver) | Upregulation of lipid oxidation genes (e.g., PPARα targets); Downregulation of lipogenic genes (e.g., SREBP-1, FAS) | [8][10] |
| Skin | Cutaneous abnormalities, alopecia, atrophic sebaceous glands | [20] |
Table 3: Examples of SCD1 Inhibitors and Their Reported Effects
| Inhibitor | Model System | Key Effect(s) | Reference |
| A939572 | Lung & Pharynx Cancer Cells | Markedly reduced cell proliferation | [7] |
| CVT-11127 | H460 Lung Cancer Cells | Inactivated EGFR-dependent mitogenic pathway; Impaired EGF-mediated proliferation | [7] |
| Aramchol | NASH/NAFLD Patients (Clinical Trial) | Improved fibrosis, decreased steatohepatitis, reduced liver fat | [23] |
| Curcumin | Human Breast Stem Cells | Downregulated the Scd1 gene to inhibit self-renewal of cancer cells | [30] |
| Berberine | Mouse Models of NASH | Attenuated hepatic TAG accumulation by inhibiting the AMPK-SREBP-1c-SCD1 signaling axis | [30] |
Key Experimental Protocols
SCD1 Activity Assay (Microsomal)
This protocol provides a general workflow for measuring SCD1 enzyme activity in tissue extracts.
-
Microsome Isolation: Homogenize fresh or frozen tissue (e.g., liver) in a buffered solution. Perform differential centrifugation, including an ultracentrifugation step, to pellet the microsomal fraction, which contains the ER. Resuspend the pellet in a suitable buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein extract with a reaction buffer containing necessary cofactors (e.g., NADH, ATP, Coenzyme A).
-
Initiate Reaction: Start the reaction by adding a radiolabeled substrate, typically [1-14C]stearoyl-CoA. Incubate the mixture at 37°C for a set period (e.g., 15-30 minutes).
-
Stop and Saponify: Terminate the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the fatty acyl-CoAs into free fatty acids.
-
Acidification and Extraction: Acidify the sample to protonate the fatty acids. Extract the total lipids using an organic solvent like hexane.
-
Analysis: Separate the saturated and monounsaturated fatty acid products using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Measure the radioactivity in the spots corresponding to the substrate (e.g., stearic acid) and the product (e.g., oleic acid) using a scintillation counter to determine the conversion rate and thus the enzyme activity.
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps to quantify SCD1 mRNA levels.
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit or a standard method like TRIzol extraction. Assess RNA quality and quantity using spectrophotometry.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of primers (oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, SCD1-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: Normalize the SCD1 expression data to a stable housekeeping gene (e.g., 18S rRNA, GAPDH). Calculate the relative expression using the delta-delta Ct (ΔΔCt) method.[26]
Protein Expression Analysis (Western Blot)
This protocol describes how to detect and quantify SCD1 protein levels.
-
Protein Extraction: Lyse cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to SCD1.
-
Secondary Antibody: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Imaging: Capture the signal using a digital imager. Quantify band intensity relative to a loading control protein (e.g., GAPDH or β-Actin) to determine relative SCD1 protein levels.[19][26]
Lipid Profiling (Lipidomics)
This protocol provides a general workflow for analyzing the lipid composition of biological samples.
-
Lipid Extraction: Homogenize the tissue or cell sample and extract total lipids using a biphasic solvent system, such as the Folch (chloroform/methanol) or Bligh-Dyer (chloroform/methanol/water) methods. Internal standards (e.g., deuterated lipids) should be added for quantification.[31]
-
Lipid Class Separation (Optional): For targeted analysis, lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) can be separated using solid-phase extraction or TLC.
-
Derivatization (for GC-MS): For analysis of fatty acid composition, lipids are often hydrolyzed, and the resulting free fatty acids are converted to fatty acid methyl esters (FAMEs) for better volatility and separation.
-
Mass Spectrometry Analysis: Analyze the lipid extracts using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying FAMEs to determine the relative abundance of different fatty acids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for comprehensive lipidomics, capable of identifying and quantifying hundreds of individual lipid species across different classes (e.g., triglycerides, phospholipids).[31]
-
-
Data Analysis: Process the mass spectrometry data using specialized software to identify lipid species and quantify their abundance relative to internal standards. This allows for the calculation of key metrics like the desaturation index (e.g., ratio of 18:1 to 18:0).
Visualizations: Pathways and Workflows
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormonal and nutritional regulation of SCD1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Advances in the function and mechanisms of stearoyl-CoA desaturase 1 in metabolic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of stearoyl–CoA desaturase-1 function protects mice against adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of stearoyl-CoA desaturase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mayo.edu [mayo.edu]
- 16. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Skin-specific Deletion of Stearoyl-CoA Desaturase-1 Alters Skin Lipid Composition and Protects Mice from High Fat Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 006201 - SCD1 KO Strain Details [jax.org]
- 21. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 23. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. mayo.edu [mayo.edu]
- 26. SCD1 promotes lipid mobilization in subcutaneous white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. SCD1 activity in muscle increases triglyceride PUFA content, exercise capacity, and PPARδ expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effects of CRISPR/Cas9-mediated stearoyl-Coenzyme A desaturase 1 knockout on mouse embryo development and lipid synthesis [PeerJ] [peerj.com]
- 30. reddit.com [reddit.com]
- 31. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for in vitro Assays of Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of Stearoyl-CoA Desaturase-1 (SCD1) inhibitors. SCD1 is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Its role in various diseases, including metabolic disorders and cancer, has made it a promising therapeutic target.
SCD1 Signaling Pathway
SCD1 is a central hub in cellular metabolism, integrating signals from various pathways to regulate lipid homeostasis. Its expression is primarily regulated by transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptor (LXR).[2][3] Downstream, the MUFAs produced by SCD1 act as signaling molecules and building blocks for complex lipids, influencing multiple pathways, including AKT, AMPK, NF-κB, Wnt/β-catenin, and YAP signaling, which are crucial for cell survival, proliferation, and differentiation.[4][5][6]
Caption: SCD1 Signaling Pathway Overview.
Experimental Workflow for SCD1 Inhibitor Evaluation
The following diagram outlines a general workflow for the in vitro evaluation of SCD1 inhibitors, encompassing initial screening through to more detailed mechanistic studies.
Caption: In Vitro Evaluation Workflow.
Quantitative Data Summary
The following tables summarize the in vitro potency of various SCD1 inhibitors.
Table 1: IC50 Values of SCD1 Inhibitors in Enzymatic Assays
| Inhibitor | Human SCD1 IC50 (nM) | Mouse SCD1 IC50 (nM) | Rat SCD1 IC50 (nM) | Reference(s) |
| A939572 | 37 | <4 | - | [5][7] |
| CAY10566 | 26 | 4.5 | - | [5][8] |
| MK-8245 | 1 | 3 | 3 | [5][7] |
| SCD1 inhibitor-1 | 8.8 | - | - | [5] |
| T-3764518 | 4.7 | - | - | [7][8] |
| MF-438 | - | - | 2.3 | [7] |
| SSI-4 | 1.9 | - | - | [7] |
| CVT-11127 | - | - | 210 | [7] |
| Sterculic acid | - | - | 900 | [5] |
Table 2: IC50/EC50 Values of SCD1 Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Assay Type | IC50/EC50 (nM) | Reference(s) |
| A939572 | Caki1 | Proliferation | 65 | [9] |
| A939572 | A498 | Proliferation | 50 | [9] |
| A939572 | Caki2 | Proliferation | 65 | [9] |
| A939572 | ACHN | Proliferation | 6 | [9] |
| CAY10566 | HepG2 | SCD1 Activity | 6.8 - 7.9 | [5][8] |
| CVT-12012 | HepG2 | SCD1 Activity | 6.1 | [8] |
| Sterculate | HepG2 | SCD1 Activity | 247 | [10] |
| SW203668 | H2122 | Viability | 22 | [7] |
| (R)-SW203668 | H2122 | Viability | 11 | [7] |
| SW208108 | H2122 | Viability | 14 | [7] |
Experimental Protocols
Radiometric SCD1 Enzyme Activity Assay
This assay measures the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product.
Materials:
-
Microsomes from cells or tissues expressing SCD1
-
[14C]Stearoyl-CoA or [3H]Stearoyl-CoA
-
NADH
-
ATP
-
Coenzyme A
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
Reaction Stop Solution: 10% KOH in 90% ethanol
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, microsomes (20-50 µg protein), NADH (1 mM), ATP (2.5 mM), Coenzyme A (0.1 mM), and BSA (0.2 mg/mL).
-
Add the SCD1 inhibitor at various concentrations or vehicle (DMSO). Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [14C]Stearoyl-CoA (1-5 µM, specific activity ~50 mCi/mmol).
-
Incubate for 15-30 minutes at 37°C with gentle shaking.
-
Stop the reaction by adding the stop solution.
-
Saponify the lipids by heating at 80°C for 1 hour.
-
Cool the samples and acidify with formic acid.
-
Extract the fatty acids with hexane.
-
Evaporate the hexane and resuspend the fatty acid residue in a suitable solvent.
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the spots corresponding to stearic acid and oleic acid using a scintillation counter.
-
Calculate the SCD1 activity as the percentage of conversion of stearoyl-CoA to oleoyl-CoA.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
LC-MS Based Cellular SCD1 Activity Assay
This method quantifies the conversion of a stable isotope-labeled saturated fatty acid to its monounsaturated counterpart in whole cells.[10]
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
Deuterium-labeled stearic acid (d35-stearic acid)
-
SCD1 inhibitor
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS system
Procedure:
-
Seed cells in 24-well plates and grow to confluence.[10]
-
Pre-treat the cells with various concentrations of the SCD1 inhibitor or vehicle (DMSO) for 1-4 hours.
-
Add deuterium-labeled stearic acid to the culture medium at a final concentration of 10-50 µM.
-
Incubate for 4-24 hours.
-
Wash the cells with PBS and harvest.
-
Perform a total lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
Saponify the lipid extract to release the fatty acids.
-
Analyze the fatty acid composition by LC-MS, monitoring the parent ions of both the deuterated stearic acid and the resulting deuterated oleic acid.
-
Calculate the SCD1 activity as the ratio of deuterated oleic acid to the sum of deuterated stearic acid and oleic acid.
-
Determine the EC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[10]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of SCD1 inhibition on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
SCD1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SCD1 inhibitor or vehicle (DMSO).
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value of the inhibitor from the dose-response curve.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. abmole.com [abmole.com]
- 9. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCD1 Inhibitor-3 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of SCD1 inhibitor-3. The protocol includes methods for assessing cell viability, quantifying SCD1 enzymatic activity, and measuring downstream effects on lipid accumulation.
Introduction
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] This process is essential for the synthesis of complex lipids like triglycerides and phospholipids, which are vital for cell membrane integrity, energy storage, and signaling.[2][3][4] Upregulation of SCD1 activity has been implicated in various diseases, including metabolic disorders such as obesity and type II diabetes, as well as in the progression of several types of cancer.[1][5][6] Consequently, SCD1 has emerged as a promising therapeutic target for drug development.
This compound is a potent and orally active inhibitor of SCD1.[5][6] This document outlines a comprehensive cell-based assay designed to characterize the inhibitory effects of this compound on SCD1 activity and its subsequent impact on cellular phenotypes. The described assays are fundamental for preclinical drug evaluation and mechanistic studies.
Signaling Pathway of SCD1
SCD1 is an enzyme located in the endoplasmic reticulum that plays a central role in the de novo synthesis of MUFAs from SFAs.[2] The inhibition of SCD1 leads to an accumulation of SFAs and a depletion of MUFAs, which in turn affects various cellular processes. The accumulation of SFAs can induce endoplasmic reticulum (ER) stress and activate apoptotic pathways.[7] Furthermore, the reduction in MUFAs alters membrane fluidity and can impact signaling pathways dependent on lipid composition.
Caption: SCD1 signaling pathway and the effect of its inhibition.
Experimental Workflow
The overall workflow for the this compound cell-based assay involves several key stages, from cell culture and treatment to data acquisition and analysis. This multi-faceted approach allows for a thorough evaluation of the inhibitor's effects.
Caption: General experimental workflow for the this compound cell-based assay.
Materials and Methods
Cell Lines
-
HepG2 (Human Hepatocellular Carcinoma): A commonly used cell line for studying lipid metabolism as it expresses high levels of SCD1.
-
A549 (Human Lung Carcinoma): Another suitable cell line known to be sensitive to SCD1 inhibition.
-
3T3-L1 (Mouse Preadipocytes): Useful for studying adipogenesis and lipid droplet formation.[1]
Reagents and Consumables
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well and 24-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)
-
[¹³C₁₈]-Stearic acid or Deuterium-labeled stearic acid
-
Oil Red O staining solution
-
Formalin
-
Isopropanol
Experimental Protocols
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, perform an MTT or SRB assay according to the manufacturer's protocol to assess cell viability.[8]
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
SCD1 Enzymatic Activity Assay (LC-MS Based)
This assay directly measures the enzymatic activity of SCD1 by quantifying the conversion of a labeled saturated fatty acid to its monounsaturated counterpart.[3]
Protocol:
-
Seed cells in a 24-well plate and grow to confluence.
-
Treat the cells with various concentrations of this compound or vehicle for 24 hours.
-
Following treatment, incubate the cells with a medium containing a known concentration of [¹³C₁₈]-Stearic acid (e.g., 10 µM) for 4-6 hours.
-
After incubation, wash the cells with PBS and harvest them.
-
Extract total lipids from the cell pellets using a suitable method (e.g., Bligh-Dyer extraction).
-
Saponify the lipid extract to release the fatty acids.
-
Analyze the fatty acid composition by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amounts of [¹³C₁₈]-Stearic acid and its product, [¹³C₁₈]-Oleic acid.
-
Calculate the SCD1 activity as the ratio of the product to the sum of the substrate and product: ([¹³C₁₈]-Oleic acid) / ([¹³C₁₈]-Stearic acid + [¹³C₁₈]-Oleic acid).
-
Determine the dose-dependent inhibition of SCD1 activity.
Lipid Accumulation Assay (Oil Red O Staining)
This qualitative and quantitative assay assesses the impact of SCD1 inhibition on intracellular lipid droplet formation.[9]
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and treat with this compound or vehicle for 48 hours.
-
Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash again with PBS and then with 60% isopropanol.
-
Stain the cells with freshly prepared Oil Red O solution for 20-30 minutes at room temperature.
-
Wash the cells with water to remove excess stain.
-
For qualitative analysis, mount the coverslips on microscope slides and visualize the lipid droplets under a microscope.
-
For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm using a microplate reader.
Data Presentation
The quantitative data generated from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Assay | Parameter Measured | Vehicle Control | This compound (Low Conc.) | This compound (Mid Conc.) | This compound (High Conc.) |
| Cell Viability | % Viability (relative to control) | 100% | (e.g., 95 ± 5%) | (e.g., 60 ± 7%) | (e.g., 20 ± 4%) |
| IC₅₀ (µM) | - | - | (e.g., 5.2 µM) | - | |
| SCD1 Activity | Desaturation Index | (e.g., 0.8 ± 0.05) | (e.g., 0.5 ± 0.04) | (e.g., 0.2 ± 0.03) | (e.g., 0.05 ± 0.01) |
| % Inhibition | 0% | (e.g., 37.5%) | (e.g., 75%) | (e.g., 93.8%) | |
| Lipid Accumulation | Absorbance (OD₅₀₀) | (e.g., 1.2 ± 0.1) | (e.g., 0.9 ± 0.08) | (e.g., 0.5 ± 0.06) | (e.g., 0.2 ± 0.03) |
| % Lipid Content (relative to control) | 100% | (e.g., 75%) | (e.g., 41.7%) | (e.g., 16.7%) |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in cell viability assay | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in the plate | Avoid using the outer wells of the 96-well plate or fill them with PBS to maintain humidity. | |
| Low signal in SCD1 activity assay | Inefficient lipid extraction | Optimize the lipid extraction protocol. Ensure complete cell lysis. |
| Low SCD1 expression in cells | Use a cell line known to have high SCD1 expression (e.g., HepG2). | |
| Inconsistent Oil Red O staining | Incomplete fixation | Ensure cells are properly fixed with formalin for the recommended time. |
| Precipitated stain | Filter the Oil Red O solution before use. |
Conclusion
The described cell-based assays provide a robust framework for the preclinical evaluation of this compound. By combining measures of cell viability, direct enzyme activity, and downstream effects on lipid metabolism, researchers can obtain a comprehensive understanding of the inhibitor's cellular efficacy and mechanism of action. These protocols can be adapted for high-throughput screening of other potential SCD1 inhibitors and for further investigation into the role of SCD1 in health and disease.
References
- 1. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro as ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06037G [pubs.rsc.org]
Application Notes and Protocols for In Vivo Dosing and Administration of SCD1 Inhibitors in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] This process is vital for maintaining cell membrane fluidity, lipid signaling, and energy homeostasis.[1] The inhibition of SCD1 has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders, various cancers, and neurodegenerative diseases.[1][2] SCD1 inhibitors work by blocking the enzyme's activity, leading to a decrease in MUFA synthesis and an accumulation of SFAs, which can impact cellular functions and metabolic processes.[1] Preclinical studies in mouse models have demonstrated the potential of SCD1 inhibitors in treating these conditions.[2][3]
These application notes provide a comprehensive overview of the in vivo dosing and administration of various SCD1 inhibitors in mice, based on published research. The protocols and data presented herein are intended to serve as a guide for researchers designing and conducting their own in vivo studies with SCD1 inhibitors.
Data Presentation: In Vivo Dosing Regimens of SCD1 Inhibitors in Mice
The following tables summarize quantitative data from various studies on the in vivo administration of different SCD1 inhibitors in mouse models.
Table 1: Pharmacokinetic Parameters of SCD1 Inhibitors in Mice
| Compound | Dosage | Administration Route | Mouse Strain | Tissues Analyzed | Key Findings | Reference |
| 5b | 15, 40, or 50 mg/kg daily for 10 days | Drinking Water | Ntg C57Bl6 | Plasma, Brain, Liver | Dose-dependent increase in plasma, brain, and liver concentrations. Average brain:plasma ratio of ~1:1.[4] | [4] |
| 5b | 3 mg/kg (IV) or 10 mg/kg (PO), single dose | Intravenous (IV), Oral (PO) | Ntg C57Bl6 | - | Assessment of bioavailability.[4] | [4] |
| CAY10566 | - | - | - | Brain | Cmax (200.86 ng/g) reached at 1 hour in mouse brain tissue.[5] | [5] |
Table 2: Efficacy of SCD1 Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Treatment Duration | Key Efficacy Readouts | Reference |
| 5b | Parkinson's Disease (α-synuclein mice) | 40 mg/kg | Drinking Water | 90 days | Reduced αS hyperphosphorylation, prevented motor deficits, reduced protein aggregates.[4] | [4] |
| A939572 | Human gastric and colorectal cancer xenografts | - | - | - | Significantly reduced tumor volume with no effect on body weight.[2] | [2] |
| CAY10566 | Glioma stem-like xenograft | - | - | - | Suppressed tumor growth and significantly prolonged survival.[2] | [2] |
| CAY10566 | Experimental Autoimmune Encephalomyelitis (EAE) | 2.5 mg/kg, every 12h | Oral Gavage | Starting 5 days post-immunization | Attenuated disease severity.[6] | [6] |
| BZ36 | Prostate cancer xenografts (LNCaP or C4-2 cells) | 80 mg/kg | Intraperitoneal (i.p.) injection | Daily, 5 days/week for 21 days | Decreased tumor growth.[7] | [7] |
| Compound 67 | - | - | Oral | 7 weeks (chronic study) | Reduced body weight increase by 73%.[8] | [8] |
| Compound 68 | High-fat diet-induced obesity | 0.2 mg/kg | Oral | 4 weeks | 24% reduction in body weight growth.[8] | [8] |
Table 3: Biomarker Modulation by SCD1 Inhibitors in Mice
| Compound | Mouse Model/Strain | Dosage | Administration Route | Treatment Duration | Biomarker | Key Findings | Reference |
| 5b | Ntg C57Bl6 | 40 mg/kg | Drinking Water | 90 days | Desaturation Index (16:1/16:0 ratio) | 82% reduction in liver and 63% reduction in brain.[4] | [4] |
| BZ36 | Prostate cancer xenografts | 80 mg/kg | i.p. injection | - | Fatty Acid Ratios (16:1n-7/16:0 and 18:1n-9/18:0) | Significantly reduced in both liver and tumor tissues.[7] | [7] |
| Compound 11b (A-939572) | Diet-induced obesity model | - | Oral | - | Desaturation Index, Plasma Insulin, Triglycerides | Dose-dependent reduction in desaturation index, decrease in body weight, plasma insulin, and triglycerides.[8] | [8] |
| Compound 67 | - | - | Oral | - | Liver SCD activity index | Dose-dependent decrease with an ED50 of 3.0 mg/kg.[8] | [8] |
| Compound 68 | - | - | Oral | - | Liver SCD activity index | Dose-dependent decrease with an ED50 of 0.3 mg/kg.[8] | [8] |
Experimental Protocols
Protocol 1: Oral Administration of SCD1 Inhibitor in Drinking Water for Neurodegenerative Disease Model
Objective: To evaluate the long-term efficacy of an SCD1 inhibitor in a mouse model of Parkinson's disease.
Materials:
-
SCD1 inhibitor (e.g., compound "5b")
-
C57Bl6 mice expressing human α-synuclein
-
Drinking water bottles
-
Standard mouse chow
-
Analytical balance
-
Vehicle for dissolving the inhibitor (if necessary)
Procedure:
-
Animal Acclimation: House mice in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the start of the experiment.
-
Dose Calculation and Preparation:
-
Determine the target daily dose (e.g., 40 mg/kg).
-
Measure the average daily water consumption per mouse.
-
Calculate the required concentration of the SCD1 inhibitor in the drinking water to achieve the target dose.
-
Dissolve the calculated amount of the SCD1 inhibitor in the total volume of drinking water to be prepared. Ensure complete dissolution. If a vehicle is used, prepare a vehicle control group with the same concentration of the vehicle in their drinking water.
-
-
Administration:
-
Replace the regular drinking water with the SCD1 inhibitor-containing water or vehicle control water.
-
Monitor water consumption daily to ensure accurate dosing.
-
Refresh the medicated water at appropriate intervals (e.g., every 2-3 days) to maintain compound stability.
-
-
Treatment Duration: Continue treatment for the specified duration (e.g., 90 days).[4]
-
Monitoring and Endpoint Analysis:
-
Monitor animal health, body weight, and motor function regularly throughout the study.
-
At the end of the treatment period, collect tissues (e.g., brain, liver) for analysis of α-synuclein phosphorylation, protein aggregates, and lipid profiles (desaturation index).[4]
-
Protocol 2: Intraperitoneal Injection of SCD1 Inhibitor for Cancer Xenograft Model
Objective: To assess the anti-tumor efficacy of an SCD1 inhibitor in a prostate cancer xenograft mouse model.
Materials:
-
SCD1 inhibitor (e.g., BZ36)
-
Nude athymic mice
-
Prostate cancer cells (e.g., LNCaP or C4-2)
-
Matrigel (or other appropriate matrix)
-
Vehicle (e.g., labrafil-DMA-tween80 solution)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Xenograft Implantation:
-
Subcutaneously implant prostate cancer cells mixed with Matrigel into the flanks of the mice.
-
Allow tumors to grow to a measurable size.
-
-
Randomization and Grouping: Once tumors are established, randomize mice into treatment and control groups based on tumor volume.
-
Dose Preparation:
-
Prepare the SCD1 inhibitor solution at the desired concentration (e.g., 80 mg/kg) in the appropriate vehicle.[7]
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
Administer the SCD1 inhibitor or vehicle via intraperitoneal (i.p.) injection daily, five days a week.[7]
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume weekly using calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis.[7]
-
Collect liver and tumor tissues to analyze fatty acid composition and confirm target engagement (e.g., by measuring the 16:1n-7/16:0 and 18:1n-9/18:0 fatty acid ratios).[7]
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy studies of SCD1 inhibitors in mice.
Caption: Simplified signaling pathway of SCD1 and the mechanism of its inhibition.
References
- 1. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined deletion of SCD1 from adipose tissue and liver does not protect mice from obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in stearoyl-CoA desaturase 1 inhibitors for dyslipidemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic prediction of an antibody in mice based on an in vitro cell-based approach using target receptor-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of stearoyl–CoA desaturase-1 function protects mice against adiposity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of SCD1 Inhibitor-3 in Xenograft Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Emerging evidence highlights the upregulation of SCD1 in various malignancies, where it plays a pivotal role in promoting tumor growth, metastasis, and drug resistance.[3][4] Consequently, the inhibition of SCD1 has surfaced as a promising therapeutic strategy in oncology. This document provides detailed application notes and protocols for the utilization of a generic SCD1 inhibitor, referred to herein as SCD1 inhibitor-3, in preclinical xenograft cancer models. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of SCD1 inhibitors.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by blocking the enzymatic activity of SCD1, leading to a depletion of MUFAs and an accumulation of SFAs within cancer cells.[1] This alteration in the cellular lipidome triggers a cascade of events, including:
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs can induce ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[5][6]
-
Inhibition of Pro-Survival Signaling: SCD1 inhibition has been shown to interfere with key oncogenic signaling pathways that are dependent on lipid-mediated signaling. This includes the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[7][8][9]
-
Modulation of the Tumor Microenvironment: Inhibition of SCD1 can increase the immunogenicity of tumor cells, potentially sensitizing them to immune checkpoint blockade therapies.[3]
SCD1 Signaling Pathway and Inhibition
Caption: SCD1 signaling pathway and the mechanism of action for this compound.
Quantitative Data on SCD1 Inhibitor Efficacy in Xenograft Models
The following tables summarize the in vivo efficacy of various SCD1 inhibitors in different cancer xenograft models. This data is compiled from publicly available research and serves as a reference for designing new studies.
Table 1: Efficacy of SCD1 Inhibitor A939572
| Cancer Model | Cell Line | Mouse Strain | Dosage & Administration | Treatment Duration | Key Findings |
| Clear Cell Renal Cell Carcinoma | A498 | Athymic nude (nu/nu) | 30 mg/kg, p.o. | 4 weeks | ~20-30% reduction in tumor volume as monotherapy.[6][10] >60% reduction in combination with an mTOR inhibitor.[6] |
| Gastric Cancer | GA16 (Primary Xenograft) | Not Specified | 100 mg/kg, p.o., twice daily | 21 days | Significant delay in tumor growth.[11] |
| Colorectal Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Significantly delayed tumor growth.[12] |
Table 2: Efficacy of SCD1 Inhibitor CAY10566
| Cancer Model | Cell Line | Mouse Strain | Dosage & Administration | Treatment Duration | Key Findings |
| Glioblastoma | G82 | NSG | 50 mg/kg, p.o. | Until endpoint | Significantly blocked tumor growth and improved survival.[13][14] |
| Ovarian Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Suppressed tumor formation.[5] |
| Glioma | Not Specified | Not Specified | Not Specified | Not Specified | Suppressed tumor growth and prolonged survival.[5] |
Table 3: Efficacy of Other SCD1 Inhibitors
| Inhibitor | Cancer Model | Cell Line | Mouse Strain | Dosage & Administration | Treatment Duration | Key Findings |
| MF-438 | Not Specified | Not Specified | Mouse | 1-3 mg/kg, p.o. (ED50) | Not Specified | Potent in vivo activity.[9] |
| #28c | Colorectal Cancer | HCT116 | Nude | 160 mg/kg, p.o., twice daily | 20 days | Moderate delay in tumor growth.[15] |
| MTI-301 | Breast Cancer (TNBC, HER2) | Not Specified | Immune competent | Not Specified | Not Specified | Anti-tumor synergy with immune checkpoint inhibitors.[3] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Models
This protocol outlines the steps for establishing subcutaneous tumors in immunodeficient mice using cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)[16]
-
Syringes (1 mL) and needles (27-30 gauge)
-
Immunodeficient mice (e.g., athymic nude, SCID, or NSG), 4-6 weeks old
-
70% ethanol
-
Sterile centrifuge tubes
-
Hemocytometer and trypan blue
Procedure:
-
Cell Culture: Culture cancer cells in their recommended complete medium until they reach 70-80% confluency. Ensure the cells are in the logarithmic growth phase.[8][16]
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 1500 rpm for 5 minutes at 4°C.[16]
-
Discard the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer.
-
Assess cell viability using the trypan blue exclusion method. Viability should be >90%.
-
-
Cell Preparation for Injection:
-
Centrifuge the cells again and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1-5 x 10⁷ cells/mL).[16] Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Allow mice to acclimatize for at least one week before the procedure.
-
Anesthetize the mouse if required by the institutional animal care and use committee (IACUC) protocol.
-
Disinfect the injection site (typically the flank) with 70% ethanol.
-
-
Subcutaneous Injection:
-
Gently lift the skin at the injection site to create a tent.
-
Insert the needle subcutaneously and slowly inject 100-200 µL of the cell suspension.[16]
-
Withdraw the needle slowly to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Begin monitoring for tumor growth 1-3 weeks post-injection.[17]
-
Experimental Workflow for Xenograft Studies
Caption: A typical experimental workflow for a xenograft study using an SCD1 inhibitor.
Protocol 2: Administration of this compound
A. Oral Gavage
Materials:
-
This compound formulated in an appropriate vehicle
-
Oral gavage needles (feeding needles), appropriate size for mice (e.g., 20-22 gauge)[18]
-
Syringes
-
Weigh scale
Procedure:
-
Animal Restraint: Properly restrain the mouse to ensure the head and body are in a straight line.
-
Measure Insertion Depth: Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth of the gavage needle.[1]
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[2]
-
Administration: Once the needle is in the correct position, slowly administer the calculated dose of the this compound formulation. The maximum recommended volume is typically 10 mL/kg.[1]
-
Withdrawal: Slowly withdraw the needle.
-
Monitoring: Monitor the animal for any signs of distress, such as labored breathing, for at least 10 minutes post-administration.[18]
B. Intraperitoneal (IP) Injection
Materials:
-
This compound formulated in an appropriate sterile vehicle
-
Syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Animal Restraint: Restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[19]
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no fluid (urine or intestinal contents) is aspirated.
-
Administration: Inject the solution slowly. The recommended maximum volume is typically 10 mL/kg.[20]
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse effects.
Protocol 3: Monitoring Tumor Growth
Materials:
-
Digital calipers
-
Weigh scale
-
In vivo imaging system (optional)
Procedure:
-
Tumor Measurement:
-
Body Weight: Measure the body weight of each mouse at the same frequency as tumor measurements to monitor for toxicity.
-
In Vivo Imaging (Optional): If using cancer cell lines expressing luciferase or fluorescent proteins, tumor growth can be monitored non-invasively using an appropriate in vivo imaging system.[22]
-
Endpoint: The study should be terminated when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if there are signs of excessive toxicity (e.g., >20% body weight loss), in accordance with IACUC guidelines.
Protocol 4: Analysis of Fatty Acid Composition in Tumor Tissue
Materials:
-
Excised tumor tissue
-
Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Reagents for transesterification (e.g., boron trifluoride in methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Tissue Homogenization: Homogenize the excised tumor tissue in a suitable buffer.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method.[23]
-
Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to separate and identify the different fatty acid species.
-
Data Analysis: Quantify the levels of individual SFAs and MUFAs. Calculate the ratio of MUFAs to SFAs (e.g., oleic acid/stearic acid) to assess the in vivo activity of the SCD1 inhibitor.
Conclusion
The use of this compound in xenograft cancer models is a valuable approach for preclinical evaluation of this therapeutic strategy. The protocols and data presented in these application notes provide a framework for conducting robust in vivo studies. Careful planning of experiments, adherence to established protocols, and thorough data analysis are essential for obtaining reliable and reproducible results. As research in this area progresses, the continued investigation of SCD1 inhibitors, both as monotherapies and in combination with other anti-cancer agents, holds significant promise for the development of novel cancer treatments.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. instechlabs.com [instechlabs.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. mayo.edu [mayo.edu]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Stearoyl-CoA desaturase-1 mediated cell apoptosis in colorectal cancer by promoting ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. yeasenbio.com [yeasenbio.com]
- 17. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. research.vt.edu [research.vt.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. spectralinvivo.com [spectralinvivo.com]
- 23. Lipidomic Analysis of Cancer Cell and Tumor Tissues | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Testing SCD1 Inhibitor-3 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily located in the endoplasmic reticulum. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleic acid and palmitoleic acid, from saturated fatty acids (SFAs) like stearic acid and palmitic acid.[1][2] This process is essential for maintaining cell membrane fluidity, lipid signaling, and energy storage.[1] In various pathologies, particularly in cancer, SCD1 is frequently overexpressed. This upregulation helps cancer cells meet the high lipid demand required for rapid proliferation, protects them from SFA-induced toxicity (lipotoxicity), and supports tumorigenic signaling pathways.[3][4] Consequently, SCD1 has emerged as a promising therapeutic target for various cancers, including those of the lung, breast, liver, and kidney.[2][5][6]
SCD1 inhibitor-3 is a potent and selective inhibitor of SCD1 activity.[7] These application notes provide a comprehensive guide for selecting appropriate cell lines and detailed protocols for evaluating the efficacy of this compound in a preclinical setting.
Appropriate Cell Line Selection
The choice of cell line is paramount for accurately assessing the efficacy of an SCD1 inhibitor. The ideal cell line should exhibit significant expression and functional reliance on SCD1. Many cancer cell lines show elevated SCD1 levels compared to their non-malignant counterparts.
Recommended Cell Lines for Testing this compound:
| Cancer Type | Recommended Cell Lines | Key Characteristics & Rationale | Citations |
| Lung Adenocarcinoma | H1650, A549, H1573, H460 | SCD1 is highly expressed in lung adenocarcinoma and is associated with tumor promotion and poor survival. H1650, in particular, shows very high SCD1 expression. Inhibition of SCD1 in these cells can impair proliferation and invasion. | [3][5][8] |
| Breast Cancer | MCF7 (HR+), BT474 (HER2+) | High SCD1 expression is linked to shorter survival in breast cancer patients. Knockdown of SCD1 has been shown to inhibit growth across multiple breast cancer subtypes. | [6] |
| Renal Cell Carcinoma | Caki-1, A498 | SCD1 is aberrantly overexpressed in clear cell renal cell carcinoma (ccRCC). Inhibition induces endoplasmic reticulum (ER) stress-mediated apoptosis in these cells. | [9] |
| Liver Cancer / Metabolic Studies | HepG2 | This human hepatoma cell line is a well-established model for studying lipid metabolism and is commonly used for in vitro SCD1 inhibition assays. | [10][11] |
| Colon Cancer | MC38, CT26, Caco2, SW480 | SCD1 inhibition has been shown to decrease cell viability and migration in colorectal cancer cell lines. It can also enhance antitumor T-cell responses in syngeneic mouse models using MC38 and CT26 cells. | [3][12][13] |
| Ovarian Cancer | COV362, OVCAR5 | SCD1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells. It also reduces the sphere-forming efficiency of cancer stem-like cells. | [14][15] |
| Pancreatic Cancer | PANC-1 | Treatment with an SCD1 inhibitor has been shown to reduce the viability of pancreatic cancer cells, with synergistic effects observed when combined with gemcitabine. | [16] |
Verification Step: Before initiating large-scale experiments, it is crucial to confirm SCD1 protein expression levels in the selected cell line(s) via Western Blot or mRNA levels via qRT-PCR.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the central role of SCD1 in cellular metabolism and the general workflow for testing an SCD1 inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Method)
This assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[16] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (and vehicle control, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: 10% SDS in 0.01 M HCl, or DMSO
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (e.g., 0.1 nM to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[18][19]
Materials:
-
Treated cells (from a 6-well plate)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control for 24-48 hours.
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The cell density should be approximately 1-5 x 10⁵ cells.[18]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: SCD1 Activity Assay (Fatty Acid Analysis by GC)
This is the most direct method to confirm target engagement by measuring the ratio of SCD1 products (MUFAs) to substrates (SFAs). A decrease in the C16:1/C16:0 (palmitoleic/palmitic) or C18:1/C18:0 (oleic/stearic) ratio indicates SCD1 inhibition.[14]
Materials:
-
Treated cell pellets
-
Methanol, Chloroform, Hexane
-
Internal standard (e.g., C15:0 or C17:0 fatty acid)
-
Boron trifluoride (BF₃) in methanol (14%)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Cell Treatment & Harvest: Treat cells in culture dishes with this compound for 24 hours. Harvest at least 1-5 million cells per sample. Wash with PBS and store the cell pellet at -80°C.
-
Lipid Extraction: Resuspend the cell pellet in a chloroform/methanol mixture (e.g., 2:1 v/v) to extract total lipids.
-
Saponification: Saponify the lipid extract (e.g., using methanolic NaOH) to release free fatty acids.
-
Methylation: Convert the fatty acids to fatty acid methyl esters (FAMEs) by incubating with 14% BF₃ in methanol at 100°C for 30 minutes. This derivatization step makes the fatty acids volatile for GC analysis.
-
FAME Extraction: Extract the FAMEs into an organic solvent like hexane.
-
GC Analysis: Inject the FAME sample into the GC. The different FAMEs will separate based on their properties and be detected.
-
Data Analysis: Identify the peaks corresponding to C16:0, C16:1, C18:0, and C18:1 based on their retention times compared to standards. Quantify the peak areas and calculate the desaturation indices: (C16:1 / C16:0) and (C18:1 / C18:0). Compare the indices between inhibitor-treated and control samples.
Expected Quantitative Data Summary:
| Cell Line | Treatment (24h) | IC₅₀ (µM) | Apoptosis (% Annexin V+) | C18:1/C18:0 Ratio (vs Control) |
| H1650 | This compound | 0.5 ± 0.07 | 45.2% | 0.35 |
| MCF7 | This compound | 1.2 ± 0.15 | 31.5% | 0.48 |
| Caki-1 | This compound | 0.8 ± 0.09 | 52.1% | 0.29 |
| HepG2 | This compound | 2.5 ± 0.31 | 22.8% | 0.41 |
Note: The data presented in this table are hypothetical examples for illustrative purposes.
Conclusion
These protocols provide a robust framework for assessing the efficacy of this compound. By selecting appropriate cell lines with high SCD1 expression and performing a combination of viability, apoptosis, and direct enzymatic activity assays, researchers can effectively characterize the inhibitor's anti-cancer potential. Further analysis by Western Blot can elucidate the impact on downstream signaling pathways, such as the induction of ER stress markers (e.g., CHOP, BiP) or inhibition of pro-survival pathways like PI3K/AKT, providing a comprehensive understanding of the inhibitor's mechanism of action.[9][21]
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mayo.edu [mayo.edu]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 5. SCD1 is associated with tumor promotion, late stage and poor survival in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High stearoyl-CoA desaturase 1 expression is associated with shorter survival in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro as ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06037G [pubs.rsc.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. mdpi.com [mdpi.com]
- 14. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mednexus.org [mednexus.org]
- 17. broadpharm.com [broadpharm.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. researchgate.net [researchgate.net]
Application Notes: SCD1 Inhibitor-3 (ML-270) Solubility and Application in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily located in the endoplasmic reticulum. It catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs), such as converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[1][2] This process is essential for maintaining cell membrane fluidity, lipid signaling, and energy homeostasis.[2] Aberrant SCD1 activity is implicated in various diseases, including metabolic disorders and cancer, making it a significant therapeutic target.[3][4]
SCD1 Inhibitor-3 (ML-270) is a potent, safe, and orally active inhibitor of SCD1.[5][6] These application notes provide detailed protocols for the solubilization of ML-270 and its use in cell culture experiments to investigate the biological roles of SCD1.
Signaling Pathway of SCD1 Inhibition
Inhibition of SCD1 blocks the conversion of SFAs to MUFAs, leading to an accumulation of SFAs. This shift in the cellular lipid profile disrupts downstream signaling pathways, affecting cell proliferation, survival, and stress responses. Key pathways impacted include the PI3K-AKT-mTOR, Wnt/β-catenin, and NF-κB signaling cascades, ultimately influencing processes like autophagy and apoptosis.[1][7][8][9]
References
- 1. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
Preparing Stock Solutions of SCD1 Inhibitor-3 for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of oncology, metabolic diseases, and dermatology.
Introduction:
Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Upregulation of SCD1 is implicated in various diseases, including cancer, obesity, and type II diabetes, making it a promising therapeutic target. SCD1 inhibitor-3 (also known as ML-270) is a potent and orally bioavailable small molecule inhibitor of SCD1, showing potential in preclinical research for these conditions.[2] Proper preparation of this compound stock solutions is paramount for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo experiments.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | ML-270, SCD1-IN-3 | [2] |
| CAS Number | 1282606-48-7 | [3] |
| Molecular Formula | C₁₉H₁₆FN₇O₂ | [3] |
| Molecular Weight | 393.37 g/mol | [3] |
| Solubility in DMSO | ≥ 125 mg/mL (≥ 317.77 mM) | [3] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [3] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [3][4] |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM) for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro cell-based assays.
1. Pre-dissolution Preparation:
- Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.[3]
- Allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.
2. Calculation of Required DMSO Volume:
- To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:
3. Dissolution Procedure:
- Carefully add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.[3]
- Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved.
- Visually inspect the solution against a light source to ensure there are no visible particulates.
- If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes at a low frequency may aid in dissolution.[3] Avoid prolonged or high-intensity sonication to prevent potential degradation of the compound.
4. Aliquoting and Storage:
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the inhibitor.
- Clearly label each aliquot with the inhibitor name, concentration, solvent, and date of preparation.
- Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3][4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
For cell-based experiments, the high-concentration stock solution must be further diluted to the final working concentration in the cell culture medium. It is recommended to prepare a stock solution that is at least 1000-fold more concentrated than the final working concentration to minimize the final DMSO concentration in the cell culture.[3]
1. Serial Dilution (Recommended):
- To avoid precipitation of the hydrophobic inhibitor in the aqueous culture medium, it is best to perform an intermediate dilution step in DMSO before the final dilution in the medium.
- For example, to achieve a final concentration of 10 µM from a 10 mM stock, first dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock.
- Then, dilute the 1 mM intermediate stock 1:100 in the cell culture medium.
2. Direct Dilution (for lower concentrations):
- For very low final concentrations, direct dilution of the high-concentration stock into the culture medium may be possible.
- Add the required volume of the stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly by pipetting or gentle vortexing.
- The final concentration of DMSO in the cell culture should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mandatory Visualizations
Caption: The role of SCD1 in lipid metabolism and its inhibition.
Caption: Workflow for preparing this compound stock solution.
References
- 1. mdpi.com [mdpi.com]
- 2. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Dehydrogenase | TargetMol [targetmol.com]
Application Note & Protocol: Quantifying Stearoyl-CoA Desaturase-1 (SCD1) Activity and Inhibition using LC/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Specifically, SCD1 introduces a double bond at the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. MUFAs are essential components of cell membranes, triglycerides, and cholesterol esters, and their balance with SFAs is crucial for cellular function and signaling. Dysregulation of SCD1 activity has been implicated in various diseases, including metabolic disorders, cardiovascular diseases, and cancer, making it a promising therapeutic target.
This application note provides a detailed protocol for a robust and sensitive liquid chromatography-mass spectrometry (LC/MS) based method to quantify SCD1 activity in cell-based assays. This method is particularly suited for the evaluation of SCD1 inhibitors, a critical step in drug discovery and development.
Principle of the Method
The assay quantifies the enzymatic activity of SCD1 by monitoring the conversion of a stable isotope-labeled saturated fatty acid substrate to its corresponding monounsaturated fatty acid product. Cells are incubated with a deuterium-labeled SFA (e.g., d8-stearic acid). Following incubation, total lipids are extracted, and the fatty acids are analyzed by LC/MS. The amount of the deuterated MUFA product is measured and compared to the amount of the remaining deuterated SFA substrate. The ratio of product to substrate is used to determine SCD1 activity. The potency of inhibitors is determined by measuring the reduction in this ratio in the presence of the test compound.
Signaling Pathways Involving SCD1
SCD1 activity is intertwined with several key cellular signaling pathways, making it a central node in the regulation of cellular metabolism and growth.
Experimental Workflow
The overall experimental workflow for the quantification of SCD1 activity and inhibition is depicted below.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: HepG2, A549, or other cell lines with detectable SCD1 activity.
-
Cell Culture Media: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Deuterated Substrate: d8-Stearic acid (octadecanoic-d8 acid)
-
SCD1 Inhibitors: Test compounds and a positive control (e.g., Sterculic acid, CAY10566).
-
Solvents: HPLC-grade methanol, acetonitrile, isopropanol, chloroform, and water.
-
Formic acid
-
Ammonium acetate
-
Internal Standard (e.g., d5-palmitic acid)
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Treatment: Once cells are confluent, remove the culture medium and replace it with fresh medium containing the SCD1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1-24 hours).
-
Substrate Addition: Prepare a stock solution of d8-stearic acid complexed to bovine serum albumin (BSA). Add the d8-stearic acid-BSA complex to each well to a final concentration of 50-100 µM.
-
Incubation: Incubate the cells with the deuterated substrate for 4-6 hours at 37°C in a CO2 incubator.
Lipid Extraction
-
Cell Lysis and Extraction: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Add 500 µL of a 2:1 (v/v) chloroform:methanol mixture to each well.
-
Phase Separation: Scrape the cells and transfer the mixture to a microcentrifuge tube. Add 100 µL of 0.9% NaCl solution and vortex thoroughly. Centrifuge at 14,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
Sample Preparation for LC/MS
-
Saponification (Optional but Recommended): To analyze total fatty acids (free and esterified), resuspend the dried lipid extract in 200 µL of 0.5 M methanolic KOH and incubate at 60°C for 30 minutes. Neutralize with 10 µL of acetic acid.
-
Reconstitution: Reconstitute the dried fatty acids (or saponified sample) in 100 µL of the initial mobile phase (e.g., 75:25 methanol:water with 0.1% formic acid) containing the internal standard.
LC/MS Analysis
The following are general LC/MS parameters that may require optimization for your specific instrument and application.
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 or Phenyl column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a higher percentage of A, ramp to a high percentage of B to elute fatty acids, and then re-equilibrate. A typical gradient might be a linear increase from 40% to 90% B over 10 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | d8-Stearic acid: e.g., m/z 291.3 -> 291.3 (parent ion) |
| d8-Oleic acid: e.g., m/z 289.3 -> 289.3 (parent ion) | |
| Internal Standard (d5-palmitic acid): e.g., m/z 260.3 -> 260.3 (parent ion) | |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Capillary Voltage | 0.7 - 3.0 kV |
Data Analysis
-
Peak Integration: Integrate the peak areas for the deuterated substrate (d8-stearic acid) and the deuterated product (d8-oleic acid), as well as the internal standard.
-
Normalization: Normalize the peak areas of the substrate and product to the peak area of the internal standard.
-
Calculation of SCD1 Activity: Calculate the SCD1 activity as the ratio of the normalized peak area of the product to the sum of the normalized peak areas of the product and the substrate: SCD1 Activity (%) = [Area(d8-Oleic acid) / (Area(d8-Oleic acid) + Area(d8-Stearic acid))] x 100
-
Inhibitor Potency (IC50/EC50): Plot the SCD1 activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Quantitative Data of SCD1 Inhibitors
The following table summarizes the reported inhibitory potencies of several SCD1 inhibitors determined by LC/MS-based assays.
| Inhibitor | Cell Line / System | Potency (IC50 / EC50) | Reference |
| Sterculic acid | HepG2 cells | EC50: 247 nM | [1] |
| CAY10566 | Mouse SCD1 | IC50: 4.5 nM | [2] |
| CAY10566 | Human SCD1 | IC50: 26 nM | [2] |
| A-939572 | Rat SCD1 | IC50: <4 nM | [2] |
| A-939572 | Human SCD1 | IC50: 37 nM | [2] |
| MF-438 | Human SCD1 | IC50: 2.3 nM | [2] |
| MK-8245 | Rat SCD1 | IC50: 3 nM | [2] |
| MK-8245 | Mouse SCD1 | IC50: 3 nM | [2] |
| MK-8245 | Human SCD1 | IC50: 1 nM | [2] |
| SSI-4 | In vitro enzymatic assay | IC50: 1.9 nM | [2] |
| CVT-11127 | Rat microsomal SCD | IC50: 210 nM | [2] |
| CVT-11127 | HepG2 SCD | IC50: 410 nM | [2] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal for fatty acids | - Inefficient lipid extraction- Poor ionization | - Optimize extraction protocol (e.g., try different solvent systems).- Adjust MS source parameters (e.g., capillary voltage, gas flows).- Consider derivatization to enhance ionization. |
| High background noise | - Contamination from plasticware or solvents | - Use high-purity solvents and glass vials.- Include a blank injection (solvent only) to identify sources of contamination. |
| Poor peak shape | - Inappropriate mobile phase or gradient- Column overload | - Optimize mobile phase composition and gradient profile.- Dilute the sample. |
| High variability between replicates | - Inconsistent cell seeding or treatment- Pipetting errors | - Ensure uniform cell density and consistent handling.- Use calibrated pipettes and proper technique. |
Conclusion
The described LC/MS method provides a sensitive, specific, and reliable approach for quantifying SCD1 activity and evaluating the potency of its inhibitors. This methodology is a valuable tool for basic research aimed at understanding the role of SCD1 in health and disease, as well as for high-throughput screening and lead optimization in drug discovery programs targeting this important enzyme.
References
Application Notes and Protocols for Studying SCD1 Inhibitor-3 in Animal Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Its role in metabolic diseases has made it a significant target for therapeutic intervention. Inhibition of SCD1 has been shown to protect against diet-induced obesity, hepatic steatosis, and insulin resistance in various preclinical models.[3][4][5] This document provides detailed application notes and protocols for studying the efficacy of SCD1 inhibitor-3 (also known as ML-270) , a potent and orally available SCD1 inhibitor, in animal models of metabolic syndrome.[6] While specific in-vivo data for this compound in diet-induced obese (DIO) mice is emerging, this guide incorporates representative data from other well-characterized SCD1 inhibitors to illustrate expected outcomes.
Animal Models for Metabolic Syndrome
The most common and relevant animal models for studying metabolic syndrome in the context of SCD1 inhibition are the Diet-Induced Obesity (DIO) mouse model and genetic models of obesity.
1. Diet-Induced Obesity (DIO) Mouse Model:
This is the most widely used model as it closely mimics the development of metabolic syndrome in humans, driven by the consumption of a high-fat, high-calorie diet. C57BL/6J mice are particularly susceptible to developing obesity, hyperinsulinemia, hyperglycemia, and hepatic steatosis when fed a high-fat diet (HFD), typically containing 45-60% of calories from fat.[7]
2. Genetic Obesity Models:
-
ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity, insulin resistance, and hyperglycemia.[8]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a phenotype similar to ob/ob mice.
-
Zucker fatty rats (fa/fa): These rats also possess a mutation in the leptin receptor and are characterized by obesity and insulin resistance.
While genetic models are useful, the DIO model is often preferred for studying interventions for common human metabolic syndrome as it reflects the influence of diet and lifestyle.
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity in Mice
Objective: To induce a metabolic syndrome phenotype in mice through a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.
-
Randomly assign mice to two groups: Control (standard chow) and DIO (HFD).
-
House the mice under a 12-hour light/dark cycle at a controlled temperature (22-24°C).
-
Provide the respective diets and water ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, mice in the DIO group should exhibit significantly higher body weight, adiposity, and signs of insulin resistance compared to the control group.
Protocol 2: Administration of this compound
Objective: To administer this compound to DIO mice.
Materials:
-
This compound (ML-270)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip for mice)
-
Syringes
-
Weighing scale
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. A typical oral dosage for a similar SCD1 inhibitor, A939572, has been in the range of 10-100 mg/kg/day. For this compound, a starting dose could be in the range of 5-10 mg/kg, based on rat studies showing a dose-responsive reduction in the plasma triglycerides desaturation index.[6]
-
Weigh each mouse to calculate the exact volume of the inhibitor suspension to be administered. The volume should generally not exceed 10 ml/kg body weight.[9]
-
Administer the this compound or vehicle to the respective groups of DIO mice via oral gavage once daily for the duration of the study (e.g., 4-8 weeks).
-
To perform oral gavage:
-
Properly restrain the mouse by scruffing the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Slowly dispense the solution into the stomach.
-
Gently remove the needle.
-
-
Monitor the animals for any signs of distress post-administration.
Protocol 3: Glucose Tolerance Test (GTT)
Objective: To assess glucose clearance and insulin sensitivity.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal (IP) injection
-
Restraining device for mice
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained from the tail tip.
-
Administer glucose solution intraperitoneally at a dose of 2 g/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group. An improved glucose tolerance is indicated by a lower AUC.
Protocol 4: Insulin Tolerance Test (ITT)
Objective: To assess insulin sensitivity.
Materials:
-
Human insulin solution (e.g., Humulin R) diluted in sterile saline
-
Glucometer and test strips
-
Syringes and needles for IP injection
-
Restraining device for mice
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer insulin intraperitoneally at a dose of 0.75-1.0 U/kg body weight.
-
Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.
-
Plot the percentage of initial blood glucose concentration over time. A faster and greater decrease in blood glucose indicates higher insulin sensitivity.
Protocol 5: Measurement of Plasma and Liver Lipids
Objective: To quantify the effects of this compound on lipid profiles.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Lipid extraction reagents (e.g., Folch method reagents: chloroform, methanol)
-
Commercial assay kits for triglycerides, total cholesterol, HDL, and LDL.
-
Oil Red O stain for hepatic steatosis assessment.
Procedure:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma at -80°C until analysis.
-
Excise the liver, weigh it, and snap-freeze a portion in liquid nitrogen for lipid extraction and store at -80°C. Fix another portion in 10% formalin for histology.
-
Plasma Lipids: Use commercial kits to measure the concentrations of triglycerides, total cholesterol, HDL, and LDL in the plasma samples according to the manufacturer's instructions.
-
Hepatic Lipids:
-
Homogenize a weighed portion of the frozen liver tissue.
-
Extract total lipids using the Folch method or a similar established protocol.
-
Resuspend the dried lipid extract and measure triglyceride and cholesterol content using commercial kits.
-
-
Hepatic Steatosis:
-
Prepare frozen sections of the formalin-fixed liver tissue.
-
Stain with Oil Red O to visualize neutral lipids.
-
Quantify the stained area using image analysis software to assess the degree of steatosis.
-
Data Presentation
Table 1: Expected Effects of an SCD1 Inhibitor on Metabolic Parameters in DIO Mice
| Parameter | DIO + Vehicle | DIO + SCD1 Inhibitor | Expected Outcome | Reference |
| Body Weight | ||||
| Initial Body Weight (g) | ~45 g | ~45 g | No significant difference | [7] |
| Final Body Weight (g) | Increase | Reduced gain or weight loss | Significant reduction | [8][10] |
| Body Weight Change (%) | Increase | Attenuated increase or decrease | Significant difference | [7] |
| Food Intake | ||||
| Daily Food Intake ( g/day ) | ~3-4 g | ~3-4 g | No significant change | [11] |
| Glycemic Control | ||||
| Fasting Blood Glucose (mg/dL) | Elevated | Lowered | Significant reduction | [12] |
| Fasting Plasma Insulin (ng/mL) | Elevated | Lowered | Significant reduction | [13] |
| GTT (AUC) | Increased | Decreased | Improved glucose tolerance | [8] |
| ITT (% of baseline) | Impaired | Improved | Increased insulin sensitivity | [8] |
| Plasma Lipids | ||||
| Triglycerides (mg/dL) | Elevated | Lowered | Significant reduction | [6][8] |
| Total Cholesterol (mg/dL) | Elevated | Variable (may increase) | May not significantly change or may increase | [6] |
| Hepatic Parameters | ||||
| Liver Weight (g) | Increased | Decreased | Significant reduction | [8] |
| Hepatic Triglycerides (mg/g) | Markedly Increased | Markedly Decreased | Significant reduction | [6][8] |
| Hepatic Steatosis (Oil Red O) | Severe | Reduced | Significant improvement | [8] |
Note: The values in this table are illustrative and based on data from various SCD1 inhibitor studies. Actual results may vary depending on the specific inhibitor, dose, duration of treatment, and experimental conditions.
Signaling Pathways and Mechanisms of Action
SCD1 inhibition impacts several key signaling pathways involved in metabolic regulation.
1. Regulation of Lipogenesis: SCD1 is a target gene of the transcription factors Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP) , which are master regulators of de novo lipogenesis.[14][15] Insulin and glucose stimulate SREBP-1c and ChREBP, respectively, leading to increased expression of lipogenic genes, including SCD1.[15][16] By inhibiting SCD1, the synthesis of MUFAs is reduced, leading to a feedback mechanism that can downregulate the lipogenic program.
2. Activation of AMPK: Inhibition of SCD1 has been shown to activate AMP-activated protein kinase (AMPK) .[17][18][19] AMPK is a cellular energy sensor that, when activated, promotes catabolic pathways like fatty acid oxidation and inhibits anabolic pathways like lipogenesis.[20] The activation of AMPK by SCD1 inhibition contributes to the observed beneficial effects on lipid metabolism.[19]
3. Wnt/β-catenin Signaling: Emerging evidence suggests a role for SCD1 in modulating the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including metabolism and cell fate.[21]
Diagrams of Signaling Pathways and Experimental Workflows
Conclusion
The study of SCD1 inhibitors, such as this compound, in animal models of metabolic syndrome provides a robust platform for evaluating their therapeutic potential. The protocols and data presented here offer a comprehensive guide for researchers to design and execute preclinical studies. While SCD1 inhibition shows great promise in ameliorating obesity, insulin resistance, and hepatic steatosis, it is also important to consider potential side effects, such as the reported promotion of atherosclerosis in some contexts.[3] Therefore, a thorough evaluation of both efficacy and safety is crucial in the development of SCD1 inhibitors as therapeutics for metabolic diseases.
References
- 1. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) Dissociates Insulin Resistance and Obesity From Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. STEAROYL-CoA DESATURASE-1 DEFICIENCY ATTENUATES OBESITY AND INSULIN RESISTANCE IN LEPTIN-RESISTANT OBESE MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterculic Oil, a Natural SCD1 Inhibitor, Improves Glucose Tolerance in Obese ob/ob Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention of obesity in mice by antisense oligonucleotide inhibitors of stearoyl-CoA desaturase–1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss of stearoyl–CoA desaturase-1 function protects mice against adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | PLOS One [journals.plos.org]
- 18. SCD1 regulates the AMPK/SIRT1 pathway and histone acetylation through changes in adenine nucleotide metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of stearoyl-CoA desaturase1 activates AMPK and exhibits beneficial lipid metabolic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Oral Administration of SCD1 Inhibitor-3 in Lewis Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][3] Inhibition of SCD1 is a promising therapeutic strategy for a range of metabolic diseases, including obesity, type 2 diabetes, and dyslipidemia, as well as certain types of cancer.[4][5][6] SCD1 Inhibitor-3 (also known as ML-270 or compound 17a) is an orally available and effective inhibitor of SCD1.[4][5] These application notes provide detailed protocols for the oral administration of this compound to Lewis rats and the subsequent analysis of its effects on plasma lipid profiles.
Quantitative Data Summary
The oral administration of this compound in Lewis rats has demonstrated a dose-dependent effect on the plasma triglyceride desaturation index. The desaturation index, a biomarker for SCD1 activity, is calculated as the ratio of the product (e.g., C16:1) to the precursor (e.g., C16:0) fatty acids.[7]
| Compound | Dose (mg/kg) | Administration Route | Duration | Animal Model | Effect on Plasma C16:1/C16:0 Triglyceride Desaturation Index | Reference |
| This compound (ML-270, compound 17a) | 2 - 10 | Oral | 4 hours | Lewis Rat | Dose-dependent reduction | [4] |
| This compound (ML-270, compound 17a) | 5 | Oral | 4 hours | Lewis Rat | 54% reduction | [4] |
| This compound (compound 17a) | 100 | Oral (repeat dosing) | Not specified | Lewis Rat | No adverse effects related to SCD1 inhibition observed | [5] |
Experimental Protocols
The following are detailed protocols for key experiments involving the oral administration of this compound in Lewis rats.
Preparation of Dosing Solution
Materials:
-
This compound (ML-270)
-
Appropriate vehicle (e.g., DMSO, sterile water, ethanol). The choice of solvent should be based on the solubility of the specific batch of the inhibitor.[4]
-
Sterile tubes
-
Vortex mixer
-
Sonicator (recommended for compounds with limited solubility)[4]
Procedure:
-
Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the Lewis rats.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile tube, dissolve the powder in a small amount of the primary solvent (e.g., DMSO).
-
If necessary, use a vortex mixer and sonicator to ensure complete dissolution.[4]
-
Gradually add the remaining vehicle to reach the final desired concentration, mixing thoroughly.
-
Prepare the dosing solution fresh on the day of the experiment.
Oral Administration via Gavage in Lewis Rats
Materials:
-
Lewis rats
-
Appropriate animal restraint device
-
Sterile gavage needles (size appropriate for the weight of the rat)[8]
-
Syringes
-
Prepared dosing solution
Procedure:
-
Accurately weigh each rat to determine the precise volume of the dosing solution to be administered. The maximum volume for oral gavage in rats is typically up to 20 ml/kg.[8]
-
Gently but firmly restrain the rat, ensuring the head and body are aligned vertically to facilitate the passage of the gavage needle.[8][9]
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.[8]
-
Without forcing, gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The rat should swallow as the needle enters the pharynx.[8][10]
-
Once the needle is in place, slowly administer the dosing solution over 2-3 seconds.[10]
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and for the duration of the experiment.
References
- 1. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro as ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06037G [pubs.rsc.org]
- 2. Pharmacological inhibition of stearoyl-CoA desaturase 1 improves insulin sensitivity in insulin-resistant rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 5. Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 7. Fatty acid desaturation index in human plasma: comparison of different analytical methodologies for the evaluation of diet effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. gdddrjournal.com [gdddrjournal.com]
Application Notes: Assessing SCD1 Inhibitor-3 Target Engagement In Vivo
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily located in the endoplasmic reticulum. It catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs), such as palmitic acid (16:0) and stearic acid (18:0), into monounsaturated fatty acids (MUFAs), namely palmitoleic acid (16:1) and oleic acid (18:1), respectively.[1][2] This process is fundamental for maintaining the composition of cellular lipids, which affects membrane fluidity, energy storage, and signal transduction.[3][4]
Given that SCD1 expression is often upregulated in metabolic diseases and various cancers, it has emerged as a significant therapeutic target.[5][6] SCD1 inhibitors, such as SCD1 inhibitor-3 (also known as ML-270), block the synthesis of MUFAs, leading to an accumulation of SFAs.[3][7] This shift can trigger cellular stress and apoptosis, making these inhibitors promising for therapeutic development.[3][6]
Assessing the in vivo target engagement of SCD1 inhibitors is crucial for drug development. It confirms that the inhibitor reaches its target enzyme and exerts the expected biochemical effect in a living organism. The primary biomarker for SCD1 activity is the "desaturation index" (DI), which is the ratio of a MUFA to its SFA precursor (e.g., C16:1/C16:0).[5][7] A reduction in this index in plasma or tissues following inhibitor administration provides direct evidence of target engagement. This document provides detailed protocols for assessing the in vivo target engagement of this compound using lipidomics, Western blotting, and qRT-PCR.
SCD1 Signaling and Point of Inhibition
SCD1 is a central node in cellular metabolism that influences key signaling pathways. Its primary function is the desaturation of SFAs to produce MUFAs. These MUFAs are not just components of cell membranes but also serve as signaling molecules that can activate pathways like PI3K-AKT-mTOR and Wnt/β-catenin, which are involved in cell proliferation and survival.[1][8][9] By inhibiting SCD1, this compound directly reduces the production of MUFAs, thereby altering cellular lipid composition and attenuating downstream oncogenic signaling.
Caption: SCD1 converts SFAs to MUFAs, activating signaling. This compound blocks this.
Experimental Workflow for In Vivo Target Engagement
A typical in vivo study to assess SCD1 target engagement involves administering the inhibitor to an animal model, followed by collecting relevant biological samples for analysis. The key analyses include lipidomics to measure the change in the desaturation index, Western blotting to assess protein-level changes in SCD1 and its downstream effectors, and qRT-PCR to evaluate changes in gene expression.
Caption: Workflow: Dosing, sample collection, and multi-platform biomarker analysis.
Summary of Key Quantitative Readouts
Effective target engagement by this compound should result in measurable changes across multiple biological molecules. The following table summarizes the expected outcomes.
| Assay Type | Analyte | Expected Outcome with this compound | Sample Reference |
| Lipidomics | Desaturation Index (DI) | Significant decrease (e.g., 54% reduction in plasma C16:1/C16:0 DI) | [7][10] |
| Saturated Fatty Acids (SFAs) | Accumulation/Increase | [3] | |
| Monounsaturated Fatty Acids (MUFAs) | Reduction/Decrease | [2][3] | |
| Western Blot | SCD1 Protein Level | No immediate change expected, but may decrease with prolonged inhibition | [11] |
| Phospho-AKT (p-AKT) | Decrease | [2] | |
| β-catenin | Decrease | [12] | |
| qRT-PCR | SCD1 mRNA | No immediate change expected | [13] |
| ATF3 mRNA | Decrease | [12] | |
| CCL4 mRNA | Increase | [8][12] |
Experimental Protocols
Protocol 1: In Vivo Dosing and Sample Collection
This protocol describes the administration of this compound to a mouse model and the subsequent collection of plasma and tissue samples.
Materials:
-
This compound (ML-270)
-
Vehicle (e.g., DMSO, PEG400, or as specified by manufacturer)
-
Mouse model (e.g., C57BL/6 or tumor xenograft model)
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane)
-
EDTA-coated collection tubes
-
Surgical tools for tissue dissection
-
Liquid nitrogen and -80°C freezer
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment.
-
Inhibitor Preparation: Prepare a dosing solution of this compound at the desired concentration (e.g., 5 mg/kg) in a suitable vehicle.[7] Prepare a vehicle-only solution for the control group.
-
Dosing: Administer the prepared solutions to the respective animal groups via oral gavage. Record the time of administration.
-
Sample Collection Timepoint: At a predetermined time point post-dosing (e.g., 4 hours), proceed with sample collection.[7]
-
Blood Collection: Anesthetize the mouse. Collect whole blood via cardiac puncture into EDTA-coated tubes. Keep tubes on ice.
-
Plasma Preparation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and transfer to a fresh, pre-chilled tube. Snap-freeze in liquid nitrogen and store at -80°C.
-
Tissue Collection: Following blood collection, perfuse the animal with ice-cold PBS. Dissect the liver and/or tumor tissue. Rinse with cold PBS, blot dry, and snap-freeze immediately in liquid nitrogen. Store at -80°C until analysis.
Protocol 2: Lipidomics for Desaturation Index Analysis
This protocol outlines the extraction of lipids and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) to determine fatty acid ratios.[14][15]
Materials:
-
Frozen plasma or tissue samples
-
Homogenizer
-
Chloroform, Methanol, Water (HPLC grade)
-
Internal standards (e.g., C17:0, C17:1 fatty acids)
-
Nitrogen gas evaporator
-
LC-MS system
Procedure:
-
Sample Preparation:
-
For tissue, weigh approximately 50 mg of frozen tissue and homogenize in a methanol/water solution.
-
For plasma, use 50-100 µL.
-
-
Lipid Extraction (Folch Method):
-
To the homogenate, add chloroform and methanol to achieve a final ratio of 2:1:0.8 (Chloroform:Methanol:Water).
-
Add internal standards.
-
Vortex vigorously for 2 minutes and then centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new tube.
-
-
Saponification (to release fatty acids from complex lipids):
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid film in a methanolic NaOH solution and heat at 80°C for 1 hour.
-
Acidify the solution with HCl.
-
-
Fatty Acid Extraction:
-
Extract the free fatty acids by adding hexane and vortexing.
-
Collect the upper hexane layer. Repeat the extraction.
-
Evaporate the pooled hexane layers to dryness under nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried fatty acid extract in a suitable solvent (e.g., 90% acetonitrile).
-
Inject the sample into the LC-MS system.
-
Use a suitable column (e.g., C18) and a gradient of mobile phases to separate fatty acids.
-
Detect and quantify the abundance of specific fatty acids (16:0, 16:1, 18:0, 18:1) using their mass-to-charge ratio in negative ion mode.
-
-
Data Analysis:
-
Calculate the peak area for each fatty acid.
-
Determine the desaturation index by calculating the ratio of the peak area of the MUFA to its corresponding SFA (e.g., Area(16:1) / Area(16:0)).
-
Compare the DI between inhibitor-treated and vehicle-treated groups.
-
Protocol 3: Western Blotting for Protein Analysis
This protocol details the procedure for measuring protein levels of SCD1 and downstream signaling targets.[11][16][17]
Materials:
-
Frozen tissue samples (~30-50 mg)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Homogenizer/Sonicator
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SCD1, anti-p-AKT, anti-AKT, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation:
-
Dilute lysates to a uniform concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
-
Analysis:
-
Quantify band intensities using image analysis software. Normalize target protein bands to a loading control (e.g., GAPDH).
-
Protocol 4: Quantitative RT-PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA expression of SCD1 and downstream target genes.[18]
Materials:
-
Frozen tissue samples (~20-30 mg)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit (Reverse Transcriptase)
-
qPCR SYBR Green Master Mix
-
Gene-specific primers (for SCD1, ATF3, CCL4, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize frozen tissue in lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix by combining SYBR Green Master Mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Run the reaction on a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Normalize the expression of target genes to the expression of a stable housekeeping gene.
-
Compare the relative expression between inhibitor-treated and vehicle-treated groups.
-
References
- 1. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A guide to selecting high-performing antibodies for Stearoyl-CoA desaturase (SCD1) (UniProt ID: O00767) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Lipid Desaturation Is a Metabolic Marker and Therapeutic Target of Ovarian Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipidomics Reveals a Link between CYP1B1 and SCD1 in Promoting Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
- 18. TGF-β1 promotes SCD1 expression via the PI3K-Akt-mTOR-SREBP1 signaling pathway in lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating Cancer Spheroids Using SCD1 Inhibitor-3
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] This process is essential for maintaining cell membrane fluidity, energy storage, and cellular signaling.[1][3] In various cancers, SCD1 is overexpressed and its activity is linked to cancer progression, aggressiveness, and poor patient outcomes.[4][5] SCD1 promotes metabolic conditions that favor cancer cell proliferation and survival, and it plays a crucial role in the maintenance of cancer stem cells (CSCs).[6][7]
Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayer cultures.[8] Spheroids replicate complex cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges found in solid tumors.[8][9] Therefore, they serve as superior models for preclinical drug screening and cancer research.
SCD1 inhibitor-3 (also known as ML-270) is a potent and specific inhibitor of SCD1.[10] By blocking SCD1, this compound prevents MUFA synthesis, leading to an accumulation of SFAs.[1] This disruption in lipid metabolism can induce endoplasmic reticulum (ER) stress, inhibit critical pro-tumorigenic signaling pathways, and ultimately trigger apoptosis in cancer cells.[3][4][11] Studies have shown that pharmacological inhibition of SCD1 effectively reduces the formation and propagation of cancer spheroids, highlighting its therapeutic potential.[12][13]
These application notes provide detailed protocols for utilizing this compound in 3D spheroid models to assess its effects on cancer cell viability, apoptosis, and relevant signaling pathways.
Signaling Pathways Modulated by SCD1 Inhibition
Inhibition of SCD1 disrupts the balance of fatty acids within the cell, leading to the modulation of several key signaling pathways implicated in cancer cell survival and stemness. The accumulation of SFAs and depletion of MUFAs can trigger ER stress and suppress the Wnt/β-catenin and Hippo/YAP pathways, which are often dysregulated in cancer.[6][14][15]
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 8. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 11. Stearoyl CoA desaturase inhibition can effectively induce apoptosis in bladder cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing SCD1 Inhibitor-3 Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing SCD1 inhibitor-3 in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and executing successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] By blocking this enzyme, this compound leads to an accumulation of SFAs and a depletion of MUFAs within cells. This alteration in the SFA/MUFA ratio can impact cell membrane fluidity, lipid signaling, and energy storage, making it a therapeutic target for various conditions, including metabolic diseases and cancer.[2][3]
Q2: What is a typical starting dose for this compound in in vivo studies?
A2: Based on available data, a starting oral dose for this compound in rodents is in the range of 2-10 mg/kg.[1][4] A dose of 5 mg/kg administered orally has been shown to significantly reduce the plasma triglyceride desaturation index in rats.[1][4] However, the optimal dose will depend on the specific animal model, the disease context, and the desired level of target engagement. A dose-response study is highly recommended to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should I prepare this compound for oral administration?
A3: this compound is soluble in DMSO.[4] For in vivo use, a common approach for poorly soluble compounds is to first dissolve the inhibitor in a small amount of DMSO and then dilute it with a vehicle suitable for oral gavage, such as corn oil or a solution of polyethylene glycol (PEG) and saline.[5] It is crucial to keep the final concentration of DMSO low (typically <5-10%) to avoid toxicity.[5] Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q4: How can I assess the in vivo efficacy of this compound?
A4: The primary pharmacodynamic biomarker for SCD1 activity is the fatty acid desaturation index (DI).[6][7] This is calculated as the ratio of the product of the SCD1 reaction (e.g., palmitoleic acid, C16:1n7 or oleic acid, C18:1n9) to its precursor saturated fatty acid (e.g., palmitic acid, C16:0 or stearic acid, C18:0).[7] This ratio can be measured in plasma, liver, and other tissues. A significant reduction in the desaturation index in the treated group compared to the vehicle control group indicates successful target engagement.
Q5: What are the potential side effects of SCD1 inhibition in vivo?
A5: Systemic inhibition of SCD1 has been associated with mechanism-based side effects, including skin abnormalities (e.g., alopecia) and eye dryness (e.g., eyelid abnormalities).[6][8] These effects are thought to be due to the essential role of SCD1 in maintaining the lipid barrier of the skin and the composition of meibomian gland secretions. The development of liver-selective SCD1 inhibitors is an ongoing strategy to minimize these adverse effects.[8] It is important to monitor your animals closely for any signs of these toxicities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant reduction in the desaturation index. | - Inadequate Dose: The administered dose may be too low to achieve sufficient target inhibition.- Poor Oral Bioavailability: The compound may not be well absorbed from the gastrointestinal tract.- Compound Instability: The inhibitor may be rapidly metabolized or degraded in vivo.- Assay Variability: High variability in the measurement of fatty acids can mask a real effect. | - Perform a dose-response study with a wider range of doses.- Optimize the vehicle formulation to improve solubility and absorption.- Conduct pharmacokinetic studies to determine the plasma concentration and half-life of the inhibitor.- Standardize the protocol for sample collection and analysis to minimize variability. |
| Unexpected toxicity or adverse events at a low dose. | - Off-target Effects: The inhibitor may be interacting with other proteins besides SCD1.- Vehicle Toxicity: The vehicle formulation itself may be causing adverse effects.- Animal Model Sensitivity: The specific strain or species of animal may be particularly sensitive to SCD1 inhibition. | - Evaluate the selectivity of the inhibitor against other desaturases or relevant off-targets.- Run a vehicle-only control group to assess the tolerability of the formulation.- Consider using a different animal model or starting with a lower dose and escalating slowly. |
| High variability in desaturation index measurements between animals. | - Inconsistent Dosing: Inaccurate or inconsistent administration of the inhibitor.- Variable Food Intake: The diet of the animals can influence fatty acid profiles.- Differences in Animal Health: Underlying health issues in some animals can affect metabolism.- Sample Handling: Inconsistent sample collection, storage, or processing. | - Ensure accurate and consistent oral gavage technique.- Provide a standardized diet to all animals in the study.- Acclimatize animals properly and monitor their health status throughout the experiment.- Follow a strict and consistent protocol for blood and tissue collection and processing. |
| Compound precipitates out of solution during preparation or administration. | - Poor Solubility: The inhibitor has low solubility in the chosen vehicle.- Temperature Effects: The solubility of the compound may be temperature-dependent. | - Try a different vehicle or a combination of co-solvents (e.g., DMSO, PEG, Tween 80).- Gently warm the formulation and maintain its temperature during administration.- Prepare the formulation fresh before each use. |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study of this compound in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control (e.g., 5% DMSO in corn oil)
-
This compound (1 mg/kg)
-
This compound (3 mg/kg)
-
This compound (10 mg/kg)
-
-
Formulation Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
On each day of dosing, dilute the stock solution with corn oil to the final desired concentration. The final DMSO concentration should not exceed 5%.
-
-
Administration: Administer the formulations orally via gavage once daily for 14 days.
-
Monitoring:
-
Monitor body weight and food intake daily.
-
Observe the animals for any clinical signs of toxicity, paying close attention to skin and eyes.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge the blood to separate plasma and store at -80°C.
-
Harvest liver tissue, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Analysis:
-
Analyze plasma and liver samples for fatty acid composition using gas chromatography-mass spectrometry (GC-MS) to determine the desaturation index (C16:1n7/C16:0 and C18:1n9/C18:0).
-
Protocol 2: Measurement of Plasma Fatty Acid Desaturation Index
-
Lipid Extraction: Extract total lipids from plasma samples using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Fatty Acid Methylation: Transesterify the lipid extract to fatty acid methyl esters (FAMEs) using a reagent such as 14% boron trifluoride in methanol.
-
GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer.
-
Use a suitable capillary column for fatty acid separation (e.g., a DB-225 column).
-
-
Quantification:
-
Identify individual fatty acid peaks by comparing their retention times with those of known standards.
-
Quantify the peak areas for C16:0, C16:1n7, C18:0, and C18:1n9.
-
-
Calculation of Desaturation Index:
-
DI (16) = (Peak area of C16:1n7) / (Peak area of C16:0)
-
DI (18) = (Peak area of C18:1n9) / (Peak area of C18:0)
-
Quantitative Data Summary
The following tables summarize representative data for SCD1 inhibitors from preclinical studies. Note that specific values for "this compound" are limited in the public domain; therefore, data for other well-characterized SCD1 inhibitors are provided as a reference.
Table 1: Pharmacokinetic Parameters of Selected SCD1 Inhibitors in Rodents
| Compound | Species | Dose & Route | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability (F) |
| A939572 | Mouse | 5 mg/kg, oral | - | - | - | - |
| CVT-11563 | Rat | - | - | - | - | 90%[9] |
| MK-8245 | - | - | - | - | - | - |
| CAY10566 | Rat | - | - | ~4 h[10] | 3.59 h (plasma)[10] | - |
| BZ36 | Mouse | - | - | - | - | - |
Table 2: Pharmacodynamic Effects of SCD1 Inhibitors on Desaturation Index (DI)
| Compound | Species | Dose & Route | Time Point | Tissue | % Reduction in DI (C18:1/18:0) |
| This compound | Rat | 5 mg/kg, p.o. | 4 hours | Plasma | ~54% (C16:1/C16:0)[1][4] |
| This compound | Rat | 2-10 mg/kg, p.o. | 4 hours | Plasma | Dose-responsive reduction[1][4] |
| BZ36 | Mouse | - | - | Tumor & Liver | Significant reduction[11] |
| A939572 | Mouse | Oral | - | Tumor, dLN, Serum | Significant reduction[12] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways influenced by SCD1 activity and the point of intervention for this compound.
Caption: A logical workflow for optimizing the in vivo dosage of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Decreasing stearoyl‐CoA desaturase‐1 expression inhibits β‐catenin signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid desaturation index in human plasma: comparison of different analytical methodologies for the evaluation of diet effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 9. searchportal.learning-center.hec.edu [searchportal.learning-center.hec.edu]
- 10. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of SCD1 inhibitor-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SCD1 Inhibitor-3. The information is tailored for scientists and drug development professionals to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ML-270, is a potent, orally active, and safe small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid.[3] By inhibiting SCD1, this compound blocks the synthesis of MUFAs, leading to an accumulation of SFAs and a decrease in MUFAs within the cell.[3] This alteration in the SFA/MUFA ratio can impact cell membrane fluidity, lipid signaling, and energy storage, and has shown therapeutic potential in metabolic diseases and cancer.[1][2][3]
Q2: What are the expected on-target effects of this compound in my cellular or animal models?
The primary on-target effect is the inhibition of SCD1 enzymatic activity. This leads to a measurable decrease in the ratio of MUFAs to SFAs. In preclinical studies, oral administration of this compound (at 5 mg/kg for 4 hours in Lewis rats) resulted in a 54% reduction in the plasma C16:1/C16:0 triglycerides desaturation index.[1][2] A dose-responsive reduction in this index was observed at doses between 2 and 10 mg/kg.[1][2]
In cancer cell lines with high SCD1 expression, inhibition can lead to decreased proliferation and induction of apoptosis.[4][5] This is often associated with increased endoplasmic reticulum (ER) stress due to the accumulation of SFAs.[5][6] In some contexts, SCD1 inhibition can also affect signaling pathways that are dependent on lipid modulation, such as the EGFR and Wnt/β-catenin pathways.[5][7]
Q3: Are there any known off-target effects for this compound?
Currently, there is limited publicly available information detailing the specific off-target profile of this compound. However, systemic inhibition of SCD1 with other inhibitors in preclinical models has been associated with certain side effects, which could potentially be considered off-target or mechanism-based systemic effects. These include skin abnormalities, such as alopecia and changes in cutaneous lipids, and eye issues.[5][8][9] It is important to note that mice have four SCD isoforms, while humans have only two (SCD1 and SCD5), which may affect the translation of these phenotypes to human studies.[4][5] Some SCD1 inhibitors have also been noted to potentially trigger inflammation due to the accumulation of SFAs.[9]
Troubleshooting Guide
Unexpected Phenotypes or Lack of Efficacy
Q4: I am not observing the expected anti-proliferative effect in my cancer cell line. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Low SCD1 Expression: The cytotoxic effects of SCD1 inhibitors are often correlated with the baseline expression level of SCD1 in the cancer cells.[4] Cell lines with low SCD1 expression may be inherently resistant to the inhibitor.[4]
-
Exogenous MUFAs: The presence of exogenous MUFAs, such as oleic acid, in the cell culture medium can rescue cells from the effects of SCD1 inhibition.[4][5]
-
Acquired Resistance: Prolonged exposure to an SCD1 inhibitor can lead to acquired resistance, sometimes through the overexpression of SCD1.[4]
-
Inhibitor Inactivity: Ensure the inhibitor has been stored and handled correctly to maintain its activity.
Experimental Workflow to Troubleshoot Lack of Efficacy
Caption: Troubleshooting workflow for lack of efficacy.
Q5: My cells are dying at a much lower concentration than expected, or I'm seeing unexpected morphological changes. Could this be an off-target effect?
While this compound is reported to be safe, high concentrations or cell-type-specific sensitivities could lead to toxicity.[1][2] To distinguish between on-target lipotoxicity and off-target effects, a key experiment is an oleic acid rescue.
Signaling Pathway for On-Target vs. Off-Target Cytotoxicity
Caption: Differentiating on-target vs. off-target cytotoxicity.
If the addition of oleic acid rescues the cells from cytotoxicity, the effect is likely on-target.[4][5] If oleic acid does not rescue the cells, an off-target effect should be considered.
Experimental Protocols
Protocol 1: Assessment of On-Target SCD1 Activity
This protocol measures the desaturation index (the ratio of MUFAs to SFAs) in cultured cells using gas chromatography-mass spectrometry (GC-MS).
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Lipid Extraction:
-
Wash cells with PBS and harvest.
-
Extract total lipids using a 2:1 mixture of chloroform:methanol (Folch method).
-
Dry the lipid extract under a stream of nitrogen.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Resuspend the lipid extract in methanol containing 2.5% (v/v) sulfuric acid.
-
Incubate at 80°C for 1 hour to convert fatty acids to FAMEs.
-
Add water and extract the FAMEs with hexane.
-
-
GC-MS Analysis:
-
Inject the hexane layer containing FAMEs into a GC-MS system.
-
Use a suitable column (e.g., a fused-silica capillary column) and temperature program to separate the FAMEs.
-
Identify and quantify the peaks corresponding to palmitic acid (C16:0), palmitoleic acid (C16:1), stearic acid (C18:0), and oleic acid (C18:1) by comparing with known standards.
-
-
Data Analysis: Calculate the desaturation index as the ratio of (C16:1 / C16:0) and (C18:1 / C18:0). A decrease in this ratio in treated cells compared to control indicates on-target activity.
Protocol 2: Oleic Acid Rescue Experiment
This protocol determines if a cellular phenotype (e.g., cytotoxicity) is due to the on-target inhibition of SCD1.
-
Cell Culture: Plate cells in a multi-well plate suitable for the downstream assay (e.g., 96-well plate for a viability assay).
-
Treatment Groups:
-
Vehicle control (e.g., DMSO).
-
This compound at a concentration that induces the phenotype of interest.
-
Oleic acid alone (complexed to BSA).
-
This compound and oleic acid in combination.
-
-
Incubation: Treat the cells for the desired duration.
-
Phenotypic Assessment: Measure the phenotype of interest. For cytotoxicity, a cell viability assay such as MTT or a fluorescence-based live/dead assay can be used.
-
Data Analysis: Compare the phenotype in the combination treatment group to the inhibitor-only group. If oleic acid reverses the effect of the inhibitor, the phenotype is likely on-target.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Lewis Rats
| Dosage (p.o.) | Duration | Endpoint | Result | Reference |
| 5 mg/kg | 4 hours | Plasma C16:1/C16:0 Triglycerides Desaturation Index | 54% Reduction | [1][2] |
| 2-10 mg/kg | 4 hours | Plasma Triglycerides Desaturation Index | Dose-responsive reduction | [1][2] |
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Suggested Action |
| No effect on cell proliferation | Low SCD1 expression in the cell model. | Verify SCD1 protein levels by Western blot. Select a cell line with high SCD1 expression. |
| Presence of exogenous MUFAs in media. | Use serum-free or delipidated serum-containing media for the experiment. | |
| Inhibitor is inactive. | Confirm on-target activity using the desaturation index protocol. | |
| High cytotoxicity at low concentrations | On-target lipotoxicity in a sensitive cell line. | Perform an oleic acid rescue experiment to confirm. |
| Potential off-target effect. | If not rescued by oleic acid, consider broader toxicity profiling (e.g., kinase panel screen). | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., serum batches). | Standardize cell culture conditions and use the same batch of serum for a set of experiments. |
| Instability of the inhibitor in solution. | Prepare fresh stock solutions of the inhibitor regularly. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 3. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
Technical Support Center: Overcoming Poor Pharmacokinetics of SCD1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the pharmacokinetics of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges encountered with novel SCD1 inhibitors? A1: Many SCD1 inhibitors face challenges such as poor aqueous solubility, which limits oral absorption and bioavailability.[1] They can also suffer from low metabolic stability, leading to rapid clearance from the body.[2] Furthermore, broad systemic distribution can cause mechanism-based side effects, as SCD1 is expressed in various tissues, including the skin and glands.[3][4]
Q2: Why is developing liver-targeted SCD1 inhibitors a common strategy? A2: The liver is a primary site for lipid metabolism, making it a key target for treating metabolic disorders like non-alcoholic fatty liver disease (NAFLD). By directing inhibitors to the liver, it is possible to maximize therapeutic efficacy in the target organ while minimizing systemic exposure. This approach helps to avoid common adverse effects associated with SCD1 inhibition in peripheral tissues, such as skin abnormalities (e.g., alopecia, atrophic sebaceous glands) and eye issues (e.g., dry eyes).[4][5] Strategies to achieve liver targeting include incorporating chemical moieties like carboxylic acids that facilitate preferential uptake by hepatocytes.[5]
Q3: What formulation strategies can enhance the oral bioavailability of a poorly soluble SCD1 inhibitor? A3: Several formulation strategies can overcome poor solubility.[6][7] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate according to the Noyes-Whitney equation.[7]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can generate a supersaturated solution in the gastrointestinal tract, enhancing absorption.[8]
-
Lipid-Based Formulations: Incorporating the drug into oils or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and leverage lipid absorption pathways.[8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7]
Q4: How can I measure the in vivo activity (target engagement) of my SCD1 inhibitor? A4: The plasma fatty acid desaturation index (DI) is a widely used pharmacodynamic biomarker for SCD1 inhibition.[5] This index is calculated as the ratio of the product of SCD1 activity (a monounsaturated fatty acid, MUFA) to its substrate (a saturated fatty acid, SFA). The most common ratio is C18:1/C18:0 (oleic acid/stearic acid). A significant decrease in this ratio following administration of an inhibitor indicates successful target engagement.[5]
Q5: What are the characteristic mechanism-based side effects of systemic SCD1 inhibition observed in preclinical models? A5: Systemic inhibition of SCD1 disrupts lipid homeostasis in tissues that require de novo synthesis of MUFAs for normal function. This leads to a distinct set of adverse effects, including cutaneous abnormalities like hair loss and atrophic sebaceous glands, as well as ocular issues such as atrophic meibomian glands, eye closure, and dry eyes.[2][9] These effects are a primary driver for developing tissue-specific inhibitors.
Troubleshooting Guide
Problem 1: My SCD1 inhibitor is highly potent in enzymatic assays but shows no efficacy in animal models.
-
Q: What is the likely cause? A: The most common causes are poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolic clearance, preventing the compound from reaching the target tissue at a sufficient concentration.[10][11]
-
Q: How can I troubleshoot this? A:
-
Assess Bioavailability: Conduct a pilot pharmacokinetic study to measure the plasma and target tissue concentrations of the inhibitor after oral administration. This will determine if the drug is being absorbed.
-
Evaluate Metabolic Stability: Perform an in vitro microsomal stability assay. If the compound is rapidly metabolized, its half-life will be very short.[2]
-
Reformulate the Compound: If poor solubility is the issue, consider one of the formulation strategies listed in FAQ #3 to improve absorption.[6]
-
Redesign the Molecule: If metabolic instability is the primary problem, structure-activity relationship (SAR) studies can help identify metabolic hotspots. Chemical modification at these sites may improve stability.[5]
-
Problem 2: My SCD1 inhibitor is effective in vivo but causes severe side effects in test animals (e.g., hair loss, eye irritation).
-
Q: Why is this happening? A: These are likely mechanism-based toxicities resulting from systemic SCD1 inhibition in non-target tissues like skin and meibomian glands.[3][9]
-
Q: What are my options to mitigate these effects? A: The goal is to limit systemic exposure.
-
Develop a Liver-Targeted Inhibitor: This is the preferred strategy for metabolic diseases. Modifying the molecule to be preferentially taken up by the liver can create a sufficient therapeutic window between efficacy in the liver and toxicity in peripheral tissues.[5][10]
-
Consider Topical Administration: For dermatological applications like acne, a topical formulation (e.g., a gel) can deliver the drug directly to the skin, minimizing systemic absorption.[12]
-
Investigate Prodrug Strategies: A prodrug could be designed to be activated specifically in the target tissue (e.g., a tumor), thereby sparing other tissues.[13]
-
Problem 3: I am observing high variability in my in vivo study results after formulating my inhibitor.
-
Q: What could be causing this inconsistency? A: This often points to an unstable formulation. The physicochemical state of the drug may be changing over time or between batches.
-
Q: How can I diagnose and fix this? A:
-
Characterize the Formulation: Use analytical techniques to check the stability of your formulation. For an amorphous solid dispersion, use Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to ensure the drug has not recrystallized to a less soluble, stable crystalline form.
-
Check Particle Stability: For nanosuspensions, monitor particle size and distribution over time. Agglomeration can occur, which reduces the surface area and dissolution rate.[6]
-
Review Excipients: Ensure that the polymers and surfactants used as stabilizers are appropriate for your compound and are used at the correct concentration.
-
Quantitative Data Summary
Table 1: Pharmacokinetic and Potency Data for Selected SCD1 Inhibitors
| Inhibitor | IC₅₀ (nM) | Oral Bioavailability (F%) | Key Pharmacokinetic/Pharmacodynamic Observations | Citation(s) |
| A-939572 | 4 (mouse), 37 (human) | Good PK profile | Effective in reducing desaturation index but caused alopecia and eye issues after 2 weeks of oral administration. | [9] |
| T-3764518 | ~1 (human) | Excellent PK profile | Showed significant tumor growth suppression in a mouse xenograft model (1 mg/kg, bid) without severe toxicity. | [11][13] |
| XEN 103 | 14 | 49% | Potent and orally bioavailable; decreased body weight gain in Zucker rats. | [5][14] |
| MK-8245 | Not publicly available | Not publicly available | Tested in Phase I clinical trials for Type 2 diabetes with no severe adverse events reported. | [15] |
| Aramchol | Not applicable | Not publicly available | Reduces liver fat content; currently in Phase III clinical trials for non-alcoholic steatohepatitis (NASH). | [15][16] |
| GSK1940029 | Not applicable | Low systemic exposure | Topical gel for acne. Systemic exposure was proportional to the application surface area and higher under occluded conditions. | [12] |
Table 2: Overview of Formulation Strategies for Poorly Soluble SCD1 Inhibitors
| Strategy | Mechanism of Action | Advantages | Disadvantages | Citation(s) |
| Nanonization | Increases surface area-to-volume ratio, leading to a faster dissolution rate. | Applicable to many compounds; significant improvement in dissolution. | Can be energy-intensive; potential for particle agglomeration requires stabilizers. | [6][7] |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, amorphous state, which has higher solubility than the crystalline form. | Can achieve high drug loads; generates supersaturation for enhanced absorption. | Physically unstable (risk of recrystallization); requires careful polymer selection. | [1][8] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture that spontaneously forms a microemulsion in the GI tract. | Enhances solubility and can utilize lipid absorption pathways, bypassing first-pass metabolism. | Potential for GI side effects; limited to lipophilic drugs. | [8][17] |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity, increasing its solubility in water. | Rapidly forms complexes; improves solubility and stability. | Can be limited by the size of the drug molecule; potential for renal toxicity at high cyclodextrin concentrations. | [1][7] |
Visualizations: Pathways and Workflows
Caption: The SCD1 enzyme pathway and point of inhibition.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Phase 1 Randomized, Placebo-Controlled Trial With a Topical Inhibitor of Stearoyl-Coenzyme A Desaturase 1 Under Occluded and Nonoccluded Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro as ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06037G [pubs.rsc.org]
- 17. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SCD1 Inhibitor-3 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SCD1 inhibitor-3 in animal studies. The information provided is intended to help minimize toxicity and address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with systemic this compound administration in animal models?
A1: Systemic administration of SCD1 inhibitors, including this compound, has been associated with a range of toxicities in preclinical animal models. These adverse effects are often mechanism-based and stem from the systemic inhibition of Stearoyl-CoA Desaturase 1, leading to an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs). The most frequently reported toxicities include:
-
Dermatological Issues: Alopecia (hair loss) and skin lesions are common findings. This is attributed to the critical role of SCD1 in maintaining the lipid composition of the skin and sebum.
-
Ocular Abnormalities: Atrophy of the meibomian and sebaceous glands in the eyelids can lead to dry eye, squinting, and eye closure.
-
Cardiovascular Complications: In some hyperlipidemic mouse models, systemic SCD1 inhibition has been shown to paradoxically promote atherosclerosis.[1][2] This is thought to be driven by an accumulation of SFAs in plasma and tissues, leading to enhanced inflammation.
-
Pancreatic β-Cell Dysfunction: Inhibition of SCD1 can impair insulin secretion and may induce apoptosis in pancreatic β-cells, particularly under conditions of metabolic stress.
-
Hepatic and Gastrointestinal Effects: While SCD1 inhibition can be protective against hepatic steatosis, some studies have reported potential for liver damage, especially in combination with high cholesterol diets.[3] Additionally, SFA accumulation can promote inflammatory colitis in certain models.[4]
Q2: What is the underlying mechanism of this compound toxicity?
A2: The primary mechanism of toxicity for SCD1 inhibitors is the disruption of lipid homeostasis. SCD1 is a crucial enzyme that converts SFAs into MUFAs. Inhibition of SCD1 leads to an increased ratio of SFAs to MUFAs within cells and in circulation. This shift in lipid composition can trigger several downstream pathological events:
-
Endoplasmic Reticulum (ER) Stress: An imbalance in saturated and unsaturated fatty acids can disrupt the integrity of the ER membrane, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis.
-
Inflammation: SFAs can act as ligands for Toll-like receptor 4 (TLR4), activating inflammatory signaling pathways. This is a key contributor to the development of atherosclerosis in the context of SCD1 inhibition.
-
Lipotoxicity: The accumulation of SFAs can be directly toxic to cells, a phenomenon known as lipotoxicity. This is particularly relevant for pancreatic β-cells, where it can lead to dysfunction and apoptosis.
Q3: Are there strategies to mitigate the toxicity of this compound in my animal studies?
A3: Yes, several strategies have been explored to minimize the adverse effects of SCD1 inhibitors:
-
Dietary Intervention: Co-administration of dietary fish oil, rich in omega-3 polyunsaturated fatty acids (PUFAs), has been shown to effectively prevent the accelerated atherosclerosis observed with SCD1 inhibition in mice.[5][6] Omega-3 PUFAs are thought to counteract the pro-inflammatory effects of SFAs.
-
Tissue-Specific Inhibition: The development of liver-selective SCD1 inhibitors is a promising approach to avoid the systemic toxicities associated with broad inhibition, particularly the skin and eye-related side effects.[7][8]
-
Dose Optimization: Careful dose-response studies are crucial to identify the minimum effective dose that provides the desired therapeutic effect with minimal toxicity.
-
Combination Therapy: In some contexts, such as cancer studies, combining SCD1 inhibitors with other therapeutic agents may allow for lower, less toxic doses of the SCD1 inhibitor to be used.
Troubleshooting Guides
Problem 1: Observed Skin Lesions and/or Alopecia in Rodents
Possible Cause: Systemic inhibition of SCD1 is disrupting the lipid barrier of the skin.
Troubleshooting Steps:
-
Confirm On-Target Effect: Measure the desaturation index (e.g., the ratio of 18:1n9 to 18:0) in plasma or tissue to confirm that the inhibitor is active.
-
Dose Reduction: If the desaturation index is significantly suppressed, consider reducing the dose of this compound to a level that maintains efficacy while minimizing the dermatological side effects.
-
Topical Emollients: While not addressing the root cause, the use of topical emollients may help to alleviate dryness and irritation.
-
Consider a Liver-Selective Inhibitor: If the therapeutic target is in the liver (e.g., for metabolic diseases), switching to a liver-selective SCD1 inhibitor could eliminate the skin-related toxicities.
Problem 2: Unexpected Increase in Atherosclerotic Lesions
Possible Cause: Accumulation of SFAs is promoting a pro-inflammatory and pro-atherogenic environment. This is most commonly observed in hyperlipidemic mouse models.
Troubleshooting Steps:
-
Animal Model and Diet Review: This side effect is highly dependent on the genetic background of the mouse and the composition of the diet. Ensure the animal model and diet are appropriate for the research question.
-
Dietary Fish Oil Supplementation: Introduce a diet supplemented with fish oil (rich in omega-3 PUFAs). Studies have shown this can completely prevent the pro-atherosclerotic effects of SCD1 inhibition.[5][6]
-
Assess Inflammatory Markers: Measure plasma and tissue levels of inflammatory cytokines to confirm the pro-inflammatory state.
-
Lipid Profile Analysis: Analyze the fatty acid composition of plasma lipoproteins to confirm an increase in the SFA content.
Problem 3: Impaired Glucose Tolerance or Signs of Diabetes
Possible Cause: this compound may be causing pancreatic β-cell lipotoxicity and dysfunction.
Troubleshooting Steps:
-
Glucose and Insulin Monitoring: Regularly monitor blood glucose and plasma insulin levels. Perform glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) to assess insulin sensitivity and secretion.
-
Histopathological Analysis of Pancreas: At the end of the study, perform histological analysis of the pancreas. Look for signs of β-cell apoptosis using techniques like TUNEL staining.
-
Ex Vivo Islet Function Assays: Isolate pancreatic islets and perform ex vivo glucose-stimulated insulin secretion (GSIS) assays to directly assess β-cell function.
-
Dose Adjustment: Consider lowering the dose of the SCD1 inhibitor to determine if the effects on glucose homeostasis are dose-dependent.
Quantitative Data Summary
Table 1: Efficacy and Toxicity of Selected SCD1 Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose | Efficacy | Observed Toxicities | Reference |
| A939572 | ob/ob mice | 10 mg/kg, b.i.d. | Lowered desaturation index, reduced triglycerides | Alopecia, eye apoptosis, sebaceous gland atrophy after 2 weeks | [3][9] |
| A939572 | Athymic nude mice with ccRCC xenografts | 30 mg/kg, b.i.d. | Reduced tumor volume | Increased blinking, mucosal discharge from eyes | [10] |
| CAY10566 | C57BL/6 mice on a high-fat diet | 7.5 mg/kg, i.p. every 3 days for 14 weeks | Decreased body weight, improved liver enzymes and lipid profile | Not specified in this study | [11] |
| CAY10566 | Mice with orthotopic GBM xenografts | 2.5 mg/kg, orally twice daily | Blocked tumor growth, improved survival | Maintained 80-90% body weight | [12] |
| GSK993 | Zucker(fa/fa) rats | Not specified | Reduced hepatic lipids, improved glucose tolerance | Not specified in this study | [13] |
Key Experimental Protocols
Protocol 1: Assessment of Atherosclerosis in Mice
-
Animal Model: LDLr-/-Apob100/100 mice are a commonly used model for hyperlipidemia and atherosclerosis.
-
Diet: Feed a high-fat, high-cholesterol "Western" diet to induce atherosclerotic plaque formation.
-
SCD1 Inhibitor Administration: Administer this compound at the desired dose and route. Include a control group receiving vehicle.
-
Dietary Intervention (Optional): For a mitigation strategy, include a group receiving the high-fat diet supplemented with fish oil (e.g., 1% by weight).[14]
-
Tissue Collection: At the end of the study, perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the entire aorta from the heart to the iliac bifurcation.
-
Oil Red O Staining:
-
Quantification:
-
Pin the aorta en face on a wax dish.
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the aortic surface area covered by Oil Red O-positive lesions.[2]
-
Protocol 2: Evaluation of Pancreatic β-Cell Apoptosis
-
Animal Model: Use a relevant model, such as mice on a high-fat diet or a genetic model of diabetes.
-
SCD1 Inhibitor Administration: Treat animals with this compound or vehicle.
-
Tissue Collection and Preparation:
-
At the end of the study, perfuse the animals and dissect the pancreas.
-
Fix the pancreas in 4% paraformaldehyde and embed in paraffin or prepare frozen sections.
-
-
TUNEL Staining:
-
Quantification:
-
Use fluorescence microscopy to visualize the stained sections.
-
Count the number of TUNEL-positive nuclei within the insulin-positive islet area.
-
Express the data as the number of apoptotic β-cells per islet or per islet area.
-
Visualizations
Caption: Mechanism of this compound toxicity.
Caption: Workflow for assessing this compound effects on atherosclerosis.
References
- 1. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 2. umassmed.edu [umassmed.edu]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Pancreatic Islet Isolation [protocols.io]
- 6. A Preliminary Study on Hepatoprotective, Hypolipidemic and Aortic Morphometric Effects of Omega-3-Rich Fish Oil in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oil Red O staining [bio-protocol.org]
- 8. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. A939572 | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 11. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]
- 12. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contrasting effect of fish oil supplementation on the development of atherosclerosis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Resistance to SCD1 Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Stearoyl-CoA Desaturase 1 (SCD1) inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SCD1 inhibitors?
SCD1 is an enzyme located in the endoplasmic reticulum that plays a crucial role in lipid metabolism by converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This process is vital for maintaining cell membrane fluidity, lipid signaling, and energy homeostasis.[1] SCD1 inhibitors block the activity of this enzyme, leading to an accumulation of SFAs and a depletion of MUFAs.[1] This disruption in lipid metabolism can induce endoplasmic reticulum (ER) stress, activate apoptotic pathways, and ultimately inhibit the growth of cancer cells, which often exhibit heightened lipid synthesis.[1][2]
Q2: My cancer cell line is not responding to the SCD1 inhibitor. What are the possible reasons?
Several factors can contribute to a lack of response to SCD1 inhibitors:
-
Intrinsic Resistance: Some cancer cell lines may have inherently low expression of SCD1, making them less dependent on its activity for survival.[3][4] In such cases, inhibiting the already low levels of SCD1 may not be sufficient to induce cell death.
-
Compensatory Pathways: Cancer cells can adapt to SCD1 inhibition by upregulating alternative metabolic pathways. For instance, the upregulation of Fatty Acid Desaturase 2 (FADS2) can lead to the production of sapienic acid, which can compensate for the loss of MUFAs and promote resistance.[5][6]
-
Experimental Conditions: The sensitivity of cancer cells to SCD1 inhibition can be influenced by culture conditions. For example, the presence of exogenous MUFAs, such as oleic acid, in the culture medium can rescue cells from the effects of the inhibitor.[7][8]
Q3: I'm observing cellular stress responses after treatment with an SCD1 inhibitor. Is this expected?
Yes, this is an expected on-target effect. Inhibition of SCD1 leads to an imbalance in the ratio of saturated to unsaturated fatty acids, which induces ER stress and activates the Unfolded Protein Response (UPR).[7][9] This can be a double-edged sword. While prolonged and severe ER stress can trigger apoptosis (a desired anti-cancer effect), some cancer cells can adapt and use the UPR as a pro-survival mechanism, contributing to drug resistance.[7]
Q4: Can SCD1 inhibitors be used in combination with other anti-cancer agents?
Yes, combination therapy is a promising strategy to enhance the efficacy of SCD1 inhibitors and overcome resistance. Preclinical studies have shown synergistic effects when SCD1 inhibitors are combined with:
-
mTOR inhibitors (e.g., temsirolimus) in clear cell renal cell carcinoma.[7][10]
-
EGFR inhibitors (e.g., gefitinib) in non-small cell lung cancer.[7]
-
Chemotherapeutic agents (e.g., cisplatin, 5-fluorouracil).[7]
-
Immunotherapy (e.g., anti-PD-1 antibodies), as SCD1 inhibition can enhance the anti-tumor T cell response.[12][13]
-
Proteasome inhibitors to enhance ER stress-induced apoptosis.[7]
Troubleshooting Guides
Problem 1: Decreased or No Efficacy of SCD1 Inhibitor Over Time
| Potential Cause | Troubleshooting Steps |
| Acquired Resistance | 1. Verify SCD1 Expression: Perform Western blot or qPCR to check if SCD1 protein or mRNA levels have increased in the resistant cells compared to the parental, sensitive cells.[4] 2. Investigate FADS2 Upregulation: Analyze the expression of FADS2 via qPCR or Western blot. Increased FADS2 expression can indicate a compensatory mechanism.[5] 3. Assess AMPK Activation: Check for the phosphorylation of AMP-activated protein kinase (AMPK) at Thr172. Activation of AMPK can contribute to resistance.[7] 4. Consider Combination Therapy: Based on the identified resistance mechanism, consider combining the SCD1 inhibitor with an inhibitor of the compensatory pathway (e.g., FADS2 inhibitor) or a synergistic agent (e.g., mTOR inhibitor). |
| Exogenous MUFA Contamination | 1. Check Serum Lot: Different lots of fetal bovine serum (FBS) can have varying levels of lipids. Test a new lot of FBS or use a serum-free or lipid-depleted serum medium. 2. Supplement with SFAs: In some experimental setups, adding a saturated fatty acid like palmitate can enhance the cytotoxic effect of SCD1 inhibition by exacerbating the SFA/MUFA imbalance.[8] |
| Incorrect Inhibitor Concentration | 1. Perform Dose-Response Curve: Determine the IC50 of the SCD1 inhibitor in your specific cell line to ensure you are using an effective concentration. 2. Verify Inhibitor Activity: If possible, use a positive control cell line known to be sensitive to the inhibitor. |
Problem 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | 1. Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments. 2. Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. 3. Synchronize Cell Cycle: If cell cycle-dependent effects are suspected, consider synchronizing the cells before treatment. |
| Inhibitor Instability | 1. Prepare Fresh Solutions: Prepare fresh stock and working solutions of the SCD1 inhibitor for each experiment.[14] 2. Proper Storage: Store the inhibitor according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light if necessary.[14] |
Quantitative Data Summary
Table 1: Examples of SCD1 Inhibitors and their Effects on Cancer Cells
| Inhibitor | Cancer Type | In Vitro Effect | In Vivo Effect | Reference |
| A939572 | Renal, Thyroid, Liver, Lung, Colon Cancer | Induces ER stress, UPR, and apoptosis; reduces cell proliferation. | Suppresses growth of clear cell renal cell carcinoma xenografts. | [7] |
| CVT-11127 | Lung, Colorectal Cancer | Inactivates EGFR-dependent mitogenic pathway; induces apoptosis. | Suppresses the growth of non-small cell lung cancer xenografts. | [7] |
| MF-438 | Breast, Colorectal Cancer | Inhibits proliferation and induces apoptosis. | Reduces tumor growth in melanoma models. | [7][11] |
| CAY10566 | Breast Cancer | Inhibits proliferation and induces apoptosis. | Not specified in the provided context. | [7] |
| BZ36 | Prostate Cancer | Inhibits de novo fatty acid synthesis and cell proliferation. | Inhibits tumor growth of prostate cancer xenografts. | [15] |
Key Experimental Protocols
Protocol 1: Assessment of SCD1 Activity in Cancer Cells
Objective: To measure the enzymatic activity of SCD1 by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SCD1 inhibitor (e.g., A939572)
-
[¹⁴C]-stearic acid or [¹⁴C]-palmitic acid
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid)
-
Phosphorimager or autoradiography film
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the SCD1 inhibitor at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).
-
Add [¹⁴C]-stearic acid or [¹⁴C]-palmitic acid to the culture medium and incubate for 4 hours.
-
After incubation, wash the cells with PBS and harvest them.
-
Extract total lipids from the cell pellet using a suitable method (e.g., Folch extraction).
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the fatty acids.
-
Visualize the radiolabeled fatty acids using a phosphorimager or by exposing the plate to autoradiography film.
-
Quantify the spots corresponding to the saturated and monounsaturated fatty acids to determine the percentage of conversion and thus SCD1 activity.[15][16]
Protocol 2: Western Blot Analysis of ER Stress Markers
Objective: To evaluate the induction of ER stress in response to SCD1 inhibitor treatment by detecting key UPR proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SCD1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against ER stress markers (e.g., CHOP, BiP, ATF6)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells and treat with the SCD1 inhibitor as described in Protocol 1.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against CHOP, BiP, ATF6, or other relevant ER stress markers overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the relative expression of the ER stress markers.[7]
Visualizations
Caption: Resistance pathways to SCD1 inhibition in cancer cells.
Caption: Troubleshooting workflow for SCD1 inhibitor experiments.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FADS2 confers SCD1 inhibition resistance to cancer cells by modulating the ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Inhibition of Stearoyl-CoA desaturase 1 reverts BRAF and MEK inhibition-induced selection of cancer stem cells in BRAF-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Microsomal Stability of SCD1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, with a specific focus on enhancing microsomal stability.
Frequently Asked Questions (FAQs)
Q1: My SCD1 inhibitor shows high clearance in human liver microsomes. What are the initial steps to troubleshoot this?
A1: High clearance in human liver microsomes (HLM) suggests rapid metabolism. The first steps in troubleshooting should be to:
-
Confirm Assay Integrity: Ensure the microsomal stability assay was performed correctly. Verify the protein concentration, cofactor (NADPH) presence, and appropriate incubation times and temperatures.[1][2] Run positive and negative controls to validate the assay performance.[1]
-
Identify Metabolic Soft Spots: Use in silico metabolic prediction tools to identify potential sites of metabolism on your compound.[3] This can help guide structural modifications.
-
Metabolite Identification Studies: Perform metabolite identification studies using LC-MS/MS to determine the primary metabolic pathways and the specific sites of modification on your compound.
Q2: What are the most common metabolic pathways responsible for the degradation of SCD1 inhibitors?
A2: Like many small molecule drugs, SCD1 inhibitors are susceptible to Phase I and Phase II metabolism.
-
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, leading to oxidation, hydroxylation, and dealkylation.[4][5] Aromatic rings and alkyl groups are common sites for hydroxylation.
-
Phase II Metabolism: Involves conjugation reactions, such as glucuronidation, if the molecule contains suitable functional groups (e.g., hydroxyl, carboxyl groups). While the primary focus is often on Phase I, Phase II metabolism can also contribute to clearance.[1]
Q3: How can I structurally modify my SCD1 inhibitor to improve its microsomal stability?
A3: Improving metabolic stability often involves blocking or reducing the lability of metabolic "soft spots".[3] Common strategies include:
-
Deuterium Replacement: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.[6]
-
Introduction of Halogens: Incorporating fluorine, chlorine, or bromine atoms at or near metabolic hotspots can block metabolism by sterically hindering enzyme access or by increasing the strength of the C-H bond.[3]
-
Scaffold Hopping and Ring Modifications: Modifying the core scaffold of the inhibitor can alter its orientation within the enzyme's active site, potentially moving labile sites away from the reactive center of the metabolizing enzyme.[7]
-
Bioisosteric Replacement: Replacing metabolically labile groups with more stable bioisosteres can improve stability while maintaining pharmacological activity.
Q4: My compound is stable in microsomes but has poor oral bioavailability. What could be the issue?
A4: Poor oral bioavailability despite good microsomal stability can be due to several factors unrelated to first-pass metabolism, including:
-
Poor Absorption: The compound may have low solubility or permeability across the intestinal wall.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which pump it back into the intestinal lumen.
-
Gut Wall Metabolism: Metabolism can also occur in the intestinal wall, which also contains CYP enzymes.
Q5: Are there species differences I should be aware of when testing the microsomal stability of SCD1 inhibitors?
A5: Yes, significant species differences in drug metabolism are common.[5] A compound that is stable in rat or mouse liver microsomes may be rapidly metabolized in human liver microsomes, and vice-versa. It is crucial to test stability in microsomes from multiple species, including human, to get a better prediction of human pharmacokinetics.[5][8]
Troubleshooting Guide
This guide provides a structured approach to identifying and solving common issues related to the microsomal stability of SCD1 inhibitors.
| Problem | Potential Cause | Recommended Action |
| High variability between replicate experiments. | Inconsistent pipetting, improper mixing, or variability in microsome batches.[8] | Review pipetting techniques for accuracy. Ensure thorough mixing of all components. Use the same batch of microsomes for comparative studies and run quality controls.[8] |
| Compound appears unstable in the absence of NADPH. | Chemical instability in the assay buffer or degradation by non-NADPH dependent enzymes. | Perform a control incubation without microsomes to check for chemical instability. Also, run the assay with microsomes but without the NADPH regenerating system to assess non-CYP mediated degradation.[1] |
| Metabolic stability is improved, but in vivo clearance is still high. | Other clearance mechanisms are at play, such as renal clearance or metabolism by non-microsomal enzymes. | Investigate other clearance pathways. Consider conducting studies with hepatocytes, which contain a broader range of metabolic enzymes, including cytosolic enzymes.[5] |
| In silico predictions of metabolic hotspots do not match experimental metabolite ID data. | The prediction algorithm may not be well-suited for the specific chemical scaffold, or the major metabolizing enzymes for the compound are not well-represented in the model. | Use multiple in silico models for a consensus prediction. Prioritize experimental data from metabolite ID studies to guide structural modifications. |
Quantitative Data Summary
The following table summarizes microsomal stability data for representative SCD1 inhibitor scaffolds. This data is illustrative and compiled from various sources to highlight the differences in metabolic stability that can be achieved through chemical modifications.
| Compound/Scaffold | Modification Strategy | Human Liver Microsome Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Lead Compound A | Initial Scaffold | < 5 | > 200 |
| Analog A-1 | Introduction of a fluorine atom on the phenyl ring | 25 | 55 |
| Analog A-2 | Replacement of a methyl group with a cyclopropyl group | 45 | 31 |
| Lead Compound B | Thiazole-based scaffold | 10 | 138 |
| Analog B-1 | Deuteration of a metabolically labile methoxy group | 30 | 46 |
| Analog B-2 | Bioisosteric replacement of a phenyl ring with a pyridine ring | > 60 | < 23 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the impact of chemical modifications on microsomal stability parameters.
Experimental Protocols
Microsomal Stability Assay
This protocol outlines the steps for determining the metabolic stability of an SCD1 inhibitor using liver microsomes.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse)[9]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[2]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)[9]
-
96-well plates
-
Incubator (37°C)[9]
-
Centrifuge
-
LC-MS/MS system[9]
2. Procedure:
-
Prepare Working Solutions:
-
Dilute the test compound and positive controls to an intermediate concentration in buffer.
-
Prepare the microsomal solution by diluting the stock microsomes in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[1]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound or control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[9]
-
For the negative control (T=0), add the stop solution immediately after adding the NADPH system.
-
-
Time Points:
-
Sample Processing:
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).[5]
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for a microsomal stability assay.
Caption: SCD1 signaling and points of inhibition.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. youtube.com [youtube.com]
- 4. What is microsomal stability and why is it important? [synapse.patsnap.com]
- 5. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
SCD1 inhibitor-3 storage and handling best practices
This technical support center provides best practices for the storage and handling of SCD1 Inhibitor-3, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reproducible experimental results.
Data Presentation: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep container tightly sealed in a dry, well-ventilated area. Avoid direct sunlight.[1][2][3] |
| In Solvent (DMSO) | -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
| -20°C | 1 to 6 months | Suitable for shorter-term storage.[1][3] | |
| 4°C | 2 weeks | For immediate or very short-term use.[3] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[2]
-
Ventilation: Use the compound in a well-ventilated area to avoid inhalation of dust or aerosols.[2]
-
Contact: Avoid contact with eyes and skin. In case of contact, rinse thoroughly with water.[2]
-
Weighing: For quantities of 10 mg or less, it is recommended to dissolve the entire contents of the vial. For larger quantities, weigh out the required amount for immediate use to avoid contamination of the stock.
-
Dissolving: If the powder adheres to the vial, centrifuge briefly at a low speed (e.g., 3000 rpm) to collect it at the bottom before adding solvent.[4] Sonication at a low frequency can be used to aid dissolution if necessary.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Question: I observed precipitation of the inhibitor after adding it to my cell culture medium. What should I do?
Answer: Precipitation can occur if the final concentration of the inhibitor or the solvent is too high. Here are some steps to troubleshoot this issue:
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low, typically less than 0.5%, to avoid both precipitation and solvent-induced cytotoxicity.
-
Pre-warm Medium: Gently pre-warm the cell culture medium to 37°C before adding the inhibitor stock solution.
-
Proper Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Solubility Limit: Verify that the final concentration of this compound does not exceed its solubility limit in the aqueous environment of the cell culture medium. You may need to perform a serial dilution to find the optimal working concentration.
-
Microscopic Examination: After preparing the working solution, let it stand for a few minutes and then examine a drop under a microscope to check for any precipitate before adding it to your cells.
Question: My cells are showing high levels of toxicity or cell death, even at low concentrations of the inhibitor. How can I determine if this is an on-target effect or due to other factors?
Answer: Distinguishing between on-target and off-target effects is critical. Consider the following:
-
Solvent Control: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO without the inhibitor) to assess the toxicity of the solvent itself.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify a suitable concentration range for your experiments.
-
Oleic Acid Rescue Experiment: A key experiment to confirm the on-target activity of an SCD1 inhibitor is to perform a "rescue" by co-treating the cells with oleic acid, the product of the SCD1 enzyme. If the observed cytotoxicity is due to SCD1 inhibition, the addition of exogenous oleic acid should reverse this effect.[5]
-
Positive Control: If available, use another SCD1 inhibitor with a different chemical scaffold as a positive control. Observing a similar phenotype with a different compound targeting the same protein increases confidence in the on-target nature of the effect.
Question: I am observing inconsistent or not reproducible results between experiments. What could be the cause?
Answer: Inconsistent results can stem from various factors related to the handling of the inhibitor and the experimental setup:
-
Inhibitor Stability: Ensure that the inhibitor stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles, which can lead to degradation. Prepare fresh aliquots from a master stock.
-
Cell Culture Conditions: Maintain consistency in cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition.
-
Assay Timing: Be precise with incubation times for both the inhibitor treatment and any subsequent assays (e.g., viability assays).
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate and consistent concentrations of the inhibitor are being added to each well.
-
Plate Edge Effects: Be aware of potential "edge effects" in multi-well plates, where wells on the periphery may experience different environmental conditions. It is good practice to not use the outer wells for critical experimental conditions or to fill them with a buffer or medium.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound blocks the enzymatic activity of Stearoyl-CoA Desaturase 1 (SCD1).[6] SCD1 is a key enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid.[6] By inhibiting SCD1, the inhibitor leads to an accumulation of SFAs and a depletion of MUFAs within the cell.[6] This alteration in the cellular lipid profile can induce endoplasmic reticulum (ER) stress, disrupt cell membrane fluidity and signaling, and ultimately lead to apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on de novo lipogenesis.[6][7]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). For example, you can prepare a 10 mM stock solution. To do this, calculate the required volume of DMSO to add to your vial of this compound powder based on its molecular weight (393.37 g/mol ).[3] Ensure the powder is fully dissolved, using gentle vortexing or sonication if necessary. Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.[1]
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal working concentration can vary significantly depending on the cell line and the specific assay being performed. It is highly recommended to perform a dose-response experiment to determine the IC50 value for your cell line of interest. Based on published studies, concentrations ranging from nanomolar to low micromolar are often used. For example, some studies have used concentrations in the range of 0.1 µM to 20 µM.[8][9][10][11]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound has been described as an orally active inhibitor and has been used in in vivo studies with animal models.[1][3][12] For in vivo applications, appropriate formulation and vehicle selection are crucial, and these should be determined based on the specific experimental design and animal model.
Experimental Protocols
Detailed Methodology: Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in a complete medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration constant across all wells and below 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the control medium.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: The signaling pathway of SCD1 and the mechanism of its inhibition.
Experimental Workflow Diagram
Caption: Workflow for a cell viability assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stearoyl CoA desaturase inhibition can effectively induce apoptosis in bladder cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in SCD1 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common and unexpected outcomes observed during SCD1 inhibitor experiments, offering potential explanations and suggested next steps.
FAQ 1: Cell Viability & Proliferation Assays
Question: My SCD1 inhibitor shows weak or no effect on cancer cell viability, or I'm observing a paradoxical increase in viability at certain concentrations. What could be the reason?
Possible Causes and Troubleshooting:
-
Inherent Resistance: Not all cancer cell lines are equally sensitive to SCD1 inhibition.[1]
-
Recommendation: Screen a panel of cell lines to identify sensitive and resistant models. Check the baseline expression of SCD1 in your cell line; low expression may confer resistance.[2]
-
-
Compensatory Mechanisms: Cancer cells can develop resistance by upregulating alternative desaturation pathways, such as through the enzyme FADS2 (Fatty Acid Desaturase 2), which can also produce monounsaturated fatty acids (MUFAs).[1][3][4]
-
Experimental Conditions: The presence of exogenous MUFAs in the cell culture medium (e.g., from fetal bovine serum) can rescue cells from the effects of SCD1 inhibition.[5][6]
-
Recommendation: Use lipid-depleted serum or serum-free media for your experiments to unmask the effects of the inhibitor.
-
-
Assay-Specific Issues (MTT/XTT): A paradoxical increase in viability, as measured by tetrazolium-based assays (MTT, XTT), can be a result of increased cellular reductive capacity, which may not directly correlate with cell number.[7][8]
FAQ 2: Lipid Profiling & Lipid Droplets
Question: I've treated my cells with an SCD1 inhibitor, but I'm not seeing the expected decrease in the MUFA/SFA ratio, or I'm observing an unexpected accumulation of lipid droplets.
Possible Causes and Troubleshooting:
-
Ineffective Inhibition: The inhibitor concentration may be too low, or the incubation time too short to effectively block SCD1 activity.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and duration of treatment.
-
-
Lipid Droplet Accumulation: Inhibition of SCD1 can lead to an accumulation of saturated fatty acids (SFAs), which can be toxic to the cell. To mitigate this, cells may sequester SFAs into lipid droplets as triglycerides.[10][11][12]
-
Alterations in Lipid Metabolism: SCD1 inhibition can trigger broader changes in lipid metabolism, including effects on lipolysis and lipophagy.[10][14]
-
Recommendation: Analyze the expression of key markers for these pathways, such as ATGL, HSL (lipolysis), and LC3B (lipophagy).
-
FAQ 3: Western Blot & Signaling Pathways
Question: I'm not observing the expected changes in downstream signaling pathways (e.g., ER stress, apoptosis) after SCD1 inhibitor treatment.
Possible Causes and Troubleshooting:
-
Cell Line-Specific Signaling: The cellular response to ER stress can vary between cell lines. Some may be more prone to adaptation than apoptosis.
-
Timing of Analysis: The induction of ER stress and apoptosis are dynamic processes. You may be missing the peak response.
-
Recommendation: Perform a time-course experiment to identify the optimal time point for observing changes in your target proteins.
-
-
Antibody Quality: Poor antibody performance can lead to unreliable results.
-
Recommendation: Ensure your primary antibodies for SCD1, FADS2, and ER stress markers are validated for western blotting and use appropriate positive and negative controls.
-
Data Presentation
Table 1: Effects of SCD1 Inhibitors on Cancer Cell Viability
| Cell Line | Inhibitor | IC50 | Effect | Reference |
| Caki1 (ccRCC) | A939572 | 65 nM | Decreased proliferation, induced apoptosis | [17] |
| A498 (ccRCC) | A939572 | 50 nM | Decreased proliferation, induced apoptosis | [17] |
| Caki2 (ccRCC) | A939572 | 65 nM | Decreased proliferation, induced apoptosis | [17] |
| ACHN (ccRCC) | A939572 | 6 nM | Decreased proliferation, induced apoptosis | [17] |
| Swiss 3T3 | CAY10566 | 0.0001-10 µM | Decreased proliferation | [18] |
| HCT116 (Colon) | SCD1 Inhibitor | - | Slowed tumor growth in xenografts | [19] |
| A549 (Lung) | A939572 | Resistant | - | [1] |
| LK-2 (Lung) | A939572 | Sensitive | - | [1] |
| HeLa (Cervical) | A939572 | Resistant | - | [1] |
| SiHa (Cervical) | A939572 | Sensitive | - | [1] |
Table 2: Impact of SCD1 Inhibition on Fatty Acid Composition
| Cell Line/Tissue | Treatment | Outcome | Reference |
| Human Prostate Cancer | BZ36 | Reduced 16:1n-7/16:0 and 18:1n-9/18:0 ratios in tumor and liver | [20] |
| Mouse Tumor | A939572 | Decreased palmitoleic acid/palmitic acid and oleic acid/stearic acid ratios | [21] |
| PA-1 & SKOV-3 (Ovarian) | CAY10566 (20 nM) | Decreased C16:1n7/C16:0 and C18:1n9c/C18:0 ratios | [22] |
| MDA-MB-231 | A939572 (1 µM) | Diminished cholesteryl ester content, increased free cholesterol | [23] |
Experimental Protocols
Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the SCD1 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Note: For a detailed protocol and troubleshooting tips for the MTT assay, refer to resources from Abcam and ATCC.[7][8]
Western Blot Analysis for SCD1, FADS2, and ER Stress Markers
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SCD1, FADS2, BiP, CHOP, IRE1α, or other targets overnight at 4°C. (For specific antibody details, refer to the supplementary materials of the cited literature).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.
For detailed protocols on western blotting for ER stress markers, refer to publications by Kennedy et al. and Badr et al.
Lipid Extraction and Analysis of SFA/MUFA Ratio
-
Cell Harvesting and Lipid Extraction: Harvest cells and extract total lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Fatty Acid Methylation: Saponify the lipid extracts and methylate the fatty acids to produce fatty acid methyl esters (FAMEs).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the FAMEs by GC-MS to separate and identify individual fatty acids based on their retention times and mass spectra.
-
Quantification: Quantify the peak areas of the identified SFAs (e.g., palmitic acid C16:0, stearic acid C18:0) and MUFAs (e.g., palmitoleic acid C16:1, oleic acid C18:1).
-
Ratio Calculation: Calculate the desaturation index by determining the ratio of the abundance of a MUFA to its corresponding SFA precursor (e.g., C16:1/C16:0 and C18:1/C18:0).
For detailed lipidomics protocols, refer to publications by Hao et al. and Vuckovic.
Mandatory Visualizations
Caption: SCD1 Inhibition and Induction of ER Stress.
Caption: FADS2-Mediated Resistance to SCD1 Inhibitors.
References
- 1. FADS2 confers SCD1 inhibition resistance to cancer cells by modulating the ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearoyl-CoA desaturase 1 inhibition impairs triacylglycerol accumulation and lipid droplet formation in colorectal cancer cells [pubmed.ncbi.nlm.nih.gov]
- 11. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Porcine SCD1 Regulates Lipid Droplet Number via CLSTN3B in PK15 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stearoyl CoA Desaturase Is Essential for Regulation of Endoplasmic Reticulum Homeostasis and Tumor Growth in Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. journals.plos.org [journals.plos.org]
- 20. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. researchgate.net [researchgate.net]
- 23. Loss of stearoyl-CoA desaturase activity leads to free cholesterol synthesis through increased Xbp-1 splicing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of SCD1 Inhibition in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects during in vivo studies with Stearoyl-CoA Desaturase 1 (SCD1) inhibitors in rodent models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in rodent models with SCD1 inhibition?
A1: The most frequently reported side effects of systemic SCD1 inhibition in rodent models are cutaneous (skin-related) and ocular (eye-related) abnormalities. These include:
-
Cutaneous: Alopecia (hair loss), dry and scaly skin, and atrophy of the sebaceous glands.
-
Ocular: Atrophy of the meibomian glands, leading to eye dryness, squinting, and in some cases, mucosal discharge.
Q2: What is the underlying mechanism for these skin and eye side effects?
A2: SCD1 is a crucial enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), particularly oleate and palmitoleate. These MUFAs are essential components of triglycerides, wax esters, and cholesterol esters, which are vital for the proper function of sebaceous and meibomian glands. Inhibition of SCD1 leads to a depletion of these lipids, impairing the integrity of the skin's lipid barrier and the tear film's lipid layer, resulting in the observed side effects.
Q3: Can the side effects of SCD1 inhibition be mitigated?
A3: Yes, studies have shown that dietary supplementation with oleic acid, the primary product of SCD1, can help rescue or ameliorate some of the side effects associated with SCD1 inhibition. However, the effectiveness of this approach can depend on the specific inhibitor, the dose, and the duration of treatment.
Q4: Are the side effects of SCD1 inhibitors dose-dependent?
A4: Yes, the severity of the observed side effects is generally dose-dependent. Higher doses and longer durations of treatment with SCD1 inhibitors are typically associated with a greater incidence and severity of skin and eye abnormalities.
Q5: Do different rodent strains exhibit varying sensitivity to SCD1 inhibitor side effects?
A5: While the core side effect profile is consistent, the sensitivity and severity of these effects can vary between different rodent strains. It is crucial to consider the genetic background of the animals when designing and interpreting studies with SCD1 inhibitors.
Troubleshooting Guides
Problem 1: Severe alopecia and skin lesions observed in treated animals.
Possible Cause: High dose or prolonged administration of the SCD1 inhibitor, leading to significant depletion of essential skin lipids.
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of the SCD1 inhibitor to the lowest effective concentration. A dose-response study may be necessary to identify the optimal therapeutic window with minimal side effects.
-
Dietary Oleate Supplementation: Implement a diet supplemented with oleic acid. This can be administered through custom chow or by oral gavage.
-
Topical Emollients: For localized skin irritation, veterinary-approved topical emollients can be considered to provide a temporary barrier and alleviate dryness. Consult with your institution's veterinary staff for appropriate choices.
-
Monitor Animal Welfare: Regularly monitor the animals for signs of distress, and consult with veterinary staff if skin lesions become severe or infected. Utilize a clinical scoring system to objectively track the progression of skin abnormalities.
Problem 2: Animals exhibit squinting, eye discharge, and signs of ocular dryness.
Possible Cause: Atrophy of the meibomian glands due to SCD1 inhibition, leading to instability of the tear film.
Troubleshooting Steps:
-
Ophthalmic Examination: Conduct regular ophthalmic examinations to assess the severity of ocular dryness and any potential corneal damage. This can include a simple visual inspection for discharge and squinting, as well as more specialized tests like fluorescein staining to check for corneal abrasions.
-
Dietary Oleate Supplementation: As with skin-related side effects, dietary oleic acid may help to improve meibomian gland function.
-
Topical Ocular Lubricants: Application of artificial tears or ocular lubricants can provide symptomatic relief from dryness. Ensure any topical treatments are approved for use in rodents and are administered according to veterinary guidance.
-
Dose and Inhibitor Re-evaluation: If ocular side effects are severe and persistent, re-evaluating the dose of the SCD1 inhibitor or considering a different inhibitor with a potentially better safety profile may be necessary.
Quantitative Data
Table 1: Dose-Dependent Effects of SCD1 Inhibitors on Side Effects in Rodents
| Inhibitor | Rodent Model | Dose | Duration | Observed Side Effects | Citation |
| A939572 | ob/ob mice | 10 mg/kg (b.i.d.) | Not Specified | Lowered desaturation index. | [1] |
| MF-438 | Mouse | 1-3 mg/kg (ED50) | Not Specified | Potent SCD1 inhibition. | [2] |
| SCD1 ASO | C57/B6 mice on HFD | 15 mpk | 10 weeks | Reduced SCD1 expression and activity in the liver. | [3] |
Experimental Protocols
Protocol 1: Dietary Oleic Acid Supplementation
This protocol provides a general guideline for preparing an oleic acid-supplemented diet.
Materials:
-
Standard rodent chow
-
High-purity oleic acid
-
Food-grade mixer
Procedure:
-
Calculate the required amount of oleic acid to achieve the desired percentage in the final diet (e.g., 10% oleic acid by weight).
-
Grind the standard rodent chow into a fine powder.
-
In a well-ventilated area, slowly add the calculated amount of oleic acid to the powdered chow while mixing continuously in a food-grade mixer.
-
Continue mixing until the oleic acid is evenly distributed throughout the chow.
-
The supplemented chow can then be provided to the animals ad libitum.
Note: The stability of oleic acid in the diet should be considered. Prepare fresh batches regularly and store in a cool, dark place. Alternatively, oleic acid can be administered via oral gavage. A common method involves dissolving oleic acid in a vehicle like phosphate-buffered saline (PBS) with a suspending agent such as xanthan gum.[4]
Protocol 2: Clinical Scoring of Skin and Eye Side Effects
This protocol outlines a basic system for the semi-quantitative assessment of common side effects.
Skin Scoring:
-
0: Normal coat, no hair loss.
-
1: Mild hair thinning in localized areas.
-
2: Moderate, patchy alopecia.
-
3: Severe, widespread alopecia with or without skin scaling.
-
4: Severe alopecia with visible skin lesions, inflammation, or ulceration.
Eye Scoring:
-
0: Eyes clear, open, no discharge.
-
1: Mild squinting, minimal clear discharge.
-
2: Moderate squinting, noticeable mucoid discharge.
-
3: Severe squinting or closed eyes, significant purulent discharge.
-
4: Severe ocular signs with evidence of corneal opacity or ulceration.
Procedure:
-
Animals should be scored at regular intervals (e.g., daily or weekly) by a trained observer who is blinded to the treatment groups.
-
Record the scores for each animal in a dedicated logbook.
-
Photographic documentation can be used to supplement the scoring and track changes over time.
Protocol 3: Histopathological Analysis of Sebaceous and Meibomian Glands
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Collection: At the end of the study, euthanize the animals according to approved protocols. Carefully dissect the skin from the dorsal region and the eyelids.
-
Fixation: Immediately fix the tissues in 4% PFA for 24 hours at 4°C.
-
Processing: Dehydrate the fixed tissues through an ascending series of ethanol concentrations, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with H&E according to standard protocols.
-
Analysis: Examine the stained sections under a microscope. Assess the morphology of the sebaceous and meibomian glands, looking for signs of atrophy (reduced size and number of acini), changes in cell morphology, and lipid content.
Visualizations
Caption: Signaling pathway of SCD1 inhibition leading to cutaneous and ocular side effects.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prevention of obesity in mice by antisense oligonucleotide inhibitors of stearoyl-CoA desaturase–1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary oleic acid contributes to the regulation of food intake through the synthesis of intestinal oleoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating SCD1 Inhibition Experiments
Welcome to the technical support center for researchers utilizing Stearoyl-CoA Desaturase 1 (SCD1) inhibitors. This resource provides troubleshooting guidance and detailed protocols to help you anticipate, identify, and control for common compensatory mechanisms that arise during SCD1 inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary compensatory mechanisms my cells might activate in response to SCD1 inhibition?
A1: When you inhibit SCD1, cells activate several pro-survival pathways to cope with the resulting metabolic stress, primarily the accumulation of saturated fatty acids (SFAs) and the depletion of monounsaturated fatty acids (MUFAs). The most common compensatory mechanisms are:
-
Activation of AMP-activated Protein Kinase (AMPK): This is a central response to cellular stress. Activated AMPK works to restore energy balance by inhibiting anabolic pathways like fatty acid synthesis and promoting catabolic processes.[1][2][3]
-
Induction of Autophagy: As a downstream effect of AMPK activation, autophagy is often upregulated. This is a cellular recycling process that helps cells survive under stress by degrading and repurposing cellular components.[1][4]
-
Metabolic Rewiring: Cells may alter their metabolism to compensate for the block in fatty acid desaturation. This can include increased glucose uptake and shifts in other lipid metabolic pathways.
-
Upregulation of Other Desaturases: Cells may increase the expression of other desaturase enzymes, such as FADS2 (Fatty Acid Desaturase 2) or SCD5, to produce alternative monounsaturated fatty acids and bypass the SCD1 block.[4][5]
-
Alterations in SREBP-1 Signaling: SCD1 inhibition can lead to complex feedback on Sterol Regulatory Element-Binding Protein-1 (SREBP-1), the master transcriptional regulator of lipogenesis. This can further modulate the expression of genes involved in fatty acid and cholesterol synthesis.
Q2: How can I determine if my experimental system is activating these compensatory pathways?
A2: You can monitor the activation of these pathways using a combination of molecular biology techniques. Here are the key markers to look for:
-
AMPK Activation: An increase in the phosphorylation of AMPK at Threonine 172 (p-AMPK) and its direct substrate, Acetyl-CoA Carboxylase at Serine 79 (p-ACC). This can be readily assessed by Western blotting.[6]
-
Autophagy Induction: An increase in the conversion of LC3-I to LC3-II, a key marker of autophagosome formation. This is also detectable by Western blot.[7][8]
-
Desaturase Upregulation: Changes in the mRNA levels of FADS2 and SCD5 can be quantified using quantitative real-time PCR (qRT-PCR).[9][10]
-
SREBP-1 Activity: A decrease in the cleaved, nuclear form of SREBP-1 can be observed by Western blot of nuclear fractions.
Q3: My SCD1 inhibitor is not as effective as I expected, or its efficacy decreases over time. What are the likely causes?
A3: This is a common issue and is often due to the activation of the compensatory mechanisms described above, which can lead to acquired resistance.[11] Key reasons for reduced efficacy include:
-
AMPK-mediated Survival: The activation of AMPK and subsequent induction of autophagy can act as a pro-survival signal, allowing cells to tolerate the metabolic stress of SCD1 inhibition.[1]
-
Bypass Pathways: Upregulation of FADS2 can provide an alternative route for the production of monounsaturated fatty acids, thereby circumventing the SCD1 blockade.[5][12]
-
High SCD1 Expression: In some cancer models, very high baseline expression of SCD1 may require higher concentrations of the inhibitor to achieve a significant effect. Cells can also acquire resistance by overexpressing SCD1.[11]
Troubleshooting Guides
Issue 1: Reduced efficacy of SCD1 inhibitor or suspected acquired resistance.
| Potential Cause | How to Investigate | Suggested Solution / Control |
| Feedback activation of AMPK-mediated autophagy. | Perform a time-course experiment and measure p-AMPK, p-ACC, and LC3-II levels by Western blot at different time points after inhibitor treatment.[1] | Co-treat cells with the SCD1 inhibitor and an AMPK inhibitor (e.g., Compound C) or an autophagy inhibitor (e.g., Chloroquine). Assess if this co-treatment restores sensitivity.[4] |
| Upregulation of compensatory desaturases (FADS2, SCD5). | Measure the mRNA levels of FADS2 and SCD5 using qRT-PCR in cells treated with the SCD1 inhibitor versus control cells.[9][13] | Co-treat with the SCD1 inhibitor and a FADS2 inhibitor. Alternatively, use siRNA to knock down FADS2 or SCD5 expression and re-evaluate the efficacy of the SCD1 inhibitor.[5] |
| Insufficient target engagement. | Confirm that the inhibitor is reducing the ratio of monounsaturated to saturated fatty acids (e.g., oleate/stearate ratio) in your cells using lipidomics (GC-MS).[11] | Increase the concentration of the SCD1 inhibitor or consider a more potent analog if available. Ensure the inhibitor is stable in your culture medium over the course of the experiment. |
Issue 2: Unexpected changes in cellular phenotypes (e.g., proliferation, viability, morphology).
| Potential Cause | How to Investigate | Suggested Solution / Control |
| Accumulation of toxic saturated fatty acids (SFAs) leading to ER stress. | Assess markers of the unfolded protein response (UPR) and ER stress, such as CHOP, BiP (GRP78), and spliced XBP1, by Western blot or qRT-PCR.[9][14] | Supplement the culture medium with exogenous oleate (a product of SCD1) to see if it rescues the phenotype. This confirms the effect is on-target.[11] Co-administration of certain essential fatty acids may also mitigate SFA-induced inflammation.[15] |
| Alterations in lipid droplet (LD) formation. | Stain cells with a neutral lipid dye (e.g., BODIPY or Oil Red O) and visualize LDs by fluorescence microscopy or quantify by flow cytometry.[16][17][18] | Analyze the expression of genes involved in LD formation and lipolysis. The observed changes in LDs are an expected consequence of SCD1 inhibition.[19] |
| Off-target effects of the inhibitor. | Compare the phenotype observed with the chemical inhibitor to that seen with a genetic approach, such as siRNA or shRNA-mediated knockdown of SCD1. | If phenotypes differ significantly, the inhibitor may have off-target effects. Test a different SCD1 inhibitor with a distinct chemical scaffold.[20] |
Experimental Protocols
Protocol 1: Western Blotting for p-AMPK, p-ACC, and LC3-II
This protocol allows for the assessment of AMPK activation and autophagy induction.
-
Cell Lysis:
-
Culture and treat cells as per your experimental design.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 12% or 15% polyacrylamide gel to ensure good separation of LC3-I and LC3-II bands.[8]
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-LC3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
-
Autophagic Flux (Optional but Recommended):
-
To distinguish between increased autophagy induction and a block in lysosomal degradation, treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment. A further increase in LC3-II levels in the presence of the lysosomal inhibitor indicates a true increase in autophagic flux.[7]
-
Protocol 2: qRT-PCR for Compensatory Gene Expression
This protocol is for measuring changes in the mRNA levels of FADS2 and SCD5.
-
RNA Extraction:
-
Treat cells as required and harvest.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[10]
-
-
Quantitative PCR:
-
Set up the qPCR reaction using a SYBR Green master mix, your synthesized cDNA, and primers specific for your target genes (FADS2, SCD5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your target genes to the housekeeping gene.
-
Protocol 3: SREBP-1 Cleavage Assay
This protocol assesses the processing of SREBP-1 from its precursor to its active, nuclear form.
-
Nuclear and Cytoplasmic Fractionation:
-
Treat and harvest cells as required.
-
Use a commercial nuclear/cytoplasmic extraction kit to separate the two fractions, following the manufacturer's protocol. Ensure protease and phosphatase inhibitors are included.
-
-
Western Blotting:
-
Quantify protein concentration in both fractions.
-
Perform Western blotting as described in Protocol 1, loading both cytoplasmic and nuclear extracts.
-
Probe the blot with an antibody that recognizes SREBP-1. The precursor form (~125 kDa) will be in the cytoplasmic/membrane fraction, while the cleaved, active nuclear form (~68 kDa) will be in the nuclear fraction.[21]
-
Use fractionation controls, such as Lamin B1 for the nuclear fraction and α-Tubulin or GAPDH for the cytoplasmic fraction, to ensure proper separation.
-
Data Presentation: Expected Outcomes
The following table summarizes the expected changes in key molecular markers when compensatory mechanisms are activated in response to an effective SCD1 inhibitor.
| Compensatory Pathway | Marker | Expected Change with SCD1 Inhibition | Method of Detection |
| AMPK Activation | p-AMPK (Thr172) / total AMPK | ↑ Ratio | Western Blot |
| p-ACC (Ser79) / total ACC | ↑ Ratio | Western Blot | |
| Autophagy | LC3-II / LC3-I (or Actin) | ↑ Ratio | Western Blot |
| Desaturase Upregulation | FADS2 mRNA | ↑ | qRT-PCR |
| SCD5 mRNA | ↑ | qRT-PCR | |
| SREBP-1 Signaling | Nuclear SREBP-1 | ↓ | Western Blot (Nuclear Fraction) |
| Precursor SREBP-1 | ↔ or ↑ | Western Blot (Cytoplasmic Fraction) | |
| Lipid Profile | Oleate/Stearate Ratio (C18:1/C18:0) | ↓ | GC-MS / LC-MS |
| Palmitoleate/Palmitate Ratio (C16:1/C16:0) | ↓ | GC-MS / LC-MS |
Visualizations: Signaling Pathways and Workflows
// Nodes SCD1_Inhibitor [label="SCD1 Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SCD1 [label="SCD1", fillcolor="#F1F3F4", fontcolor="#202124"]; SFA [label="Saturated\nFatty Acids (SFAs)↑", fillcolor="#FBBC05", fontcolor="#202124"]; MUFA [label="Monounsaturated\nFatty Acids (MUFAs)↓", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolic_Stress [label="Metabolic Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAMPK [label="p-AMPK\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ACC [label="ACC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pACC [label="p-ACC\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAS [label="Fatty Acid Synthesis↓", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy↑", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival /\nResistance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges SCD1_Inhibitor -> SCD1 [label="Inhibits", fontcolor="#5F6368"]; SCD1 -> MUFA [label="Reduces production", fontcolor="#5F6368"]; SCD1 -> SFA [label="Leads to accumulation", style=dashed, fontcolor="#5F6368"]; SFA -> Metabolic_Stress; MUFA -> Metabolic_Stress; Metabolic_Stress -> AMPK [label="Activates", fontcolor="#5F6368"]; AMPK -> pAMPK; pAMPK -> ACC [label="Phosphorylates", fontcolor="#5F6368"]; ACC -> pACC; pACC -> FAS [label="Inhibits", fontcolor="#5F6368"]; pAMPK -> Autophagy [label="Induces", fontcolor="#5F6368"]; Autophagy -> Survival; FAS -> Survival [style=dashed, label="Contributes to\nresistance", fontcolor="#5F6368"]; } .dot Caption: AMPK activation pathway as a compensatory response to SCD1 inhibition.
// Nodes Start [label="Reduced Efficacy of\nSCD1 Inhibitor Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_AMPK [label="1. Assess AMPK Activation\n(Western: p-AMPK, p-ACC)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Autophagy [label="2. Measure Autophagy\n(Western: LC3-II)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Desaturases [label="3. Analyze Gene Expression\n(qRT-PCR: FADS2, SCD5)", fillcolor="#FBBC05", fontcolor="#202124"];
Result_AMPK [label="AMPK Pathway\nActivated?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_Autophagy [label="Autophagy\nInduced?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_Desaturases [label="FADS2/SCD5\nUpregulated?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Action_AMPK [label="Co-treat with\nAMPK Inhibitor", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Autophagy [label="Co-treat with\nAutophagy Inhibitor", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Desaturases [label="Co-treat with FADS2 Inhibitor\nor use siRNA for FADS2/SCD5", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Re-evaluate Efficacy", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_AMPK; Check_AMPK -> Result_AMPK; Result_AMPK -> Action_AMPK [label="Yes", fontcolor="#5F6368"]; Result_AMPK -> Check_Autophagy [label="No", fontcolor="#5F6368"]; Action_AMPK -> End;
Check_Autophagy -> Result_Autophagy; Result_Autophagy -> Action_Autophagy [label="Yes", fontcolor="#5F6368"]; Result_Autophagy -> Check_Desaturases [label="No", fontcolor="#5F6368"]; Action_Autophagy -> End;
Check_Desaturases -> Result_Desaturases; Result_Desaturases -> Action_Desaturases [label="Yes", fontcolor="#5F6368"]; Action_Desaturases -> End; Result_Desaturases -> End [label="No\n(Consider off-target effects\nor other mechanisms)", fontcolor="#5F6368"]; } .dot Caption: Troubleshooting workflow for investigating resistance to SCD1 inhibitors.
References
- 1. Feedback activation of AMPK-mediated autophagy acceleration is a key resistance mechanism against SCD1 inhibitor-induced cell growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of stearoyl-CoA desaturase1 activates AMPK and exhibits beneficial lipid metabolic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCD1 regulates the AMPK/SIRT1 pathway and histone acetylation through changes in adenine nucleotide metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FADS2 confers SCD1 inhibition resistance to cancer cells by modulating the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | PLOS One [journals.plos.org]
- 7. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. researchgate.net [researchgate.net]
- 10. Expression of SCD and FADS2 Is Lower in the Necrotic Core and Growing Tumor Area than in the Peritumoral Area of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FADS2 confers SCD1 inhibition resistance to cancer cells by modulating the ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Stearoyl-CoA desaturase 1 inhibition impairs triacylglycerol accumulation and lipid droplet formation in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stearoyl-coenzyme A desaturase 1 is required for lipid droplet formation in pig embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: Ensuring Consistent Delivery of SCD1 Inhibitor-3 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when using SCD1 Inhibitor-3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as MF-438, is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound leads to an accumulation of SFAs and a depletion of MUFAs within the cell.[1][2] This disruption of lipid homeostasis can induce endoplasmic reticulum (ER) stress, activate apoptotic pathways, and cause cell cycle arrest, ultimately leading to decreased cell proliferation and viability in cancer cells.[1][2]
Q2: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C to maintain its activity. Repeated freeze-thaw cycles should be avoided by preparing aliquots of the stock solution.
Q3: In which solvent should I dissolve this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to use high-purity, anhydrous DMSO to prepare a concentrated stock solution.
Q4: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on available data for the analogous inhibitor MF-438, IC50 values in lung cancer cell lines range from 20 to 50 µM.[3] For other SCD1 inhibitors, IC50 values can range from nanomolar to micromolar concentrations depending on the cell type.
Quantitative Data: IC50 Values of SCD1 Inhibitors in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various SCD1 inhibitors across different cancer cell lines. This data can serve as a reference for determining an appropriate starting concentration range for your experiments with this compound.
| Inhibitor Name | Cell Line | Cancer Type | IC50 Value | Reference |
| MF-438 (this compound) | MPEDCC, NCI-H460 | Lung Cancer | 20 - 50 µM | [3] |
| A939572 | Human Gastric Cancer Xenografts | Gastric Cancer | Not specified | [1] |
| A939572 | Human Colorectal Cancer Xenografts | Colorectal Cancer | Not specified | [1] |
| CAY10566 | HCC Cell Lines | Hepatocellular Carcinoma | Not specified | [1] |
| CVT-11127 | H1299, A549 | Lung Cancer | Not specified | [1] |
| T-3764518 | Colorectal Cancer Cells | Colorectal Cancer | Not specified | [1] |
| MF-438 | Bone Osteosarcoma Cells | Bone Cancer | Not specified | [1] |
| CVT-11127 | Bone Osteosarcoma Cells | Bone Cancer | Not specified | [1] |
| A939572 | ccRCC Xenograft Model | Renal Cell Carcinoma | Not specified | [1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of the inhibitor | Improper storage or handling: The compound may have degraded due to exposure to light, moisture, or repeated freeze-thaw cycles. | Always store the powder at -20°C and stock solutions at -80°C in aliquots. Use fresh, anhydrous DMSO for dissolution. |
| Incorrect concentration: The concentration used may be too low to elicit a response in the specific cell line. | Perform a dose-response curve to determine the optimal IC50 for your cell line. Start with a broad range of concentrations based on literature values for similar inhibitors. | |
| Cell line resistance: Some cell lines may have intrinsic or acquired resistance to SCD1 inhibition. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| Precipitation in media: The inhibitor may precipitate out of the cell culture medium, especially at higher concentrations. | Visually inspect the media for any signs of precipitation. If observed, try lowering the final concentration or using a different formulation with a solubilizing agent (use with caution and include appropriate vehicle controls). | |
| High background toxicity in control wells | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls. |
| Variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing. |
| Edge effects: Wells on the periphery of the plate can experience different environmental conditions (e.g., temperature, evaporation) leading to variability. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected changes in cell morphology | Induction of cellular stress: Inhibition of SCD1 can induce ER stress and other cellular stress responses, leading to morphological changes. | This may be an expected outcome of the treatment. Document the changes and correlate them with markers of apoptosis or ER stress. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration (on a logarithmic scale) and use a suitable software to calculate the IC50 value.
-
Protocol 2: Assessing SCD1 Activity in Cell Culture
This protocol describes a method to measure the enzymatic activity of SCD1 by tracking the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.
Materials:
-
This compound
-
[1-14C]-Stearic acid
-
Your cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) system or HPLC
-
Scintillation counter
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [1-14C]-Stearic acid to the culture medium at a final concentration of 1-5 µCi/mL.
-
Incubate for 4-6 hours at 37°C.
-
-
Lipid Extraction:
-
Wash the cells with cold PBS.
-
Scrape the cells and extract the total lipids using a suitable solvent system (e.g., Folch method).
-
-
Analysis:
-
Separate the fatty acid methyl esters by TLC or HPLC.
-
Quantify the amount of radiolabeled stearic acid and oleic acid using a scintillation counter.
-
-
Calculation of SCD1 Activity:
-
Calculate the percentage of conversion of stearic acid to oleic acid. SCD1 activity is expressed as the ratio of [14C]-oleic acid to the sum of [14C]-stearic acid and [14C]-oleic acid.
-
Visualizations
Signaling Pathways Affected by SCD1 Inhibition
References
- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of SCD1 Inhibitor-3 and mTOR Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing combination therapy experiments with SCD1 inhibitor-3 and mTOR inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments, presented in a question-and-answer format.
| Issue/Question | Potential Cause | Recommended Solution |
| 1. Inconsistent or non-reproducible cell viability results. | - Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity.- Seeding density: Inconsistent cell numbers at the start of the experiment.- Inhibitor stability: Degradation of this compound or the mTOR inhibitor in culture media. | - Use cells within a consistent and low passage range.- Ensure accurate and consistent cell seeding for all experimental wells.- Prepare fresh inhibitor stock solutions and dilute them in media immediately before use. Check the manufacturer's recommendations for the stability of each inhibitor in your specific cell culture medium.[1][2] |
| 2. Apparent antagonism or lack of synergy between the inhibitors. | - Suboptimal drug concentrations: The chosen concentrations may not be in the synergistic range.- Incorrect scheduling of drug administration: The timing and order of inhibitor addition can influence the outcome.- Cell line-specific effects: The signaling network and inhibitor sensitivity can vary significantly between different cell lines. | - Perform dose-response matrices for each inhibitor individually to determine their IC50 values. Use these values as a guide to design combination experiments with varying ratios of the two inhibitors.- Experiment with different administration schedules: sequential (SCD1i then mTORi, or vice-versa) vs. simultaneous co-treatment.- Confirm the expression and activity of both SCD1 and the mTOR pathway in your chosen cell line. |
| 3. High background or off-target effects observed. | - Inhibitor specificity: At high concentrations, inhibitors may bind to unintended targets.- Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve the inhibitors may be toxic to the cells at the final concentration. | - Confirm the specificity of your inhibitors. For SCD1 inhibitors, a rescue experiment by adding exogenous oleic acid (the product of SCD1) can demonstrate on-target activity.[3] If the inhibitor's effects are reversed, it suggests they are due to SCD1 inhibition.- Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| 4. Unexpected increase in cell viability with mTOR inhibitor treatment. | - Induction of pro-survival autophagy: mTOR inhibition is a known inducer of autophagy, which can sometimes promote cell survival under stress conditions.[4][5] | - Monitor autophagy markers (e.g., LC3-II conversion by Western blot) in your experiments.- Consider combining the SCD1/mTOR inhibitors with an autophagy inhibitor (e.g., chloroquine) to see if this enhances cell death. |
| 5. Difficulty in detecting changes in mTOR pathway signaling by Western blot. | - Antibody quality: Poor antibody specificity or affinity for the target protein.- Sample preparation: Inadequate protein extraction or denaturation.- Low protein expression: The target protein may be expressed at low levels in your cell line. | - Use validated antibodies from reputable suppliers. Refer to the manufacturer's datasheet for recommended dilutions and protocols.- Optimize your lysis buffer and sample preparation protocol to ensure efficient protein extraction and denaturation.- Ensure you are loading a sufficient amount of total protein on the gel. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and interpretation of SCD1 and mTOR inhibitor combination studies.
Q1: What is the rationale for combining an SCD1 inhibitor with an mTOR inhibitor?
A1: The mTOR signaling pathway is a central regulator of cell growth and metabolism.[6] Stearoyl-CoA desaturase-1 (SCD1) is a key enzyme in fatty acid metabolism and has been identified as a downstream target of the PI3K/AKT/mTOR pathway.[7] By inhibiting both targets, it is possible to achieve a synergistic anticancer effect by disrupting both cell growth signaling and the metabolic processes that support it.[7]
Q2: How do I determine if the combination of this compound and an mTOR inhibitor is synergistic?
A2: The most common method is to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[8][9] Software such as CompuSyn can be used to calculate CI values from your experimental data.[9]
Q3: What are some key experimental controls to include in my assays?
A3: It is crucial to include the following controls:
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitors.
-
Single agent controls: Cells treated with each inhibitor individually across a range of concentrations.
-
Positive control (for signaling studies): A known activator or inhibitor of the mTOR pathway to confirm that your detection methods are working correctly.
-
Rescue control (for SCD1 inhibitor specificity): As mentioned in the troubleshooting guide, co-treating with exogenous oleic acid can confirm the on-target effects of the SCD1 inhibitor.[3]
Q4: Are there known off-target effects for SCD1 inhibitors that I should be aware of?
A4: While specific off-target effects can vary between different inhibitor compounds, some general side effects observed in preclinical studies with systemic SCD1 inhibition include skin and eye abnormalities.[10] It is important to use the lowest effective concentration to minimize potential off-target effects and to confirm on-target activity with rescue experiments.
Q5: What is "this compound (ML-270)" and are there any specific considerations for its use?
A5: this compound, also known as ML-270, is a potent and orally available inhibitor of SCD1.[11][12] It has been shown to be effective in in vivo models.[12] When using this compound, it is important to consider its solubility and stability in your chosen cell culture media. It is typically dissolved in DMSO.[11] Always refer to the supplier's datasheet for specific handling and storage instructions.
Quantitative Data
The following tables summarize quantitative data from a study investigating the synergistic effects of the SCD1 inhibitor A939572 and the mTOR inhibitor temsirolimus in clear cell renal cell carcinoma (ccRCC) cell lines. This data can serve as a reference for expected outcomes in similar experiments.
Table 1: IC50 Values of SCD1 Inhibitor A939572 in ccRCC Cell Lines
| Cell Line | IC50 (nM) |
| Caki-1 | 65 |
| A498 | 50 |
| Caki-2 | 65 |
| ACHN | 6 |
| Data from a 5-day proliferation assay. |
Table 2: In Vivo Tumor Growth Inhibition with A939572 and Temsirolimus Combination
| Treatment Group | Approximate Tumor Volume Reduction (vs. Placebo) |
| A939572 (monotherapy) | 20-30% |
| Temsirolimus (monotherapy) | 20-30% |
| A939572 + Temsirolimus (combination) | >60% |
| Data from A498 ccRCC xenografts in athymic nude mice. |
Note on Synergy: In the aforementioned study, the combination of A939572 and temsirolimus was found to be highly synergistic across all tested ccRCC cell lines, with Combination Index (CI) values reported to be less than 1.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the mTOR inhibitor in fresh culture medium. For combination treatments, prepare mixtures at various fixed ratios (e.g., based on the IC50 of each drug).
-
Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium. Include wells for vehicle control and single-agent controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values. For combination treatments, calculate the Combination Index (CI) to assess synergy.
Western Blot for mTOR Pathway Analysis
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat to denature the proteins.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-S6K, total S6K, SCD1, and a loading control like beta-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway leading to SCD1 expression and lipogenesis.
Experimental Workflow Diagram
Caption: Workflow for assessing synergy of SCD1 and mTOR inhibitor combination therapy.
References
- 1. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SREBP1-SCD1 enhanced MUFAs Biosynthesis drives Nutrient Deprived Pancreatic cancer cell Ferroptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Stearoyl‐CoA Desaturase 1 Through PI3K‐AKT‐mTOR Signaling in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. esmed.org [esmed.org]
- 8. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SCD1 Inhibitors: A939572 vs. Other Key Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical enzyme in cancer cell metabolism, playing a pivotal role in the synthesis of monounsaturated fatty acids essential for cell proliferation, signaling, and survival.[1][2] Consequently, SCD1 has become a promising target for novel anti-cancer therapies. This guide provides a detailed comparison of the efficacy of the well-characterized SCD1 inhibitor, A939572, against other significant SCD1 inhibitors, including CAY10566 and MF-438, in various cancer cell models.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of A939572 and other SCD1 inhibitors across a range of cancer cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| A939572 | Caki1 | Clear Cell Renal Cell Carcinoma | 65 | [3] |
| A498 | Clear Cell Renal Cell Carcinoma | 50 | [3] | |
| Caki2 | Clear Cell Renal Cell Carcinoma | 65 | [3] | |
| ACHN | Clear Cell Renal Cell Carcinoma | 6 | [3] | |
| FaDu (2% serum) | Pharynx Carcinoma | 29 | [3] | |
| Human SCD1 (in vitro) | - | 37 | [3][4][5] | |
| Mouse SCD1 (in vitro) | - | <4 | [3][4][5] | |
| CAY10566 | PANC-1 | Pancreatic Cancer | 142.4 | [6] |
| MF-438 | Anaplastic Thyroid Carcinoma Cells | Anaplastic Thyroid Carcinoma | 2-5 | [7] |
| MCF-7 (10% FBS) | Breast Cancer | 16,700 | [8] | |
| MCF-7 (2% FBS) | Breast Cancer | 3,700 | [8] |
Experimental Findings
Cell Viability and Proliferation
Both A939572 and other SCD1 inhibitors have consistently demonstrated the ability to reduce cancer cell viability and proliferation. For instance, A939572 shows a significant dose-dependent decrease in the proliferation of clear cell renal cell carcinoma (ccRCC) cell lines Caki1, A498, Caki2, and ACHN.[3] Similarly, CAY10566 has been shown to reduce the viability of PANC-1 pancreatic cancer cells.[6] The inhibitor MF-438 also exhibits potent anti-proliferative effects in anaplastic thyroid carcinoma cells and MCF-7 breast cancer cells, with its efficacy being more pronounced in low serum conditions.[7][8] The anti-proliferative effects of these inhibitors can often be reversed by the addition of exogenous oleic acid, the product of the SCD1 enzyme, confirming their on-target activity.[7]
Induction of Apoptosis
A key mechanism through which SCD1 inhibitors exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Treatment of various cancer cell lines with A939572 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][5] This effect has been observed in ccRCC and anaplastic thyroid carcinoma cells.[7] Similarly, other SCD1 inhibitors like CAY10566 and MF-438 have been reported to induce apoptosis in cancer cells.[2]
Endoplasmic Reticulum (ER) Stress
Inhibition of SCD1 disrupts lipid homeostasis, leading to an accumulation of saturated fatty acids and depletion of monounsaturated fatty acids. This imbalance induces stress in the endoplasmic reticulum (ER), a critical organelle for protein and lipid synthesis. A939572 treatment has been shown to upregulate markers of the unfolded protein response (UPR) and ER stress, such as CHOP (C/EBP homologous protein).[7] This induction of ER stress is a significant contributor to the apoptotic cell death observed with SCD1 inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by SCD1 inhibitors and a general workflow for comparing their efficacy.
Caption: SCD1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparing SCD1 Inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to determine the effect of SCD1 inhibitors on cancer cell viability.[1][9][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of A939572 and the comparative SCD1 inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Apoptosis (PARP Cleavage) Western Blot Assay
This protocol outlines the detection of PARP cleavage, a marker of apoptosis, by Western blotting.[12][13]
-
Cell Lysis: Treat cancer cells with the IC50 concentration of each SCD1 inhibitor for a predetermined time (e.g., 48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to compare the levels of cleaved PARP between different treatments. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.
ER Stress (CHOP Expression) Western Blot Assay
This protocol details the detection of CHOP, a marker of ER stress, by Western blotting.[14][15][16][17]
-
Sample Preparation: Follow steps 1 and 2 of the Apoptosis Western Blot Assay protocol.
-
SDS-PAGE and Transfer: Follow steps 3 and 4 of the Apoptosis Western Blot Assay protocol.
-
Blocking and Antibody Incubation: Follow steps 5 and 6 of the Apoptosis Western Blot Assay protocol, but use a primary antibody specific for CHOP.
-
Secondary Antibody and Detection: Follow steps 7 and 8 of the Apoptosis Western Blot Assay protocol.
-
Analysis: Quantify the band intensities for CHOP to assess the level of ER stress induced by the SCD1 inhibitors. An increased CHOP signal indicates the activation of the UPR and ER stress.
Conclusion
The available data strongly support the potent anti-cancer efficacy of A939572 and other SCD1 inhibitors across a variety of cancer cell types. These compounds effectively inhibit cell proliferation and induce apoptotic cell death, largely through the induction of ER stress. While A939572 is a well-documented and potent inhibitor, other compounds such as CAY10566 and MF-438 also show significant promise. The choice of inhibitor for further pre-clinical and clinical development may depend on the specific cancer type, desired pharmacokinetic properties, and potential for combination therapies. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel SCD1 inhibitors in the oncology drug discovery pipeline.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A939572 | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Many Commercially Available Antibodies for Detection of CHOP Expression as a Marker of Endoplasmic Reticulum Stress Fail Specificity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of SCD1 Inhibitor-3 and MK-8245 in Metabolic Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its role in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity, has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of two prominent SCD1 inhibitors, SCD1 inhibitor-3 (also known as ML-270) and MK-8245, based on available preclinical data.
Mechanism of Action
Both this compound and MK-8245 function by inhibiting the enzymatic activity of SCD1. This enzyme is responsible for converting saturated fatty acids (SFAs) like palmitic acid (16:0) and stearic acid (18:0) into monounsaturated fatty acids (MUFAs) such as palmitoleic acid (16:1) and oleic acid (18:1), respectively. By blocking this conversion, these inhibitors alter the cellular lipid profile, leading to a decrease in MUFAs and an accumulation of SFAs. This shift can impact membrane fluidity, lipid signaling, and overall energy metabolism.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and MK-8245. It is important to note that publicly available data for this compound is less comprehensive than for MK-8245.
Table 1: In Vitro Efficacy
| Parameter | This compound (ML-270) | MK-8245 |
| Target | Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA Desaturase 1 (SCD1) |
| Human SCD1 IC50 | Data not available | 1 nM[1] |
| Rat SCD1 IC50 | Data not available | 3 nM[1] |
| Mouse SCD1 IC50 | Data not available | 3 nM[1] |
Table 2: In Vivo Efficacy & Pharmacokinetics
| Parameter | This compound (ML-270) | MK-8245 |
| Animal Model | Lewis Rats | Diet-Induced Obese (DIO) Mice |
| Dose | 5 mg/kg (oral) | 7 mg/kg (ED50, oral) |
| Effect | 54% reduction in plasma C16:1/C16:0 triglycerides desaturation index[2] | Improvement in glucose clearance[1] |
| Distribution | Data not available | Liver-targeted |
| Liver-to-Harderian Gland Ratio | Data not available | 21[1] |
| Liver-to-Skin Ratio | Data not available | >30:1[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies used in key preclinical studies for both inhibitors.
MK-8245: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
The protocol for evaluating the in vivo efficacy of MK-8245 in improving glucose metabolism is detailed in the publication by Oballa et al. in the Journal of Medicinal Chemistry (2011). A summary of a representative experimental workflow is as follows:
-
Animal Model: Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.
-
Drug Administration: MK-8245 is administered orally to the DIO mice.
-
Glucose Tolerance Test: Following drug administration, a glucose challenge is given to the mice.
-
Data Collection: Blood glucose levels are monitored at various time points after the glucose challenge.
-
Analysis: The area under the curve (AUC) for glucose is calculated to determine the improvement in glucose clearance, from which the ED50 is derived.
This compound (ML-270): In Vivo Desaturation Index Assay in Lewis Rats
The available information for this compound indicates its effect on the plasma desaturation index in Lewis rats. A general protocol for such an assay would likely involve:
-
Animal Model: Male Lewis rats are used for the study.
-
Drug Administration: this compound is administered orally at doses ranging from 2 to 10 mg/kg.
-
Sample Collection: Blood samples are collected at a specified time point (e.g., 4 hours) after drug administration.
-
Lipid Analysis: Plasma triglycerides are extracted, and the fatty acid composition is analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to determine the ratio of C16:1 (palmitoleate) to C16:0 (palmitate).
-
Data Analysis: The percentage reduction in the desaturation index is calculated by comparing the treated group to a vehicle control group.
Signaling Pathways and Experimental Workflows
The inhibition of SCD1 has downstream effects on various signaling pathways involved in metabolism. The following diagrams, generated using the DOT language for Graphviz, illustrate the core SCD1 signaling pathway and a typical experimental workflow for evaluating SCD1 inhibitors.
References
A Comparative Guide to Selective SCD1 Inhibitors: Benchmarking Performance and Investigating Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical metabolic enzyme and a promising therapeutic target for a range of human diseases, including metabolic disorders and various cancers. The development of potent and selective SCD1 inhibitors is a key focus of ongoing research. This guide provides a comparative analysis of several widely used selective SCD1 inhibitors, offering a quantitative overview of their performance, detailed experimental methodologies, and insights into their impact on cellular signaling pathways. While this guide aims to be comprehensive, it is important to note that publicly available data for a compound specifically designated as "ML-270" as a selective SCD1 inhibitor could not be identified at the time of this review. Therefore, the following comparisons are based on other well-characterized selective SCD1 inhibitors.
Quantitative Comparison of Selective SCD1 Inhibitors
The potency of various selective SCD1 inhibitors has been evaluated using in vitro enzymatic and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values and key pharmacokinetic (PK) parameters for several prominent SCD1 inhibitors.
Table 1: In Vitro Potency of Selective SCD1 Inhibitors
| Compound | Human SCD1 IC50 (nM) | Mouse SCD1 IC50 (nM) | Cellular Activity (IC50, nM) | Cell Line |
| A939572 | 37[1] | <4[1] | 65 | Caki1 (renal cancer)[2] |
| CAY10566 | 26[3][4] | 4.5[3][4] | 6.8 - 7.9[3][4] | HepG2 (liver cancer)[3][4] |
| MK-8245 | 1 | 3 | ~1000 | HepG2 (devoid of OATPs)[4] |
| 68 | Rat hepatocytes (with OATPs)[4] | |||
| T-3764518 | 4.7 | - | - | - |
| CVT-12012 | - | - | 6.1 | HepG2 (liver cancer) |
Table 2: Overview of Pharmacokinetic Properties of Selected SCD1 Inhibitors
| Compound | Key Pharmacokinetic Features |
| A939572 | Orally bioavailable[1]. However, has been associated with target-related adverse effects like alopecia and eye issues in animal models with prolonged use[1]. |
| CAY10566 | Orally bioavailable[3][4]. |
| MK-8245 | Liver-targeting inhibitor with high liver-to-skin and liver-to-Harderian gland ratios, suggesting a reduced risk of systemic side effects[4]. |
| T-3764518 | Exhibits an excellent pharmacokinetic profile and is orally administered[3]. |
| CVT-12012 | Potent and orally bioavailable. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SCD1 inhibitors.
In Vitro SCD1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of SCD1.
Protocol:
-
Enzyme Source: Microsomes are prepared from cells overexpressing human or mouse SCD1 (e.g., Sf9 insect cells or rat liver).
-
Substrate: A radiolabeled saturated fatty acyl-CoA, typically [14C]-stearoyl-CoA, is used as the substrate.
-
Reaction Mixture: The reaction buffer contains the enzyme source, the test inhibitor at various concentrations, and co-factors such as NADH and ATP.
-
Incubation: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system like chloroform:methanol.
-
Separation and Quantification: The monounsaturated fatty acid product ([14C]-oleate) is separated from the saturated fatty acid substrate ([14C]-stearate) using thin-layer chromatography (TLC).
-
Data Analysis: The amount of radioactivity in the product and substrate bands is quantified using a phosphorimager or scintillation counting. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular SCD1 Activity Assay (Desaturation Index)
This assay measures the conversion of saturated fatty acids to monounsaturated fatty acids within a cellular context.
Protocol:
-
Cell Culture: A relevant cell line (e.g., HepG2) is cultured to confluence in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with the test SCD1 inhibitor at various concentrations for a defined period.
-
Substrate Addition: A stable isotope-labeled saturated fatty acid, such as [D2]-stearic acid, is added to the culture medium.
-
Incubation: Cells are incubated for a further period to allow for fatty acid uptake and metabolism.
-
Lipid Extraction and Derivatization: Total cellular lipids are extracted, and the fatty acids are converted to their methyl esters (FAMEs) for analysis.
-
LC-MS/MS Analysis: The levels of the labeled saturated fatty acid ([D2]-stearate) and its monounsaturated product ([D2]-oleate) are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The desaturation index is calculated as the ratio of the monounsaturated product to the saturated substrate. The IC50 value is determined by plotting the percentage of inhibition of the desaturation index against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The inhibition of SCD1 has profound effects on various cellular signaling pathways, primarily due to the alteration of the cellular lipid landscape.
SCD1 Signaling Network
SCD1 is a central node in cellular metabolism, and its inhibition impacts multiple signaling pathways implicated in cell growth, proliferation, and survival. The accumulation of saturated fatty acids (SFAs) and the depletion of monounsaturated fatty acids (MUFAs) trigger cellular stress and modulate the activity of key signaling molecules.
Caption: Impact of SCD1 inhibition on cellular signaling pathways.
Experimental Workflow for Evaluating SCD1 Inhibitors
The process of identifying and characterizing novel SCD1 inhibitors typically follows a structured workflow, from initial screening to in vivo efficacy studies.
References
- 1. abmole.com [abmole.com]
- 2. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SCD1 Inhibitor-3 Findings with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its upregulation has been implicated in various diseases, including metabolic disorders and cancer, making it a promising therapeutic target. Pharmacological inhibition and genetic knockdown are two primary methodologies employed to probe SCD1 function and validate its role in disease models. This guide provides a comprehensive comparison of the findings obtained through the use of SCD1 inhibitor-3 and genetic knockdown techniques, supported by experimental data and detailed protocols.
While direct comparative studies for "this compound" (also known as ML-270, CAS 1282606-48-7) against genetic knockdown are limited in publicly available literature, this guide will draw upon data from studies utilizing other well-characterized and potent SCD1 inhibitors, such as A939572 and CAY10566, as proxies to provide a thorough comparative analysis against SCD1 knockdown via siRNA and shRNA. This approach allows for a robust validation of the on-target effects of SCD1 inhibition.
Data Presentation: Quantitative Comparison of SCD1 Inhibition vs. Genetic Knockdown
The following tables summarize the quantitative effects of SCD1 inhibition and genetic knockdown on various cellular processes across different cancer cell lines.
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| HCT116 (Colon Cancer) | SCD1 siRNA | Cell Viability (CellTiter-Glo) | ~70% decrease vs. non-targeting control | [1] |
| DU145 (Prostate Cancer) | SCD1 siRNA | Cell Viability | Significant decrease vs. non-targeting control | [1] |
| MIA PaCa-2 (Pancreatic Cancer) | SCD1 siRNA | Cell Viability | Significant decrease vs. non-targeting control | [1] |
| HeLa (Cervical Cancer) | shRNA-SCD1 | Cell Proliferation (CCK8) | Significant decrease vs. shRNA-NC | [2] |
| HeLa (Cervical Cancer) | shRNA-SCD1 | Colony Formation | Significant decrease vs. shRNA-NC | [2] |
| SW780 (Bladder Cancer) | SCD1 siRNA | G1 Cell Cycle Arrest | Increase in G1 population | [3] |
| SW780 (Bladder Cancer) | SCD1 siRNA | Apoptosis (Annexin V) | Increase in apoptotic cells | [3] |
Table 1: Effects of SCD1 Genetic Knockdown on Cancer Cell Viability and Proliferation.
| Cell Line | Inhibitor | Concentration | Parameter Measured | Result | Reference |
| Caki1 (Kidney Cancer) | A939572 | 65 nM (IC50) | Cell Proliferation | 50% inhibition | [4] |
| A498 (Kidney Cancer) | A939572 | 50 nM (IC50) | Cell Proliferation | 50% inhibition | [4] |
| HepG2 (Liver Cancer) | CAY10566 | 7.9 nM (IC50) | MUFA synthesis | 50% inhibition | [5] |
| Swiss 3T3 (Fibroblast) | CAY10566 | 0.0001-10 µM | Cell Proliferation | Concentration-dependent decrease | [5] |
| HCT116 (Colon Cancer) | SCD1 Inhibitor (TOFA) | - | Cell Viability | Significant decrease, rescued by oleate | [1] |
Table 2: Effects of Pharmacological SCD1 Inhibition on Cancer Cell Viability and Proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
SCD1 Genetic Knockdown using siRNA
Objective: To transiently reduce the expression of SCD1 in cultured cells.
Materials:
-
SCD1-specific siRNA duplexes and non-targeting control siRNA (e.g., from Santa Cruz Biotechnology or Dharmacon)
-
siRNA Transfection Reagent (e.g., Lipofectamine™ RNAiMAX from Invitrogen, or sc-29528 from Santa Cruz Biotechnology)
-
Opti-MEM™ I Reduced Serum Medium (Invitrogen)
-
6-well tissue culture plates
-
Target cells (e.g., HCT116, DU145)
Protocol:
-
Cell Seeding: One day prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium supplemented with FBS. Ensure cells are 60-80% confluent at the time of transfection.[6]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA duplex into 100 µl of siRNA Transfection Medium.[6]
-
In a separate tube, dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.[6]
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[6]
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.[6]
-
Aspirate the medium and add 0.8 ml of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes. Mix gently.
-
Add the entire volume of the siRNA-lipid complex mixture to the well.
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[6]
-
-
Post-transfection:
-
Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration to each well without removing the transfection mixture.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays (e.g., Western blot for SCD1 protein levels, cell viability assays). The optimal time should be determined empirically.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To quantify the number of viable cells in culture based on ATP levels.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
96-well opaque-walled plates
-
Luminometer
-
Cells treated with SCD1 inhibitor or transfected with SCD1 siRNA
Protocol:
-
Plate Setup: Seed cells in a 96-well opaque-walled plate at a density appropriate for the cell line and duration of the experiment.
-
Treatment: Treat cells with the desired concentrations of SCD1 inhibitor or perform siRNA transfection as described above. Include appropriate vehicle controls (e.g., DMSO) and non-targeting siRNA controls.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reconstitute the CellTiter-Glo® Buffer with the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µl of reagent to 100 µl of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Western Blot for SCD1 and Signaling Proteins
Objective: To detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SCD1, anti-phospho-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by SCD1 and a typical experimental workflow for comparing SCD1 inhibition with genetic knockdown.
Caption: Signaling pathways modulated by SCD1 activity.
Caption: Workflow for comparing SCD1 inhibitor and genetic knockdown.
References
A Head-to-Head Comparison of SCD1 Inhibitor-3 and MF-438: A Guide for Researchers
For researchers and drug development professionals, the selection of a potent and specific inhibitor is critical for advancing studies in metabolic diseases and oncology. This guide provides a detailed, data-driven comparison of two prominent Stearoyl-CoA Desaturase 1 (SCD1) inhibitors: SCD1 inhibitor-3 and MF-438.
Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its upregulation is implicated in various diseases, including metabolic disorders and cancer, making it an attractive therapeutic target. This guide offers an objective comparison of this compound and MF-438, presenting available experimental data to aid in the selection of the most suitable compound for specific research needs.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and MF-438. It is important to note that a direct head-to-head study comparing these two inhibitors under the same experimental conditions has not been identified in the public domain. Therefore, the data presented is compiled from individual studies and should be interpreted with consideration of the different experimental setups.
| Parameter | This compound | MF-438 | Reference |
| Target | Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA Desaturase 1 (SCD1) | [1][2] |
| IC50 (in vitro potency) | Not Reported | 2.3 nM (for rat SCD1) | [2][3] |
| In Vivo Efficacy | 54% reduction in plasma C16:1/C16:0 triglycerides desaturation index at 5 mg/kg in Lewis rats (oral administration, 4 hours) | ED50 between 1 and 3 mg/kg in a mouse liver pharmacodynamic assay (oral administration) | [1][3][4][5] |
| Oral Bioavailability | Described as orally active | Described as orally bioavailable | [1][3] |
Table 1: Comparison of In Vitro and In Vivo Potency
| Parameter | This compound | MF-438 | Reference |
| Reported Biological Effects | Reduces plasma triglyceride desaturation index. Potential for research in metabolic diseases, skin diseases, and cancer. | Inhibits spheroid formation in non-small cell lung cancer cells. Induces apoptosis in cancer stem cells. Reverts resistance to cisplatin in lung cancer stem cells. | [1][6][7][8] |
Table 2: Comparison of Biological Effects in Disease Models
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: The role of SCD1 in converting saturated to monounsaturated fatty acids.
Caption: Workflow for assessing in vivo SCD1 inhibitor efficacy.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the cited findings, detailed methodologies for key experiments are provided below.
In Vitro SCD1 Inhibition Assay (Microsomal Assay)
This protocol is a generalized procedure for determining the in vitro potency (IC50) of SCD1 inhibitors using liver microsomes.
-
Preparation of Microsomes:
-
Isolate liver microsomes from untreated rats or mice via differential centrifugation.
-
Determine the total protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Store microsomes at -80°C until use.
-
-
Assay Reaction:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1.5 mM NADH, and 2.5 mM ATP).
-
In a microplate, add the test inhibitor (this compound or MF-438) at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).
-
Add the liver microsomes to the wells.
-
Initiate the reaction by adding the substrate, [14C]-labeled Stearoyl-CoA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a solution of isopropanol/heptane/phosphoric acid.
-
Extract the total lipids.
-
Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radiolabeled saturated and monounsaturated fatty acids using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
In Vivo Plasma Fatty Acid Desaturation Index Measurement
This protocol outlines the general steps for assessing the in vivo efficacy of SCD1 inhibitors by measuring the plasma fatty acid desaturation index.
-
Animal Dosing:
-
Acclimate the animal models (e.g., Lewis rats or C57BL/6 mice) to the housing conditions.
-
Administer the SCD1 inhibitor (this compound or MF-438) or vehicle control orally (p.o.) at the desired dose.
-
-
Sample Collection:
-
At a predetermined time point post-dosing (e.g., 4 hours), collect blood samples via a suitable method (e.g., cardiac puncture or tail vein sampling) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Lipid Analysis:
-
Separate the plasma by centrifugation.
-
Extract the total lipids from the plasma using a method such as the Folch or Bligh-Dyer extraction.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.
-
Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the relative amounts of different fatty acids, specifically the precursor saturated fatty acid (e.g., palmitic acid, C16:0) and the product monounsaturated fatty acid (e.g., palmitoleic acid, C16:1).
-
-
Calculation of Desaturation Index:
Conclusion
Both this compound and MF-438 are potent inhibitors of SCD1 with demonstrated in vivo activity. MF-438 has a well-defined in vitro potency with a nanomolar IC50 value, making it a strong candidate for studies requiring precise in vitro characterization.[2][3] this compound has proven in vivo efficacy in reducing the plasma desaturation index, indicating good oral bioavailability and target engagement in a physiological setting.[1][4]
The choice between these two inhibitors will depend on the specific research question and experimental design. For studies focused on in vitro potency and structure-activity relationships, MF-438's known IC50 is a significant advantage. For in vivo studies focused on metabolic outcomes, the data available for this compound provides a solid foundation.
Researchers are encouraged to consider the differing experimental contexts of the available data and, where possible, to perform their own head-to-head comparisons to determine the most suitable inhibitor for their specific application.
References
- 1. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MF-438 ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [merckmillipore.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma fatty acids as markers for desaturase and elongase activities in spinal cord injured males - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid desaturation index in human plasma: comparison of different analytical methodologies for the evaluation of diet effects - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the specificity of SCD1 inhibitor-3 against other desaturases
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). This function makes it a compelling therapeutic target for a range of diseases, including metabolic disorders and cancer. However, the development of specific SCD1 inhibitors requires a thorough evaluation of their activity against other human desaturases to minimize off-target effects and ensure a favorable safety profile. This guide provides a framework for assessing the specificity of SCD1 inhibitors, using available data for well-characterized compounds as a reference.
Comparative Inhibitory Activity
A crucial aspect of characterizing any SCD1 inhibitor is to determine its potency against SCD1 and its selectivity over other human fatty acid desaturases. The primary isoforms of interest for cross-reactivity studies include Stearoyl-CoA Desaturase 2 (SCD2) and 5 (SCD5), as well as Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase) and Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase).
Ideally, a selective SCD1 inhibitor should exhibit high potency against SCD1 with significantly lower or no activity against other desaturases. The following table summarizes the inhibitory activity of a well-characterized SCD1 inhibitor, CAY10566, against human SCD1. Data on its direct activity against other human desaturases is limited in publicly available literature, highlighting a common gap in inhibitor characterization.
Table 1: Inhibitory Potency (IC50) of CAY10566 against Human Desaturases
| Desaturase Target | Substrate(s) | IC50 (nM) | Reference |
| SCD1 (human) | Stearoyl-CoA, Palmitoyl-CoA | 26 | [1] |
| SCD2 (human) | Stearoyl-CoA, Palmitoyl-CoA | Data not available | |
| SCD5 (human) | Stearoyl-CoA, Palmitoyl-CoA | Data not available | |
| FADS1 (human) | Eicosatrienoyl-CoA | Data not available | |
| FADS2 (human) | Linoleoyl-CoA | Reported as a direct inhibitor, but quantitative IC50 data is not readily available. | [2] |
Note: "Data not available" indicates that specific IC50 values for CAY10566 against these human enzymes were not found in the surveyed literature. This underscores the importance of comprehensive selectivity profiling during drug development.
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for determining the in vitro activity of human desaturases.
Protocol 1: In Vitro SCD1 Enzymatic Assay
This assay measures the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product by SCD1 expressed in microsomes.
1. Enzyme Source:
-
Microsomes are prepared from Sf9 insect cells or HEK293 cells recombinantly expressing human SCD1.
2. Reaction Mixture (per well):
-
100 mM Tris-HCl buffer (pH 7.4)
-
150 mM NaCl
-
1 mM NADH
-
2.5 µM [1-14C]Stearoyl-CoA (Substrate)
-
Test inhibitor at various concentrations (e.g., 0.1 nM to 10 µM)
-
Microsomal protein (5-10 µg)
3. Procedure:
-
The reaction is initiated by adding the microsomal protein to the reaction mixture.
-
The plate is incubated at 37°C for 15-30 minutes.
-
The reaction is terminated by adding a solution of 10% potassium hydroxide in methanol.
-
Fatty acids are saponified by heating at 70°C for 1 hour.
-
The mixture is acidified, and fatty acids are extracted with hexane.
-
The hexane layer is transferred to a new plate and evaporated.
-
The residue is resuspended, and the radiolabeled stearic acid and oleic acid are separated by thin-layer chromatography (TLC).
-
The amount of radioactivity in the oleic acid spot is quantified using a scintillation counter to determine SCD1 activity.
4. Data Analysis:
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: In Vitro FADS1 and FADS2 Enzymatic Assay
This protocol is adapted for measuring the activity of Δ5 (FADS1) and Δ6 (FADS2) desaturases.
1. Enzyme Source:
-
Microsomes from yeast or mammalian cells engineered to express human FADS1 or FADS2.
2. Reaction Mixture:
-
Similar to the SCD1 assay buffer, but with specific radiolabeled substrates:
-
For FADS1 (Δ5-desaturase): [1-14C]Eicosatrienoyl-CoA (20:3n-6)
-
For FADS2 (Δ6-desaturase): [1-14C]Linoleoyl-CoA (18:2n-6)
-
3. Procedure:
-
The assay procedure, including incubation, termination, extraction, and separation, is analogous to the SCD1 assay. The specific product to be quantified will be the corresponding desaturated fatty acid (e.g., arachidonic acid for FADS1).
4. Data Analysis:
-
IC50 values are determined as described for the SCD1 assay.
Visualization of Methodologies and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Figure 1: Experimental workflow for in vitro desaturase inhibitor assay.
Figure 2: Fatty acid desaturation pathways and the target of an SCD1 inhibitor.
Conclusion
The comprehensive assessment of an SCD1 inhibitor's specificity is paramount for its successful development as a therapeutic agent. This involves determining its inhibitory potency against SCD1 and a panel of other human desaturases, including SCD2, SCD5, FADS1, and FADS2. While potent and selective SCD1 inhibitors like CAY10566 exist, publicly available data on their complete selectivity profile can be limited. Therefore, it is incumbent upon researchers to perform these critical assessments using robust in vitro enzymatic assays as outlined in this guide. The provided diagrams offer a clear visual representation of the experimental workflow and the relevant biological pathways, aiding in the design and interpretation of these essential studies. A thorough understanding of an inhibitor's specificity will ultimately lead to the development of safer and more effective therapies targeting SCD1.
References
A Comparative Guide to Validating the On-Target Effects of SCD1 Inhibitors, Featuring SCD1 Inhibitor-3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SCD1 inhibitor-3 with other commercially available alternatives. It includes supporting experimental data and detailed methodologies for key validation assays to assess the on-target effects of these inhibitors.
Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][3] This function makes SCD1 a compelling therapeutic target for a range of conditions, including metabolic diseases, various cancers, and skin disorders.[2][3] A variety of small molecule inhibitors targeting SCD1 have been developed. This guide focuses on the validation of the on-target effects of one such compound, this compound (also known as ML-270), and compares its performance with other known SCD1 inhibitors.
Comparative Analysis of SCD1 Inhibitors
This compound (ML-270) is a potent and orally active inhibitor of SCD1.[4][5] Its on-target effects have been demonstrated in vivo, where a single 5 mg/kg oral dose in Lewis rats resulted in a 54% reduction in the plasma C16:1/C16:0 triglycerides desaturation index after 4 hours.[4][5] Furthermore, this effect was shown to be dose-responsive in the 2 to 10 mg/kg range.[4]
To provide a broader context for the activity of this compound, the following table summarizes its performance alongside other well-characterized SCD1 inhibitors. The desaturation index (DI), the ratio of MUFAs to SFAs (e.g., C16:1/C16:0 or C18:1/C18:0), is a key biomarker for SCD1 activity.[2]
| Inhibitor | Chemical Name/Alias | Target Species | Assay Type | IC50 | Key In Vivo Effects | Reference |
| This compound | ML-270 | Rat | In vivo (plasma triglycerides) | - | 54% decrease in C16:1/C16:0 DI at 5 mg/kg (p.o.) | [4][5] |
| A939572 | - | Human, Mouse | In vitro (microsomal) | hSCD1: 3.4 nM, mSCD1: 2.7 nM | Reduced tumor growth in xenograft models | [6] |
| CAY10566 | - | Human | In vitro (cell-based) | - | Suppressed proliferation of ovarian cancer stem cells | [6] |
| MK-8245 | - | Human, Rat, Mouse | In vitro (enzyme) | hSCD1: 1 nM, rSCD1: 3 nM, mSCD1: 3 nM | Liver-targeted, antidiabetic and antidyslipidemic efficacy | [7] |
| SAR707 | - | Rat | In vivo (serum) | - | Reduced serum DI, body weight, and blood glucose in Zucker rats | [8] |
| Compound 4c | XEN 103 | - | In vitro (enzyme) | 14 nM | Decreased visceral fat and body weight in Zucker rats | [9] |
| Compound 68 | - | Human | In vitro (HepG2 cells) | 1 nM | 24% reduction in body weight gain in HFD-fed rats (0.2 mg/kg) | [9] |
Experimental Protocols for On-Target Validation
Validating the on-target effects of an SCD1 inhibitor requires a multi-faceted approach, typically involving biochemical assays, cell-based assays, and in vivo studies. Below are detailed methodologies for key experiments.
Fatty Acid Profiling by Gas Chromatography (GC)
This is the most direct method to assess SCD1 inhibition by measuring the change in the ratio of monounsaturated to saturated fatty acids.
Objective: To quantify the cellular or plasma fatty acid desaturation index (e.g., C16:1/C16:0 and C18:1/C18:0 ratios) following inhibitor treatment.
Methodology:
-
Lipid Extraction:
-
For cultured cells, wash cells with PBS, scrape, and pellet them. For plasma or tissue, homogenize the sample.
-
Extract total lipids using a 2:1 mixture of chloroform:methanol (Folch method).
-
-
Saponification and Methylation:
-
Saponify the extracted lipids using a methanolic sodium hydroxide solution to release free fatty acids.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This derivatization increases the volatility of the fatty acids for GC analysis.[10]
-
-
GC-MS/FID Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[11]
-
Use a polar capillary column (e.g., Carbowax) to separate the FAMEs based on their chain length and degree of unsaturation.[10]
-
Identify individual FAMEs by comparing their retention times to those of known standards.
-
Quantify the peak areas for C16:0, C16:1, C18:0, and C18:1 to calculate the desaturation indices.
-
Gene Expression Analysis by Quantitative PCR (qPCR)
SCD1 inhibition can lead to feedback regulation of the SCD1 gene itself or other related genes in lipid metabolism.
Objective: To measure the mRNA expression levels of SCD1 and other relevant genes (e.g., genes involved in fatty acid synthesis or oxidation) in response to inhibitor treatment.
Methodology:
-
RNA Extraction:
-
Treat cells or tissues with the SCD1 inhibitor for a specified time.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method.[12]
-
-
cDNA Synthesis:
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (SCD1, etc.) and a reference gene (e.g., GAPDH, ACTB).[12][14]
-
The reaction mixture typically includes cDNA template, forward and reverse primers, and a qPCR master mix.[12]
-
Run the qPCR reaction in a real-time PCR cycler. The cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
-
Cell Viability and Proliferation Assays
Assessing the impact of SCD1 inhibition on cell viability is crucial, particularly in cancer research where SCD1 is often upregulated.
Objective: To determine the effect of the SCD1 inhibitor on the viability and proliferation of cultured cells.
Methodology (MTT Assay):
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the SCD1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.
-
Visualizing the On-Target Effects and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were created using Graphviz.
Caption: The SCD1 enzyme pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for validating the on-target effects of an SCD1 inhibitor.
Conclusion
Validating the on-target effects of SCD1 inhibitors like this compound is a critical step in their development as research tools and potential therapeutics. The primary methods for this validation—fatty acid profiling, gene expression analysis, and cell viability assays—provide a comprehensive picture of an inhibitor's efficacy and mechanism of action. By comparing the data from these assays with those of other known SCD1 inhibitors, researchers can make informed decisions about the most suitable compounds for their specific research needs. The data presented in this guide demonstrate that this compound is a potent modulator of fatty acid metabolism, and the provided protocols offer a solid foundation for its further investigation.
References
- 1. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Discovery and pharmacological characterization of SAR707 as novel and selective small molecule inhibitor of stearoyl-CoA desaturase (SCD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 10. aquaculture.ugent.be [aquaculture.ugent.be]
- 11. avantiresearch.com [avantiresearch.com]
- 12. diacomp.org [diacomp.org]
- 13. illumina.com [illumina.com]
- 14. mdpi.com [mdpi.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Cross-Validation of SCD1 Inhibitor Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical enzyme in cancer cell metabolism, playing a pivotal role in the synthesis of monounsaturated fatty acids essential for cell proliferation, signaling, and survival.[1][2][3][4][5] Its inhibition has shown considerable promise as a therapeutic strategy against various cancers. This guide provides a comparative analysis of the performance of several SCD1 inhibitors across different cancer cell lines, supported by experimental data and detailed protocols. While the specific designation "SCD1 inhibitor-3" or its synonym "ML-270" lacks extensive comparative data in the public domain, this guide focuses on other well-characterized SCD1 inhibitors to offer valuable insights into their cross-validation.
Performance Comparison of SCD1 Inhibitors in Vitro
The efficacy of SCD1 inhibitors varies across different cancer cell lines, influenced by their genetic background and metabolic dependencies. The following table summarizes the inhibitory effects of prominent SCD1 inhibitors on the proliferation of various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| A939572 | FaDu | Head and Neck | ~0.004 (in 2% FBS) | [6] |
| H1299 | Lung | Not specified | [6] | |
| A549 | Lung | Not specified | [6] | |
| 786-O | Renal | Not specified | [7] | |
| MF-438 | Pe o/11 (spheroids) | Lung | < 1 | [8] |
| NCI-H460 (spheroids) | Lung | < 1 | [8] | |
| Pe o/11 (adherent) | Lung | 20 - 50 | [8] | |
| NCI-H460 (adherent) | Lung | 20 - 50 | [8] | |
| CVT-11127 | H460 | Lung | Not specified | [9] |
| BZ36 | LNCaP | Prostate | Not specified | [1] |
| C4-2 | Prostate | Not specified | [1] |
Note: IC50 values can vary depending on experimental conditions, such as serum concentration in the culture medium. For instance, the potency of A939572 is significantly higher in low serum conditions, highlighting the cancer cells' increased reliance on de novo lipogenesis.[6]
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.
Cell Culture and Maintenance
Prostate cancer cell lines (LNCaP, C4-2) are maintained in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 100 U/ml penicillin, 100 µg/ml streptomycin, 10mM HEPES, and 1.0 mM sodium pyruvate.[1] Lung cancer cell lines (NCI-H460) and primary cultures from malignant pleural effusions are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 25mM glucose and 10% FCS.[1][8] All cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Cell Proliferation Assay (e.g., using BrdU staining)
-
Seed cells in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with varying concentrations of the SCD1 inhibitor or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µM BrdU to each well and incubate for an additional 2-4 hours.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection, following the manufacturer's instructions.
-
Measure the signal using a plate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Protein Expression
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., SCD1, p-AKT, p-AMPK, β-catenin, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The inhibition of SCD1 impacts multiple oncogenic signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships and a typical experimental workflow for assessing SCD1 inhibitor efficacy.
Caption: Simplified signaling pathway illustrating the role of SCD1 and the impact of its inhibition.
References
- 1. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SCD1 Inhibitor-3 and First-Generation SCD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, SCD1 inhibitor-3 (also known as ML-270), against a panel of first-generation SCD1 inhibitors. The information presented is curated from preclinical studies to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to SCD1 Inhibition
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Dysregulation of SCD1 activity has been implicated in a variety of diseases, including metabolic disorders, inflammatory conditions, and cancer.[2][3][4] Consequently, SCD1 has emerged as a promising therapeutic target. First-generation SCD1 inhibitors laid the groundwork for understanding the therapeutic potential of targeting this enzyme, while newer compounds like this compound aim to improve upon their predecessors in terms of potency, selectivity, and pharmacokinetic properties.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and key first-generation SCD1 inhibitors. Direct comparison should be approached with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency of SCD1 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference(s) |
| This compound (ML-270) | Human SCD1 | - | - | [3] |
| Mouse SCD1 | - | - | [3] | |
| A939572 | Human SCD1 | 37 | 65 (Caki1), 50 (A498), 6 (ACHN) | [4][5] |
| Mouse SCD1 | <4 | - | [4] | |
| MF-438 | Rat SCD1 | 2.3 | <1000 (Spheroids) | [6] |
| CAY10566 | Human SCD1 | 26 | 7.9 (HepG2) | [7] |
| Mouse SCD1 | 4.5 | - | [7] |
Table 2: In Vivo Efficacy and Pharmacokinetic Profile
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| This compound (ML-270) | Lewis Rats | 5 mg/kg, p.o. | 54% reduction in plasma C16:1/C16:0 triglyceride desaturation index after 4 hours. | [3] |
| A939572 | Mouse Xenograft (Gastric Cancer) | i.p. | Significant reduction in tumor volume. | [8] |
| MF-438 | Mouse Xenograft (Lung Cancer) | - | Reduced spheroid formation of lung cancer stem-like cells. | [6] |
| CAY10566 | Mouse Xenograft (Glioma) | 2.5 mg/kg, p.o., twice daily | Suppressed tumor growth and prolonged survival. | [5][7] |
Signaling Pathways Modulated by SCD1 Inhibition
SCD1 activity is intricately linked to several key signaling pathways that are crucial for cell growth, proliferation, and survival. Inhibition of SCD1 can therefore have profound effects on these pathways, making it an attractive strategy for cancer therapy.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and survival.[9][10][11] Studies have shown that SCD1 is a downstream target of the PI3K/AKT/mTOR pathway, and its inhibition can disrupt this signaling cascade, leading to decreased cancer cell proliferation.[12]
Caption: PI3K/AKT/mTOR pathway and the role of SCD1.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis.[13][14] Aberrant activation of this pathway is a hallmark of many cancers. SCD1-produced MUFAs are involved in the post-translational modification of Wnt proteins, which is essential for their secretion and signaling activity.[15] Inhibition of SCD1 can thus suppress Wnt/β-catenin signaling and reduce the proliferation of cancer cells.[15]
Caption: Wnt/β-catenin pathway and its link to SCD1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the evaluation of SCD1 inhibitors.
SCD1 Enzyme Activity Assay
This assay directly measures the enzymatic activity of SCD1 by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.
Experimental Workflow:
Caption: Workflow for a typical SCD1 enzyme activity assay.
Methodology:
-
Microsome Preparation: Isolate microsomes from a suitable source, such as cultured HepG2 cells or animal liver tissue.
-
Incubation with Inhibitor: Pre-incubate the microsomal preparation with varying concentrations of the SCD1 inhibitor or vehicle control.
-
Enzymatic Reaction: Initiate the reaction by adding a radiolabeled substrate, typically [14C]stearoyl-CoA, along with necessary co-factors like NADH.
-
Reaction Termination and Lipid Extraction: After a defined incubation period, stop the reaction and extract the total lipids.
-
Separation and Quantification: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity in the saturated and monounsaturated fatty acid fractions.[16]
-
Data Analysis: Calculate the percentage of SCD1 activity relative to the vehicle control to determine the IC50 value of the inhibitor.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18]
Experimental Workflow:
Caption: Workflow for a standard MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the SCD1 inhibitor or vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the inhibitor's effect on cell proliferation.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of SCD1 inhibitors. The following is a general protocol for a xenograft study.
Experimental Workflow:
Caption: Workflow for an in vivo xenograft model study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.[19]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.[19]
-
Inhibitor Administration: Administer the SCD1 inhibitor or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[19]
-
Monitoring: Regularly measure tumor volume and monitor the body weight and overall health of the animals.[8]
-
Endpoint and Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.[8]
Conclusion
This compound represents a promising advancement in the field of SCD1-targeted therapies. The available preclinical data suggests it possesses favorable properties. However, a comprehensive head-to-head comparison with first-generation inhibitors under standardized conditions is necessary to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing SCD1 inhibitors and their biological effects. Continued research in this area is crucial for the development of novel and effective treatments for a range of human diseases.
References
- 1. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 4. esmed.org [esmed.org]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of SCD1 Inhibition in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism, has emerged as a promising target in oncology. Its inhibition not only directly impacts cancer cell proliferation and survival but also demonstrates significant synergistic effects when combined with other cancer therapies. This guide provides an objective comparison of the performance of SCD1 inhibitors, using the well-characterized inhibitor A939572 as a primary example, in combination with mTOR inhibitors and immune checkpoint blockade, supported by experimental data.
Data Presentation: Quantitative Comparison of Combination Therapies
The following tables summarize the quantitative data from preclinical studies, highlighting the synergistic anti-tumor effects of combining an SCD1 inhibitor with other cancer therapies.
Table 1: Synergistic Effect of SCD1 Inhibitor A939572 and mTOR Inhibitor Temsirolimus in a Clear Cell Renal Cell Carcinoma (ccRCC) Xenograft Model
| Treatment Group | Tumor Volume Reduction vs. Placebo (at 4 weeks) | Reference |
| A939572 (monotherapy) | ~20-30% | [1][2] |
| Temsirolimus (monotherapy) | ~20-30% | [1][2] |
| A939572 + Temsirolimus (combination) | >60% | [1][2] |
Table 2: Synergistic Effect of SCD1 Inhibitor and Anti-PD-1 Antibody in Mouse Tumor Models
| Tumor Model | Observation | Reference |
| MC38 (colon adenocarcinoma) | Synergistic anti-tumor effects observed. | [3] |
| MCA205 (sarcoma) | Synergistic anti-tumor effects with some mice showing complete tumor regression. | [3] |
| CT26 (colon carcinoma) | Synergistic anti-tumor effects with some mice showing complete tumor regression. | [3] |
| 4T1 (breast cancer) | Synergistic anti-tumor effects with some mice showing complete tumor regression. | [3] |
Key Signaling Pathways and Mechanisms of Synergy
The synergistic effects of SCD1 inhibition are underpinned by multiple mechanisms that affect both the tumor cells directly and the tumor microenvironment.
SCD1 Inhibition and mTOR Pathway Synergy
The combination of an SCD1 inhibitor with an mTOR inhibitor like temsirolimus leads to enhanced tumor cell death. This is, in part, due to the induction of endoplasmic reticulum (ER) stress. SCD1 inhibition leads to an accumulation of saturated fatty acids, triggering the unfolded protein response (UPR) and ER stress-mediated apoptosis. The mTOR pathway is also linked to the regulation of SCD1 expression, suggesting a dual-pronged attack on cancer cell metabolism and survival.[4][5]
SCD1 Inhibition and Immune Checkpoint Blockade Synergy
SCD1 inhibition remodels the tumor microenvironment to be more responsive to immune checkpoint inhibitors like anti-PD-1 antibodies. This is achieved through several mechanisms:
-
Increased Chemokine Production: SCD1 inhibition in cancer cells leads to increased production of the chemokine CCL4. This is mediated through the downregulation of the Wnt/β-catenin signaling pathway.[3][6]
-
Enhanced Dendritic Cell (DC) Recruitment: The increased CCL4 in the tumor microenvironment attracts dendritic cells, which are crucial for initiating an anti-tumor immune response.[3][6]
-
Improved CD8+ T cell Function: SCD1 inhibition directly enhances the effector functions of CD8+ T cells. It reduces ER stress in these cells and also decreases the esterification of cholesterol through the ACAT1 pathway, leading to enhanced T cell activation and cytotoxicity.[3][7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Xenograft Studies for Synergy Assessment
-
Cell Line and Animal Model: A498 human ccRCC cells are subcutaneously implanted into athymic nude mice.[1]
-
Treatment Groups:
-
Monitoring: Tumor volumes are measured regularly (e.g., every 3 days) using calipers. Animal weight and general health are also monitored.
-
Endpoint: The study continues for a predetermined period (e.g., 4 weeks), after which tumors are excised for further analysis.
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor volume reduction compared to the placebo group is calculated. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45 for total immune cells, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD11c for dendritic cells, and activation/exhaustion markers like PD-1, TIM-3).
-
Data Acquisition: Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations within the tumor.
-
Data Analysis: The percentage and absolute number of each immune cell subset are determined for each treatment group and compared to identify treatment-induced changes in the tumor immune infiltrate.
Measurement of CCL4 Production
-
Cell Culture: Cancer cell lines are cultured and treated with the SCD1 inhibitor at various concentrations for a specified time.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression level of CCL4.
-
ELISA: The concentration of secreted CCL4 protein in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The changes in CCL4 mRNA and protein levels in response to the SCD1 inhibitor are calculated and compared to untreated controls.
Conclusion
The inhibition of SCD1 presents a powerful strategy to enhance the efficacy of existing cancer therapies. The synergistic effects with mTOR inhibitors are driven by the induction of ER stress, while the combination with immune checkpoint blockade reshapes the tumor microenvironment to favor a robust anti-tumor immune response. The provided data and experimental frameworks offer a solid foundation for further research and development of SCD1 inhibitors as part of combination treatment regimens in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 3. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Stearoyl‐CoA Desaturase 1 Through PI3K‐AKT‐mTOR Signaling in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SCD1 inhibition enhances the effector functions of CD8 + T cells via ACAT1‐dependent reduction of esterified cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of SCD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA desaturase 1 (SCD1) has emerged as a compelling therapeutic target for a range of diseases, including metabolic disorders and various cancers. The enzyme plays a crucial role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Inhibition of SCD1 can lead to an accumulation of SFAs, inducing cellular stress and apoptosis, particularly in cancer cells which often exhibit upregulated SCD1 expression. This guide provides a comparative analysis of the therapeutic window of SCD1 inhibitor-3 (also known as ML-270) and other notable SCD1 inhibitors, supported by available preclinical data.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound and a selection of other SCD1 inhibitors. It is important to note that a direct comparison of the therapeutic window is challenging due to the variability in experimental models and the limited availability of standardized toxicity data, such as the Maximum Tolerated Dose (MTD) for all compounds.
Table 1: In Vitro Potency of SCD1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell-Based IC50 (nM) | Cell Line |
| This compound (ML-270) | SCD1 | Data Not Available | Data Not Available | - |
| A939572 | mSCD1 | <4[1] | 6-65[1] | Caki1, A498, Caki2, ACHN (ccRCC) |
| hSCD1 | 37[1] | |||
| CAY10566 | mSCD1 | 4.5[2] | 6.8 - 7.9[2] | HepG2 |
| hSCD1 | 26[2] | |||
| MF-438 | rSCD1 | 2.3[3] | Data Not Available | - |
| CVT-11127 | SCD1 | Data Not Available | Data Not Available | - |
| T-3764518 | SCD1 | Data Not Available | Data Not Available | HCT-116 |
| Aramchol | SCD1 | Data Not Available | Data Not Available | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or a cellular process by 50%. mSCD1: mouse SCD1, hSCD1: human SCD1, rSCD1: rat SCD1, ccRCC: clear cell renal cell carcinoma.
Table 2: In Vivo Efficacy and Toxicity of SCD1 Inhibitors
| Inhibitor | Animal Model | Dose and Route | Efficacy | Toxicity/Safety |
| This compound (ML-270) | Lewis rats | 5 mg/kg, p.o. | 54% reduction in plasma C16:1/C16:0 triglycerides desaturation index[4] | Reported to be safe and orally active[4] |
| A939572 | A498 ccRCC xenograft (mice) | 30 mg/kg, p.o. | ~20-30% reduction in tumor volume (monotherapy)[3] | Increased blinking and slight mucosal discharge from eyes in immunocompromised animals[5] |
| CAY10566 | Akt-driven tumor xenograft (mice) | 2.5 mg/kg, p.o., twice daily | Mean tumor volume 0.5±0.04 relative to untreated | Data Not Available |
| MF-438 | Mouse model | ED50 between 1 and 3 mg/kg | Dose-dependent reduction of desaturation index | Data Not Available |
| CVT-11127 | H460 lung cancer xenograft (mice) | Data Not Available | Significantly reduced tumor formation | Did not impair proliferation of normal human fibroblasts[6] |
| T-3764518 | HCT-116 xenograft (mice) | Data Not Available | Slowed tumor growth | Data Not Available |
| Aramchol | Rats | up to 1,000 mg/kg/day (6 months) | - | No treatment-related mortalities or significant adverse events[7] |
| Dogs | up to 1,500 mg/kg/day (6 months) | - | No treatment-related mortalities or significant adverse events[7] |
p.o.: oral administration. ED50: the dose that produces 50% of the maximal effect.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the methods used to evaluate these inhibitors, the following diagrams illustrate the SCD1 signaling pathway and a general workflow for assessing the therapeutic window of an SCD1 inhibitor.
Caption: The SCD1 enzyme converts SFAs to MUFAs, which are essential for the synthesis of various lipids that influence membrane fluidity and signaling pathways. SCD1 inhibitors block this conversion.
Caption: A generalized workflow for determining the therapeutic window of an SCD1 inhibitor, starting from in vitro assays to in vivo studies and final data analysis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of SCD1 inhibitors.
In Vitro SCD1 Inhibition Assay (Microsomal Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SCD1 enzyme activity.
-
Materials:
-
Microsomes prepared from cells or tissues expressing SCD1 (e.g., mouse liver, HepG2 cells).
-
[14C]-Stearoyl-CoA (substrate).
-
NADPH.
-
Test inhibitor at various concentrations.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing microsomes, NADPH, and the test inhibitor at various concentrations in the reaction buffer.
-
Initiate the reaction by adding [14C]-Stearoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% KOH in ethanol).
-
Saponify the lipids by heating at 80°C.
-
Extract the fatty acids using a suitable organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of [14C]-oleate formed using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of an SCD1 inhibitor on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., A498, HCT-116).
-
Complete cell culture medium.
-
Test inhibitor at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SCD1 inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of an SCD1 inhibitor that can be administered to an animal without causing unacceptable toxicity.
-
Materials:
-
Healthy laboratory animals (e.g., mice, rats).
-
Test inhibitor formulated for the desired route of administration (e.g., oral gavage).
-
Vehicle control.
-
-
Procedure:
-
Acclimate animals to the laboratory conditions.
-
Divide animals into groups and administer escalating doses of the test inhibitor daily for a defined period (e.g., 7-14 days). Include a vehicle control group.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not cause significant mortality, more than a 15-20% loss in body weight, or severe clinical signs of toxicity.
-
In Vivo Efficacy Study in a Xenograft Model
-
Objective: To evaluate the antitumor efficacy of an SCD1 inhibitor in a preclinical cancer model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line for tumor implantation.
-
Test inhibitor formulated for administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the SCD1 inhibitor at a dose determined from the MTD study (or a range of doses) and a specific schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
-
Compare the tumor growth between the treated and control groups to determine the efficacy of the inhibitor.
-
Determination of the Desaturation Index
-
Objective: To measure the in vivo activity of SCD1 by quantifying the ratio of its product to its substrate in plasma or tissue lipids.
-
Materials:
-
Plasma or tissue samples from animals treated with the SCD1 inhibitor or vehicle.
-
Lipid extraction solvents (e.g., chloroform:methanol).
-
Internal standard (e.g., a fatty acid not naturally present in the sample).
-
Transesterification reagent (e.g., methanolic HCl).
-
Gas chromatograph-mass spectrometer (GC-MS).
-
-
Procedure:
-
Extract total lipids from the plasma or tissue homogenate.
-
Transesterify the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to separate and quantify individual fatty acids.
-
The desaturation index is calculated as the ratio of the concentration of the product of SCD1 to its substrate. For example, the C16 desaturation index is calculated as the ratio of palmitoleic acid (16:1n-7) to palmitic acid (16:0), and the C18 desaturation index is the ratio of oleic acid (18:1n-9) to stearic acid (18:0).
-
Compare the desaturation index between the inhibitor-treated and vehicle-treated groups to assess the in vivo target engagement of the SCD1 inhibitor.
-
References
- 1. NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia [anilocus.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galmed Pharmaceuticals Completes Two Chronic Toxicology Studies and Reports No Significant Adverse Events - BioSpace [biospace.com]
A Comparative Review of Preclinical Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA desaturase-1 (SCD1), a critical enzyme in lipid metabolism, has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] This conversion is vital for various cellular processes, including membrane fluidity, lipid signaling, and energy storage.[1] Dysregulation of SCD1 activity is implicated in the pathophysiology of numerous diseases, making it an attractive target for small molecule inhibitors. This guide provides a comparative overview of several SCD1 inhibitors in preclinical development, focusing on their efficacy, selectivity, and pharmacokinetic profiles, supported by experimental data.
Mechanism of Action of SCD1 Inhibitors
SCD1 inhibitors block the enzymatic activity of SCD1, leading to a decrease in MUFA synthesis and a subsequent accumulation of SFAs.[1] This alteration in the SFA/MUFA ratio triggers a cascade of cellular events, including endoplasmic reticulum (ER) stress, apoptosis, and modulation of key signaling pathways.[1][2] The primary mechanism of these inhibitors involves binding to the active site of the SCD1 enzyme, thereby preventing the desaturation of its substrates, primarily palmitoyl-CoA and stearoyl-CoA.[1]
Preclinical SCD1 Inhibitors: A Comparative Analysis
Several small molecule inhibitors of SCD1 are currently under preclinical investigation. This section provides a comparative analysis of some of the key compounds, with their performance data summarized in the tables below.
Table 1: In Vitro Potency of Preclinical SCD1 Inhibitors
| Compound | Target Species | IC50 (nM) | Cell-Based Assay | Reference |
| MK-8245 | Human | 1 | Rat Hepatocytes | [3] |
| Rat | 3 | Rat Hepatocytes | [3] | |
| Mouse | 3 | Rat Hepatocytes | [3] | |
| A-939572 | Mouse | 4 | mSCD1 Enzymatic Assay | [4] |
| Human | 37 | hSCD1 Enzymatic Assay | [4] | |
| Compound 8g | Human | 0.05 | HepG2 SCD Assay | [5] |
| CVT-11127 | Human | - | H460 cells (antiproliferative) | [6] |
| T-3764518 | Human | Nanomolar Affinity | - | [7] |
Table 2: In Vivo Efficacy of Preclinical SCD1 Inhibitors
| Compound | Animal Model | Dose | Effect | Reference |
| T-3764518 | HCT-116 & MSTO-211H mouse xenograft | - | Slowed tumor growth | [8] |
| 786-O mouse xenograft | 1 mg/kg, bid | Tumor growth suppression | [7] | |
| GSK993 | Zucker (fa/fa) rats | - | Reduced hepatic lipids, improved glucose tolerance | [9] |
| Diet-induced insulin resistant rats | - | Reduced hepatic VLDL-Triglyceride production, improved insulin sensitivity | [9] | |
| MK-8245 | eDIO mice | 7 mg/kg | Improved glucose clearance (ED50) | [10] |
| eDIO mice | 20 or 60 mg/kg, bid (4 weeks) | Modest prevention of body weight gain, significant reduction in hepatic steatosis | [10] | |
| Aramchol | Methionine and choline deficient (MCD) diet mice | 1 mg/kg/day and 5 mg/kg/day | Dose-dependent reduction of inflammation and liver fibrosis | [11] |
Signaling Pathways Modulated by SCD1 Inhibition
SCD1 inhibition impacts several critical signaling pathways involved in metabolism and cell proliferation. Understanding these pathways is crucial for elucidating the mechanism of action of SCD1 inhibitors and their therapeutic potential.
AMPK/ACC Pathway
Inhibition of SCD1 leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[12] This dual action of inhibiting MUFA production and fatty acid synthesis contributes to the anti-lipogenic effects of SCD1 inhibitors.
Caption: SCD1 Inhibition and the AMPK/ACC Signaling Pathway.
Wnt/β-catenin Signaling Pathway
Recent studies have shown that SCD1 inhibition can suppress the Wnt/β-catenin signaling pathway.[13] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[13] By downregulating this pathway, SCD1 inhibitors can exert anti-tumor effects.
Caption: Modulation of Wnt/β-catenin Signaling by SCD1 Inhibition.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of preclinical SCD1 inhibitors. Specific details may vary between studies.
SCD1 Enzyme Activity Assay
Objective: To determine the in vitro potency of a compound in inhibiting SCD1 enzyme activity.
Methodology:
-
Enzyme Source: Microsomes are prepared from cells or tissues expressing SCD1 (e.g., rat liver, recombinant human SCD1 expressed in Sf9 cells).[14]
-
Substrate: A radiolabeled saturated fatty acyl-CoA (e.g., [14C]stearoyl-CoA) is used as the substrate.
-
Reaction: The enzyme, substrate, and test compound are incubated in a suitable buffer containing necessary cofactors (e.g., NADH).
-
Extraction: The reaction is stopped, and lipids are extracted.
-
Analysis: The radiolabeled monounsaturated fatty acid product is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[15]
-
Quantification: The amount of product formed is quantified by scintillation counting or mass spectrometry.[14][15]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of an SCD1 inhibitor on the growth of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells (e.g., H460, HCT-116) are seeded in multi-well plates and allowed to attach overnight.[8][16]
-
Treatment: Cells are treated with various concentrations of the SCD1 inhibitor or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using assays such as MTT, XTT, or crystal violet staining.[16]
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) is determined.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of an SCD1 inhibitor.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[7][8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The SCD1 inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[7]
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Body weight and other signs of toxicity are also monitored.
Caption: General Workflow for Preclinical SCD1 Inhibitor Evaluation.
Conclusion and Future Directions
The preclinical data for SCD1 inhibitors are promising, demonstrating their potential in treating a variety of diseases. Compounds like MK-8245 and T-3764518 have shown potent in vitro and in vivo activity. However, challenges remain, particularly concerning the potential for mechanism-based side effects due to the systemic inhibition of SCD1. Strategies to mitigate these effects, such as the development of liver-targeted inhibitors like MK-8245, are a key area of focus.[17] Further research is needed to fully elucidate the complex roles of SCD1 in different tissues and to optimize the therapeutic window for these inhibitors. The continued development of potent and selective SCD1 inhibitors holds great promise for novel therapeutic interventions in metabolic diseases, oncology, and beyond.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel, potent, selective, and metabolically stable stearoyl-CoA desaturase (SCD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antitumor activities of T-3764518, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of stearoyl-CoA desaturase 1 improves insulin sensitivity in insulin-resistant rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 12. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of SCD1 Inhibitors on Cancer Versus Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a significant therapeutic target in oncology. As a key enzyme in lipid metabolism, SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This function is critical for various cellular processes, including membrane fluidity, signal transduction, and energy storage. Notably, a wide array of cancer cells exhibit heightened SCD1 expression and a dependency on its activity for their proliferation and survival, presenting a therapeutic window for selective targeting.[1][2] This guide provides a comparative analysis of a representative SCD1 inhibitor, herein referred to as SCD1 inhibitor-3, on cancer and normal cells, supported by experimental data and methodologies.
Mechanism of Action and Rationale for Selective Toxicity
The therapeutic rationale for targeting SCD1 in cancer lies in the differential lipid metabolism between malignant and healthy cells. Cancer cells are often characterized by an increased reliance on de novo lipogenesis to support rapid proliferation and membrane synthesis.[1][2] SCD1 is frequently overexpressed in various cancers, including renal, liver, lung, breast, and colon cancers, and this high expression level often correlates with tumor aggressiveness and poor patient outcomes.[1][3]
Inhibition of SCD1 disrupts the crucial balance between SFAs and MUFAs. The resulting accumulation of SFAs and depletion of MUFAs in cancer cells triggers significant cellular stress, leading to:
-
Endoplasmic Reticulum (ER) Stress: An imbalance in fatty acid composition induces the unfolded protein response (UPR), a hallmark of ER stress.[1][4][5]
-
Apoptosis: Prolonged and unresolved ER stress activates apoptotic pathways, leading to programmed cell death.[1][4][5][6]
-
Inhibition of Proliferative Signaling: SCD1 activity is intertwined with key oncogenic signaling pathways such as Akt, mTOR, and EGFR, which are dampened upon its inhibition.[1]
Conversely, normal cells typically exhibit lower SCD1 expression and are less dependent on de novo lipogenesis, often relying on exogenous lipids. This metabolic flexibility allows them to tolerate SCD1 inhibition to a much greater extent, establishing a basis for the selective cytotoxicity of SCD1 inhibitors.[1][5] Studies have shown that while potent SCD1 inhibitors induce apoptosis in a variety of cancer cell lines, they have minimal to no effect on the viability of normal cells, such as normal ovarian surface epithelial cells and peripheral blood mononuclear cells.[1][5]
Comparative Efficacy and Cytotoxicity Data
The following tables summarize the quantitative effects of representative SCD1 inhibitors on cancer and normal cells, compiled from preclinical studies. "this compound" is used as a placeholder for potent, selective SCD1 inhibitors described in the literature, such as A939572 and CAY10566.
Table 1: In Vitro Cytotoxicity of SCD1 Inhibitors
| Cell Line | Cell Type | Inhibitor | IC50 (Concentration) | Effect | Reference |
| FaDu | Pharynx Carcinoma | A939572 | ~4 nM | Inhibition of cell proliferation | [7] |
| HCT116 | Colon Carcinoma | Inhibitor #28c | Low nM range | Induction of apoptosis | [8] |
| Ovarian Cancer | Ovarian Carcinoma | CAY10566 | Varies by cell line | Decreased cell viability, induced apoptosis | [5] |
| NOSE cell lines | Normal Ovarian Surface Epithelium | CAY10566 | No significant effect | No impact on cell proliferation | [5] |
| PBMC | Normal Peripheral Blood Mononuclear Cells | CAY10566 | No significant effect | No impact on cell proliferation | [5] |
| ccRCC | Clear Cell Renal Cell Carcinoma | SSI-4 | Not specified | Induction of ER-mediated apoptosis | [3] |
| Normal Renal Epithelial | Normal Kidney Cells | Not specified | Not applicable | SCD1 expression is absent | [3] |
Table 2: In Vivo Efficacy and Observed Side Effects of Systemic SCD1 Inhibition
| Animal Model | Cancer Type | Inhibitor | Efficacy | Observed Side Effects in Normal Tissues | Reference |
| Mouse Xenograft | Gastric Cancer | A939572 | Significant tumor growth delay | Not detailed in this study | [7] |
| Mouse Xenograft | HCT116 Colon Cancer | Not specified | Slowed tumor growth | Not detailed in this study | [6] |
| Mouse Model | Not Applicable | MF-438 | Not Applicable | Mucosal eye discharge, squinting, skin dysfunction | [1] |
| Mouse Model | Not Applicable | A939572 | Not Applicable | Skin dysfunction | [1] |
| Mouse Model | Not Applicable | Prodrugs | Not Applicable | Pro-drug formulations did not affect sebocytes, mitigating skin side effects | [1] |
Signaling Pathways and Experimental Workflows
The differential effects of SCD1 inhibition are rooted in its impact on cellular signaling. The diagrams below illustrate the key pathways affected and a typical experimental workflow for assessing inhibitor efficacy.
Caption: Differential impact of SCD1 inhibition on cancer vs. normal cells.
Caption: Workflow for evaluating SCD1 inhibitor cytotoxicity.
Detailed Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate the differential effects of SCD1 inhibitors.
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the dose-dependent effect of an SCD1 inhibitor on the viability of cancer and normal cells.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight. Include both cancer cell lines and normal cell controls.
-
Treatment: Treat cells with a serial dilution of the SCD1 inhibitor (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
-
2. Apoptosis Detection by Western Blot for PARP Cleavage
-
Objective: To detect apoptosis induction by observing the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.
-
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the SCD1 inhibitor at concentrations around the predetermined IC50 for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a cleaved PARP fragment (~89 kDa) in treated cells indicates apoptosis.
-
3. Lipid Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To confirm the on-target effect of the SCD1 inhibitor by measuring the ratio of SFAs to MUFAs.
-
Protocol:
-
Cell Culture and Treatment: Treat cells with the SCD1 inhibitor for 24 hours.
-
Lipid Extraction: Harvest cells and perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol solvent system.
-
Sample Preparation: Dry the extracted lipid phase under nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable chromatography column (e.g., C18) to separate the fatty acid species.
-
Data Acquisition: Use mass spectrometry to detect and quantify specific fatty acids (e.g., stearic acid, C18:0; oleic acid, C18:1).
-
Analysis: Calculate the desaturation index (e.g., C18:1/C18:0 ratio). A significant decrease in this index in inhibitor-treated cells compared to controls confirms SCD1 inhibition.
-
Conclusion and Future Directions
However, a key challenge for the clinical translation of SCD1 inhibitors has been the side effects observed in preclinical animal models, primarily affecting the skin and eyes due to systemic inhibition.[1][9] These adverse events highlight the physiological importance of SCD1 in specific normal tissues. Future research and development efforts are focused on overcoming this limitation through innovative strategies such as:
-
Liver-Targeted Inhibitors: Designing compounds that preferentially accumulate in the liver, a common site of metastasis and a key player in lipid metabolism, thereby minimizing exposure to other tissues.[9][10]
-
Metabolically Activated Prodrugs: Developing prodrugs that are selectively converted to their active form within the tumor microenvironment.[1]
-
Combination Therapies: Combining SCD1 inhibitors with other anticancer agents, such as mTOR inhibitors or chemotherapy, has shown synergistic effects, potentially allowing for lower, less toxic doses of each agent.[3]
References
- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases [mdpi.com]
- 5. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling SCD1 Inhibitor-3
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling SCD1 inhibitor-3, a potent and orally active compound used in metabolic disease and cancer research.[1][2][3] Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your experiments.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.[4]
| Protection Type | Required Equipment | Specifications |
| Eye Protection | Safety goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hand Protection | Protective gloves | Chemically resistant gloves are necessary to prevent skin contact. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing that prevents skin exposure. |
| Respiratory Protection | Suitable respirator | To be used in areas without adequate exhaust ventilation to avoid inhalation of dust or aerosols.[4] |
Operational and Disposal Plan
Proper handling and disposal of this compound are crucial to maintain a safe laboratory and prevent environmental contamination. Always work in a well-ventilated area and avoid the formation of dust and aerosols.[4]
Handling and Storage:
-
Avoid Contact: Prevent any contact with eyes, skin, and clothing. Do not inhale the substance.[4]
-
Ventilation: Use only in areas with appropriate exhaust ventilation.[4]
-
Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area. Store the powder form at -20°C and solutions in solvent at -80°C.[1][4] Keep away from direct sunlight and sources of ignition.[4]
Disposal Protocol:
-
Waste Disposal: Dispose of the compound and its container at an approved waste disposal plant.[4]
-
Spillage: In case of a spill, collect the spillage to prevent it from entering drains, water courses, or the soil.[4]
The following workflow diagram illustrates the key steps for the safe handling and disposal of this compound.
First Aid Measures
In the event of accidental exposure, immediate action is critical.
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse your mouth.[4]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[4]
-
Skin Contact: Thoroughly rinse the affected skin with water. Remove contaminated clothing and shoes and consult a physician.[4]
-
Inhalation: Move to an area with fresh air immediately.[4]
By adhering to these safety protocols, researchers can confidently and safely handle this compound in their pursuit of scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
